canagliflozin hemihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFTEAWFCUTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52F2O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
canagliflozin hemihydrate mechanism of action in renal glucose reabsorption
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of canagliflozin (B192856) hemihydrate, focusing on its role in renal glucose reabsorption. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this sodium-glucose cotransporter 2 (SGLT2) inhibitor.
Core Mechanism: Competitive Inhibition of SGLT2
Canagliflozin is a potent and selective inhibitor of SGLT2, a protein primarily expressed in the proximal convoluted tubule of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1] By competitively and reversibly binding to SGLT2, canagliflozin effectively blocks this reabsorption process.[3][4] This inhibition leads to a lowering of the renal threshold for glucose (RTG), the plasma glucose concentration at which glucose begins to be excreted in the urine.[2][3] Consequently, there is a significant increase in urinary glucose excretion (UGE), which directly contributes to a reduction in plasma glucose levels in patients with type 2 diabetes mellitus.[1][2][3] This mechanism of action is independent of insulin (B600854) secretion or sensitivity.[2]
The inhibition of SGLT2 by canagliflozin is highly selective over SGLT1, another sodium-glucose cotransporter found in the kidneys and intestines.[5][6] This selectivity is crucial as SGLT1 plays a key role in glucose absorption in the gut.
Quantitative Data on Canagliflozin's Efficacy
The following tables summarize the key quantitative data demonstrating the potency and efficacy of canagliflozin in inhibiting SGLT2 and its impact on renal glucose handling.
Table 1: In Vitro Inhibitory Activity of Canagliflozin
| Parameter | SGLT1 | SGLT2 | Selectivity (SGLT1/SGLT2) | Reference |
| Ki (nM) | 770.5 | 4.0 | ~192-fold | [5][6] |
| IC50 (nM) | 663 | 4.2 | ~158-fold | [7] |
Table 2: Effect of Canagliflozin on Renal Glucose Threshold (RTG) in Animal Models
| Animal Model | Treatment | Baseline RTG (mg/dL) | Post-treatment RTG (mg/dL) | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Canagliflozin (1 mg/kg) | 415 ± 12 | 94 ± 10 | [8][9] |
Table 3: Effect of Canagliflozin on 24-Hour Urinary Glucose Excretion (UGE)
| Study Population | Canagliflozin Dose | Mean Increase in UGE ( g/day ) | Reference |
| Healthy Subjects | 100 mg | ~77 - 119 | [10] |
| Healthy Subjects | 300 mg | ~77 - 119 | [10] |
| Patients with Type 2 Diabetes | 50 mg - 300 mg daily | 35.4 - 61.6 (mg/mg creatinine) | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of canagliflozin's action and a typical experimental workflow for its evaluation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. researchgate.net [researchgate.net]
- 4. adc.bmj.com [adc.bmj.com]
- 5. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glucosuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
The Genesis of a Glycosuric Agent: A Technical Guide to the Discovery and Development of Canagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), marketed as Invokana®, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). As the first sodium-glucose cotransporter 2 (SGLT2) inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in March 2013, it introduced a novel, insulin-independent mechanism for glycemic control.[1][2][3] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of canagliflozin, tailored for the scientific community.
The Discovery of Canagliflozin: From Natural Product to a Novel C-Glucoside
The journey to canagliflozin began with the natural product phlorizin, an O-glucoside found in the bark of apple trees, which was known to induce glycosuria. However, phlorizin's therapeutic potential was limited by its poor oral bioavailability and lack of selectivity. The initial development of SGLT2 inhibitors focused on O-glucoside analogues, but these compounds were susceptible to hydrolysis by β-glucosidases in the intestine.[4][5][6]
A breakthrough came from researchers at Mitsubishi Tanabe Pharma, who explored the development of C-glucosides. These compounds, where the anomeric carbon of the glucose moiety is directly linked to an aglycone, offered greater metabolic stability.[4] Through structure-activity relationship (SAR) studies, it was discovered that incorporating a thiophene (B33073) ring into the C-glucoside structure led to potent and selective SGLT2 inhibition.[4][7] This line of research culminated in the identification of canagliflozin (initially compound 4b-3), a C-glucoside with a thiophene ring that demonstrated high potency and selectivity for SGLT2 over SGLT1.[4][8]
Chemical Synthesis
The synthesis of canagliflozin has been a subject of extensive process development to enable large-scale, commercially viable production. The core of the synthesis involves the creation of the C-glucoside bond and the construction of the thiophene-containing aglycone. Optimized synthetic routes often employ Quality by Design (QbD) principles to ensure robustness and purity.[9][10] Key steps in a common synthetic pathway include a Friedel-Crafts acylation, followed by a reductive elimination, C-arylation, and a final reduction to yield canagliflozin.[9][10]
Mechanism of Action: SGLT2 Inhibition and Beyond
Canagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein located in the proximal convoluted tubules of the kidneys.[9] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[9] By inhibiting SGLT2, canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[4][9][11] This action is independent of insulin (B600854) secretion and sensitivity.[9]
Signaling Pathways
Beyond its direct effect on glucose transport, canagliflozin has been shown to modulate intracellular signaling pathways, notably the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways.[12][13][14][15][16] Canagliflozin can inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[12][17] This activates AMPK, a key cellular energy sensor.[12][14][17] AMPK activation, in turn, can lead to the inhibition of the mTOR pathway, which is involved in cell growth and proliferation.[13][15][16] This modulation of cellular metabolism may contribute to some of the observed cardiovascular and renal protective effects of canagliflozin.[14][18]
Preclinical Development
In Vitro Studies
The inhibitory activity of canagliflozin against SGLT2 was determined using in vitro assays. A common method involves the use of a human kidney proximal tubule cell line, such as HK-2, which endogenously expresses SGLT2. The assay measures the uptake of a fluorescent glucose analog, like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces glucose uptake by 50% is determined as the IC50 value.
Table 1: In Vitro Inhibitory Activity of Canagliflozin
| Target | Cell Line | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Human SGLT2 | CHO-hSGLT2 | 4.4 | ~155-fold |
| Human SGLT1 | CHO-hSGLT1 | 684 | |
| Rat SGLT2 | CHO-rSGLT2 | 3.7 | |
| Mouse SGLT2 | CHO-mSGLT2 | 2.0 | |
| Data from Nomura et al., 2010[4] |
Animal Models
Preclinical studies in various animal models of T2DM and obesity were crucial in establishing the in vivo efficacy and safety profile of canagliflozin. These studies demonstrated that canagliflozin effectively lowered blood glucose levels, reduced body weight, and improved insulin sensitivity.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a model of T2DM, are typically used.
-
Acclimatization: Animals are acclimatized to the housing conditions for a specified period.
-
Dosing: Canagliflozin or vehicle is administered orally at various doses.
-
Fasting: Rats are fasted overnight prior to the OGTT.
-
Glucose Challenge: A concentrated glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-glucose administration.
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Clinical Development
The clinical development of canagliflozin involved a comprehensive program of Phase I, II, and III trials to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.
Pharmacokinetics and Pharmacodynamics
Table 2: Pharmacokinetic Properties of Canagliflozin in Healthy Adults
| Parameter | 100 mg Dose | 300 mg Dose |
| Tmax (hours) | 1-2 | 1-2 |
| Absolute Bioavailability | ~65% | ~65% |
| Protein Binding | 99% | 99% |
| Terminal Half-life (hours) | 10.6 | 13.1 |
| Metabolism | O-glucuronidation (UGT1A9, UGT2B4) | O-glucuronidation (UGT1A9, UGT2B4) |
| Excretion | Feces (~43%), Urine (~33%) | Feces (~43%), Urine (~33%) |
| Data compiled from multiple sources.[13] |
Phase III Clinical Trials: The CANTATA Program
The CANagliflozin Treatment And Trial Analysis (CANTATA) program was a series of Phase III trials that assessed the efficacy and safety of canagliflozin as monotherapy and as an add-on to other antihyperglycemic agents.
Table 3: Key Efficacy Results from the CANTATA-M (Monotherapy) Trial at 26 Weeks
| Endpoint | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg |
| Change in HbA1c (%) | +0.14 | -0.77 | -1.03 |
| Change in Body Weight (%) | -0.6 | -2.5 | -3.4 |
| Change in Systolic BP (mmHg) | -0.1 | -3.7 | -5.4 |
| Data from Stenlöf et al., 2013 |
Experimental Protocol: CANTATA-M Trial (NCT01081834) [9][10][19]
-
Design: A 26-week, randomized, double-blind, placebo-controlled, Phase III trial.
-
Participants: 584 adults with T2DM inadequately controlled with diet and exercise.
-
Intervention: Participants were randomized (1:1:1) to receive canagliflozin 100 mg, canagliflozin 300 mg, or placebo once daily.
-
Primary Endpoint: Change from baseline in Hemoglobin A1c (HbA1c) at week 26.
-
Secondary Endpoints: Proportion of subjects achieving HbA1c <7.0%, change in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), body weight, and systolic blood pressure.
Cardiovascular and Renal Outcomes: The CANVAS Program
The Canagliflozin Cardiovascular Assessment Study (CANVAS) Program, an integrated analysis of two large clinical trials (CANVAS and CANVAS-R), was designed to evaluate the long-term cardiovascular and renal effects of canagliflozin.[11][20][21][22][23][24][25][26][27]
Table 4: Primary and Key Secondary Outcomes from the CANVAS Program
| Outcome | Canagliflozin (Events per 1000 patient-years) | Placebo (Events per 1000 patient-years) | Hazard Ratio (95% CI) |
| Primary Outcome (MACE) | 26.9 | 31.5 | 0.86 (0.75-0.97) |
| Death from any cause | 17.5 | 20.5 | 0.87 (0.74-1.01) |
| Hospitalization for Heart Failure | 5.5 | 8.7 | 0.67 (0.52-0.87) |
| Progression of Albuminuria | 89.4 | 128.7 | 0.73 (0.67-0.79) |
| Renal Composite Outcome | 5.5 | 9.0 | 0.60 (0.47-0.77) |
| MACE: Major Adverse Cardiovascular Events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke). Renal Composite Outcome: 40% reduction in eGFR, need for renal-replacement therapy, or renal death. Data from Neal et al., 2017. |
Experimental Protocol: CANVAS Program (NCT01032629, NCT01989754) [11][20][27]
-
Design: Two integrated, randomized, double-blind, placebo-controlled trials.
-
Participants: 10,142 patients with T2DM and high cardiovascular risk.
-
Intervention: Participants were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.
-
Primary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
-
Key Secondary Outcomes: Hospitalization for heart failure and a composite of renal outcomes.
-
Endpoint Adjudication: All potential primary and key secondary endpoint events were prospectively adjudicated by an independent, blinded endpoints committee.[26]
Conclusion
The discovery and development of canagliflozin marked a pivotal moment in the treatment of type 2 diabetes. Its journey from a natural product lead to a highly selective and metabolically stable C-glucoside SGLT2 inhibitor showcases the power of medicinal chemistry and a deep understanding of disease pathophysiology. The extensive preclinical and clinical development programs not only established its efficacy in glycemic control but also revealed its significant benefits in reducing cardiovascular and renal complications, fundamentally changing the landscape of diabetes management.
References
- 1. Efficacy and safety of canagliflozin versus glimepiride in patients with type 2 diabetes inadequately controlled with metformin (CANTATA-SU): 52 week results from a randomised, double-blind, phase 3 non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of canagliflozin in patients with type 2 diabetes mellitus inadequately controlled with metformin and sulphonylurea: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Canagliflozin review – safety and efficacy profile in patients with T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Story of Serendipities: From Phlorizin to Gliflozins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ectrx.org [ectrx.org]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The CANTATA-M (CANagliflozin Treatment and Trial Analysis - Monotherapy) Trial | DecenTrialz [decentrialz.com]
- 11. Rationale, design, and baseline characteristics of the Canagliflozin Cardiovascular Assessment Study (CANVAS)--a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Canagliflozin ameliorates high glucose-induced apoptosis in NRK-52E cells via inhibiting oxidative stress and activating AMPK/mTOR-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of canagliflozin on human myocardial redox signalling: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term efficacy and safety of canagliflozin monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise: findings from the 52-week CANTATA-M study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.rug.nl [research.rug.nl]
- 23. researchgate.net [researchgate.net]
- 24. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gpnotebook.com [gpnotebook.com]
- 26. benchchem.com [benchchem.com]
- 27. Canagliflozin and renal outcomes in type 2 diabetes: results from the CANVAS Program randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Canagliflozin Hemihydrate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canagliflozin (B192856), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of its stable hemihydrate form. Detailed methodologies for its synthesis, crystal structure determination, and key analytical procedures are presented to support further research and development. The mechanism of action, focusing on the SGLT2 inhibition pathway, is also elucidated with a corresponding signaling pathway diagram. All quantitative data has been systematically organized into tables for clarity and comparative analysis.
Chemical Identity and Structure
Canagliflozin hemihydrate is the hydrated form of canagliflozin, a C-glucoside with a thiophene (B33073) ring. Its chemical structure is fundamental to its selective inhibition of SGLT2.
Chemical Name: (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate
Molecular Formula: C₂₄H₂₅FO₅S · 0.5H₂O
Molecular Weight: 453.53 g/mol
CAS Number: 928672-86-0
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for understanding its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 94-96 °C | [2][3] |
| pKa | 13.34 | [1] |
| LogP | 3.44 | [1] |
| Solubility | ||
| in Water | 46.4 µg/mL | [4] |
| in HCl (pH 1.0) | 47.0 µg/mL | [4] |
| in Ethanol | ≥40.2 mg/mL | [5] |
| in DMSO | ≥83.4 mg/mL | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. A representative laboratory-scale protocol is outlined below, based on established synthetic routes.
Experimental Workflow for Canagliflozin Synthesis
References
A Technical Guide to the Synthesis and Characterization of Canagliflozin Hemihydrate Crystalline Forms
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of canagliflozin (B192856) hemihydrate, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus.[1][2] The physical properties of an active pharmaceutical ingredient (API), such as its crystalline form, are critical as they can influence stability, solubility, dissolution rate, and bioavailability.[1] Canagliflozin exists in multiple crystalline forms, including a hemihydrate, which contains 0.5 molar equivalents of water.[3] Understanding the synthesis and detailed characterization of this specific hydrate (B1144303) is essential for ensuring product quality and therapeutic efficacy.
Synthesis of Canagliflozin Hemihydrate
The synthesis of canagliflozin generally involves a multi-step process culminating in the formation of the final API, which is then crystallized under specific conditions to yield the desired hemihydrate form. The overall process can be visualized as a sequence of key chemical transformations and purification steps.
A common route involves the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene (B192845) with a substituted benzoyl chloride, followed by reduction.[2][4] The resulting aglycone is then coupled with a protected glucose derivative. The final deprotection and crystallization steps are critical for obtaining the this compound crystalline form.[2]
Caption: General synthesis and crystallization workflow for this compound.
The formation of the hemihydrate is highly dependent on the crystallization conditions, particularly the solvent system and water content.[5] Several methods have been documented:
-
Protocol 1: Ethyl Acetate/n-Heptane/Water System
-
Dissolve crude canagliflozin in ethyl acetate.[6]
-
Add a specific amount of water (e.g., targeting slightly more than 0.5 molar equivalents).[5]
-
Heat the solution to approximately 35-40°C to ensure complete dissolution.[5][6]
-
Add n-heptane dropwise as an anti-solvent until turbidity is observed.[6]
-
Stir the mixture for several hours to allow for crystal formation.[6]
-
Isolate the resulting solid by filtration and dry under vacuum.[5] The final product's water content should be verified by Karl Fischer titration to be approximately 2.0%.[5]
-
-
Protocol 2: Methanol/Water System
-
Dissolve crude canagliflozin in methanol.[7]
-
Add water to the solution; a typical volume ratio is 1:1.1 to 1:1.5 (methanol:water).[8]
-
Optionally, introduce seed crystals of this compound to facilitate crystallization.[8]
-
Allow the solvent to evaporate slowly at a controlled temperature (e.g., 15-25°C).[8]
-
Collect the resulting crystals. This method is also suitable for growing single crystals for X-ray diffraction analysis.[8]
-
-
Protocol 3: Acetone (B3395972)/Water System
Characterization of Crystalline Forms
The characterization of this compound relies on several analytical techniques to confirm its crystal structure, thermal properties, and water content.
Caption: Characterization workflow for canagliflozin crystalline forms.
PXRD is a primary technique for identifying crystalline forms. Each polymorph exhibits a unique diffraction pattern. Several crystalline forms of this compound have been reported, each with characteristic peaks.
Table 1: Characteristic PXRD Peaks (2θ ± 0.2°) for this compound Forms
| Form "CG-Hemi"[1] | Form R1[3] | Form from CN103641822[10] |
| 3.87 | 6.7 | 3.86 |
| 7.96 | 10.0 | 15.46 |
| 8.64 | 12.0 | 17.30 |
| 9.66 | 12.7 | 18.80 |
| 10.94 | 13.2 | 19.10 |
| 15.48 | 14.2 | 20.26 |
| 17.34 | 14.9 | - |
| 18.74 | 15.4 | - |
| 19.14 | 16.1 | - |
| 20.30 | 16.7 | - |
| - | 18.1 | - |
| - | 19.5 | - |
| - | 20.8 | - |
| - | 24.0 | - |
| - | 28.5 | - |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal events and water content of the crystalline form.
Table 2: Thermal Analysis Data for Canagliflozin Hydrates
| Crystalline Form | Technique | Observation | Reference |
| Hemihydrate (Form R1) | DSC | Single endotherm at approximately 86°C.[3] | [3] |
| Hemihydrate | KF | Water content measured at 2.03%.[5] | [5] |
| Monohydrate (Form R2) | DSC | Endotherms at approximately 57°C, 76°C, and 102°C.[11] | [11] |
| Monohydrate | TGA | Weight loss of about 3% to 5% between 50°C and 100°C.[12] | [12] |
The data shows distinct thermal behaviors between the hemihydrate and monohydrate forms. The hemihydrate (Form R1) displays a single, sharp endotherm, while the monohydrate exhibits more complex thermal transitions.[3][11] The theoretical water content for a hemihydrate is approximately 1.98%, which aligns well with experimental Karl Fischer data.[5]
-
Powder X-Ray Diffraction (PXRD):
-
Instrument: PANalytical X'Pert PRO or equivalent.
-
Radiation: CuKα radiation (e.g., at 45kV and 40 mA).
-
Scan Range: Typically 3-40° in 2θ.
-
Step Size: 0.02°.[3]
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: Mettler-Toledo 821e or equivalent.
-
Temperature Range: 30°C to 300°C.
-
Scanning Rate: 10°C/minute.[3]
-
-
Thermogravimetric Analysis (TGA):
-
Instrument: TA Instruments Q500 or equivalent.
-
Temperature Range: Room temperature to 300°C.
-
Heating Rate: 10°C/minute.[3]
-
-
Karl Fischer (KF) Titration:
-
Instrument: Metrohm KF titrator or equivalent.
-
Medium: Methanol.[3]
-
Conclusion
The synthesis and crystallization of this compound require precise control over reaction conditions, particularly the solvent system and water content, to ensure the formation of the desired crystalline form. Multiple polymorphic forms of the hemihydrate have been identified, each distinguishable by a unique set of PXRD peaks and distinct thermal characteristics. The detailed protocols and characterization data presented in this guide serve as a critical resource for researchers and professionals in pharmaceutical development, aiding in the consistent production and quality control of canagliflozin API.
References
- 1. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 928672-86-0 [chemicalbook.com]
- 3. WO2016016774A1 - Crystalline forms of canagliflozin - Google Patents [patents.google.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. Canagliflozin monohydrate and its crystal forms, their preparation method and use - Eureka | Patsnap [eureka.patsnap.com]
- 7. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104744449A - Preparation method of this compound and monocrystal thereof - Google Patents [patents.google.com]
- 9. US20170114051A1 - Process for preparation of canagliflozin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2016016774A1 - Crystalline forms of canagliflozin - Google Patents [patents.google.com]
- 12. EP3148979B1 - Process for preparation of canagliflozin - Google Patents [patents.google.com]
Canagliflozin Hemihydrate: A Technical Guide to Solubility and Dissolution Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and dissolution characteristics of canagliflozin (B192856) hemihydrate, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. As a Biopharmaceutics Classification System (BCS) Class IV drug, canagliflozin exhibits both low solubility and low permeability, presenting significant challenges in formulation development to ensure adequate bioavailability.[1][2][3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows and related mechanisms.
Physicochemical Properties and Solubility
Canagliflozin hemihydrate is practically insoluble in aqueous media across a wide pH range of 1.1 to 12.9.[6] Its poor aqueous solubility is a critical factor influencing its dissolution rate and subsequent absorption. The hemihydrate form, however, demonstrates more favorable solubility and dissolution properties compared to the monohydrate form.[7][8][9][10]
Quantitative Solubility Data
The following tables summarize the equilibrium solubility and intrinsic dissolution rates of this compound in various media.
| Solvent/Medium | Temperature | Solubility | Citation |
| Water | Not Specified | 46.4 µg/mL | [7] |
| HCl Solution (pH 1.0) | Not Specified | 47.0 µg/mL | [7] |
| Ethanol | Not Specified | ~30 mg/mL | [11] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [11] |
| Dimethyl Formamide | Not Specified | ~30 mg/mL | [11] |
| Aqueous Buffers | Not Specified | Sparingly soluble | [11] |
| 1:7 Solution of Ethanol:PBS (pH 7.2) | Not Specified | ~0.125 mg/mL | [11] |
Table 1: Equilibrium Solubility of this compound
| Medium | Intrinsic Dissolution Rate | Comparison to Monohydrate | Citation |
| Water | 0.78 µg·mL⁻¹·min⁻¹ | 3.25 times faster | [7] |
| HCl Solution (pH 1.0) | 1.20 µg·mL⁻¹·min⁻¹ | 3.6 times faster | [7] |
Table 2: Intrinsic Dissolution Rate of this compound
Strategies for Enhancing Solubility and Dissolution
Given the low intrinsic solubility of canagliflozin, various formulation strategies have been explored to improve its dissolution profile and bioavailability. These include:
-
Co-crystallization: The formation of co-crystals with conformers like thiourea (B124793) has been shown to enhance solubility.[1][3][5]
-
Amorphous Solid Dispersions: Creating solid dispersions with polymers such as Eudragit® E PO or hydroxypropyl-β-cyclodextrin (HP-β-CD) using techniques like solvent evaporation or spray drying can significantly increase solubility and dissolution rates.[12][13][14]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced saturation solubility and dissolution velocity.[4]
-
Silica-Lipid Hybrid Particles: This novel approach has also been investigated to improve the solubility and dissolution of canagliflozin.[15]
The following diagram illustrates the workflow for developing and characterizing these enhanced formulations.
Caption: Formulation strategies to enhance canagliflozin solubility.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of solubility and dissolution properties.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of poorly soluble compounds.[16][17]
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent or buffer in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 37 ± 0.5 °C) for a sufficient period to reach equilibrium.[18] The duration should be determined by preliminary experiments, ensuring that the concentration of the dissolved drug does not change significantly over the final time points (e.g., 24, 48, and 72 hours).[18]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the drug onto the filter material.[17]
-
Analysis: The concentration of canagliflozin in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[17]
The workflow for this protocol is visualized below.
Caption: Workflow for the shake-flask solubility method.
In Vitro Dissolution Testing
Dissolution testing evaluates the rate and extent to which the active pharmaceutical ingredient is released from a solid dosage form. For poorly soluble drugs like canagliflozin, the choice of dissolution medium and apparatus is critical.
-
Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle) are commonly used.[19][20]
-
Medium: Due to the low aqueous solubility, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more clinically relevant dissolution data compared to standard buffers.[21] The use of surfactants like sodium lauryl sulfate (B86663) (SLS) or Tween 80 in the dissolution medium is often necessary to achieve sink conditions.[19][22]
-
Test Conditions:
Example Protocol for Immediate-Release Tablets:
-
Apparatus Setup: Assemble a USP Apparatus 2 (Paddle) with 900 mL of dissolution medium (e.g., 0.25% Tween 80 in water) maintained at 37 ± 0.5 °C.[22]
-
Sample Introduction: Place one tablet in each vessel.
-
Operation: Start the paddle rotation at a specified speed (e.g., 50 rpm).[22]
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analysis: Filter the samples and analyze the concentration of dissolved canagliflozin using a validated HPLC method.
Mechanism of Action: SGLT2 Inhibition
The therapeutic efficacy of canagliflozin is dependent on its ability to reach its site of action in the kidneys and inhibit SGLT2. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[25][26] The solubility and dissolution of canagliflozin are, therefore, prerequisites for its absorption and subsequent pharmacological activity.
The following diagram illustrates the mechanism of SGLT2 inhibition by canagliflozin.
References
- 1. [PDF] Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. A recent solidification approach for nanosuspension: formulation, optimisation and evaluation of canagliflozin immediate release pellets [foliamedica.bg]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ijpsr.com [ijpsr.com]
- 13. NOVEL AMORPHOUS SOLID DISPERSIONS OF this compound IN EUDRAGIT | Semantic Scholar [semanticscholar.org]
- 14. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. scispace.com [scispace.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. who.int [who.int]
- 19. fda.gov [fda.gov]
- 20. rssl.com [rssl.com]
- 21. biorelevant.com [biorelevant.com]
- 22. patents.justia.com [patents.justia.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. fip.org [fip.org]
- 25. medkoo.com [medkoo.com]
- 26. This compound: Application, Synthesis, Toxicity and safety_Chemicalbook [chemicalbook.com]
The Journey of Canagliflozin Hemihydrate Through the Body: A Preclinical Perspective
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Canagliflozin (B192856) Hemihydrate in Preclinical Models
For researchers, scientists, and drug development professionals, understanding the preclinical pharmacokinetics and metabolism of a drug candidate is paramount to its successful clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of canagliflozin hemihydrate, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, in key preclinical models: mice, rats, and dogs.
Pharmacokinetic Profile: A Quantitative Summary
Oral administration of canagliflozin leads to its rapid absorption, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours in preclinical species.[1][2] The drug exhibits dose-dependent increases in systemic exposure (AUC) and Cmax.[3] The following tables summarize the key pharmacokinetic parameters of canagliflozin in mice, rats, and dogs.
Table 1: Pharmacokinetic Parameters of Canagliflozin in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| 100 | Oral | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |
Table 2: Pharmacokinetic Parameters of Canagliflozin in Rats
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Half-life (t½) (h) |
| 3 | Oral | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| 10 | Oral | 1530 ± 340 | 1.5 | 8450 ± 1820 | 8.9 ± 1.5 |
| 20 | Oral | 2504 (in diabetic rats) | 1.5 (in diabetic rats) | 17375 (in diabetic rats) | 11.6 (in diabetic rats) |
Data for the 10 mg/kg dose is derived from a study on the pharmacokinetic interactions of canagliflozin.[4][5] Data for the 20 mg/kg dose is from a study in a type 2 diabetic rat model.[6]
Table 3: Pharmacokinetic Parameters of Canagliflozin in Dogs
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| 4 | Oral | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |
Unraveling the Metabolic Pathways
The primary route of metabolic clearance for canagliflozin differs between preclinical species and humans. In animals, oxidation is a major pathway, while in humans, direct glucuronidation is predominant.[1][3] The unchanged drug is the main component found in the systemic circulation across all species.[1]
Two major, pharmacologically inactive O-glucuronide metabolites, M5 and M7, have been identified.[1][3] In humans, these metabolites represent a significant portion of the total drug-related exposure in plasma.[3] While their plasma concentrations are lower in mice and rats compared to humans, biliary profiling indicates significant exposure of the rodent liver to M5 and M7.[3] The formation of these water-soluble glucuronides is considered a safe detoxification pathway.[3]
The following diagram illustrates the primary metabolic pathways of canagliflozin in preclinical models.
Disposition: Excretion of Canagliflozin and its Metabolites
Fecal excretion is the primary route of elimination for canagliflozin-derived radioactivity in both animals and humans.[1][3] In bile duct-cannulated mice and rats, the majority of radioactivity is excreted in the bile.[1][3] Urinary excretion of radioactivity is relatively low in animals, ranging from 1.2% to 7.6% of the administered dose.[1][3]
Experimental Protocols: A Closer Look at the Methodology
The following sections detail the typical experimental protocols employed in the preclinical pharmacokinetic and metabolism studies of canagliflozin.
Animal Models and Drug Administration
-
Species: Male and female CD-1 mice, Sprague-Dawley rats, and Beagle dogs are commonly used.
-
Administration: For oral pharmacokinetic studies, canagliflozin is typically suspended in a vehicle such as 0.5% sodium carboxymethylcellulose and administered via gavage.[6] Doses have ranged from 3 mg/kg to 100 mg/kg in rats.[3][4]
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the orbital venous plexus or other appropriate sites at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 12, 24, 48, and 72 hours).[4][6] The samples are collected in heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Excreta Collection: For mass balance studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces.
Bioanalytical Method: Quantification by UPLC-MS/MS
A sensitive and efficient ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically used for the quantification of canagliflozin and its metabolites in plasma.[6][7]
-
Sample Preparation: Plasma samples undergo a liquid-liquid extraction procedure, often using tert-butyl methyl ether, to isolate the analytes from plasma proteins and other interfering substances.[6][7]
-
Chromatographic Separation:
-
Column: A C18 column (e.g., Waters XBridge BEH C18, 100 × 2.1 mm, 2.5 μm) is commonly used.[6][7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water is frequently employed.[6]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[6]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) mode is used.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for canagliflozin and its metabolites to ensure selectivity and sensitivity. For example, a transition of m/z 462.00 → 191.10 has been used for canagliflozin.[6][7]
-
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of canagliflozin.
Conclusion
This technical guide has provided a detailed overview of the preclinical pharmacokinetics and metabolism of this compound. The data presented herein, from quantitative pharmacokinetic parameters to detailed experimental methodologies and metabolic pathways, offers valuable insights for researchers and scientists involved in the development of SGLT2 inhibitors and other therapeutic agents. A thorough understanding of a drug's ADME profile in preclinical models is a critical step in predicting its behavior in humans and ensuring a smooth transition from the laboratory to the clinic.
References
- 1. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Canagliflozin Hemihydrate: A Technical Whitepaper on Off-Target Effects and Secondary Pharmacology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Canagliflozin (B192856), a C-glucoside hemihydrate, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily prescribed for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of renal glucose reabsorption, leading to glycosuria and a subsequent reduction in plasma glucose levels.[1] However, a growing body of evidence indicates that canagliflozin possesses a range of pharmacological activities independent of SGLT2 inhibition. These off-target effects and secondary pharmacology contribute to its broader clinical profile, including its observed cardiovascular and renal protective benefits.
This technical guide provides an in-depth review of the known off-target molecular interactions and secondary pharmacological effects of canagliflozin. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual diagrams of the implicated signaling pathways to offer a comprehensive resource for the research and drug development community.
Primary vs. Secondary Pharmacology: SGLT Inhibition Profile
Canagliflozin's primary therapeutic effect is derived from its competitive and reversible inhibition of SGLT2. However, it also exhibits inhibitory activity against SGLT1, which is predominantly expressed in the small intestine. This dual activity, albeit with a strong selectivity for SGLT2, distinguishes it from some other members of the gliflozin class and contributes to its overall pharmacological profile.[2]
Quantitative Data: SGLT Inhibition
The inhibitory potency and selectivity of canagliflozin for human SGLT2 over SGLT1 have been characterized in multiple in vitro systems.
| Target | Parameter | Value | Cell System | Reference |
| Human SGLT2 | Ki | 4.0 nM | hSGLT2-expressing cells | [3][4] |
| IC50 | 4.2 ± 1.5 nM | hSGLT2-expressing cells | [5] | |
| Human SGLT1 | Ki | 770.5 nM | hSGLT1-expressing cells | [3][4] |
| IC50 | 663 ± 180 nM | hSGLT1-expressing cells | [5] | |
| Selectivity | Ratio (Ki SGLT1/SGLT2) | ~192-fold | - | [3][4] |
| Ratio (IC50 SGLT1/SGLT2) | ~158-fold | - | [5] | |
| Ratio (Selectivity) | ~250-fold | - | [2] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Key Off-Target Effects and Secondary Pharmacology
Beyond SGLT inhibition, canagliflozin interacts with several other cellular targets and pathways. These interactions occur at concentrations that can be achieved clinically and are believed to contribute to the drug's pleiotropic effects.
AMP-Activated Protein Kinase (AMPK) Activation
A significant off-target effect of canagliflozin is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] This effect is not observed to the same extent with other SGLT2 inhibitors like dapagliflozin (B1669812) or empagliflozin.[6] The activation is not a direct interaction but an indirect consequence of mitochondrial inhibition.
Canagliflozin inhibits Complex I of the mitochondrial respiratory chain.[6][7] This inhibition impairs oxidative phosphorylation, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP/ATP and ADP/ATP ratios. The elevated AMP/ADP levels allosterically activate AMPK.[6]
| Target | Parameter | Value | Cell System | Reference |
| Mitochondrial Complex I | IC50 (estimated) | 18 ± 1 µM | Permeabilized primary mouse hepatocytes | [6] |
A representative workflow for determining canagliflozin-induced AMPK activation in a cellular model is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy, safety and regulatory status of SGLT2 inhibitors: focus on canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Intricate Dance: A Technical Guide to the Molecular Modeling of Canagliflozin's Interaction with SGLT2
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the computational methodologies used to elucidate the binding mechanism of canagliflozin (B192856), a cornerstone in the management of type 2 diabetes, with its molecular target, the sodium-glucose cotransporter 2 (SGLT2). Understanding this interaction at an atomic level is paramount for the rational design of next-generation SGLT2 inhibitors with improved efficacy and selectivity. This document synthesizes findings from various in silico studies, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive overview of the molecular modeling landscape for canagliflozin and SGLT2.
Structural Foundation: Homology Modeling of Human SGLT2
The journey into the molecular interactions of canagliflozin with SGLT2 begins with a high-quality three-dimensional structure of the transporter. Due to the challenges in crystallizing membrane proteins, homology modeling has been a crucial technique.
Experimental Protocol: Homology Modeling
A common approach to building a homology model of human SGLT2 (hSGLT2) involves the following steps:
-
Template Selection: The crystal structure of the Vibrio parahaemolyticus sodium/galactose transporter (vSGLT), which shares structural homology with the LeuT transporter family to which SGLTs belong, is often used as a template.[1] The Protein Data Bank (PDB) ID for vSGLT is frequently cited as 3DH4.[2][3]
-
Sequence Alignment: The amino acid sequence of hSGLT2 is aligned with the template sequence.
-
Model Building: A 3D model of hSGLT2 is generated based on the template structure and the sequence alignment using software such as InsightII or MODELLER.[3][4]
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like Ramachandran plots to ensure that the protein's stereochemical parameters are favorable.[3] A good quality model will have a high percentage of residues in the core and allowed regions of the Ramachandran plot.[3] The root mean square deviation (RMSD) between the C-alpha atoms of the template and the modeled structure is also calculated to assess the accuracy of the model.[3]
Recent advancements in cryo-electron microscopy (cryo-EM) have provided experimental structures of the human SGLT2-MAP17 complex, offering a more accurate template for subsequent modeling and docking studies.[5][6]
Unveiling the Binding Pose: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. This technique has been instrumental in understanding how canagliflozin and other 'gliflozins' interact with the SGLT2 binding pocket.
Experimental Protocol: Molecular Docking
A typical molecular docking workflow for canagliflozin and SGLT2 includes:
-
Protein Preparation: The SGLT2 structure (either a homology model or an experimental structure) is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.[2] The structure is then minimized using a force field like OPLS_2005.[2]
-
Ligand Preparation: The 3D structure of canagliflozin is prepared. This includes generating a low-energy conformation and assigning appropriate atom types and charges.
-
Grid Generation: A grid box is defined around the active site of SGLT2 to specify the search space for the docking algorithm.
-
Docking Simulation: Docking is performed using software such as Glide, AutoDock, or PLANTS.[2][4][7] These programs explore various conformations and orientations of the ligand within the receptor's active site and score them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most likely binding mode. This involves examining the interactions, such as hydrogen bonds and hydrophobic interactions, between canagliflozin and the amino acid residues of SGLT2.[2][8]
Simulating the Dynamics: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the nature of the interactions.
Experimental Protocol: Molecular Dynamics Simulation
A general protocol for running MD simulations on the canagliflozin-SGLT2 complex is as follows:
-
System Preparation: The docked complex of canagliflozin and SGLT2 is placed in a simulated membrane environment (e.g., a POPC bilayer) and solvated with water molecules and ions to mimic physiological conditions.[4] The CHARMM-GUI web server is a useful tool for this setup.[4]
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar) through a series of constrained simulations.[4]
-
Production Run: A long-timescale (nanoseconds to microseconds) MD simulation is performed without constraints. The trajectory of the atoms is saved at regular intervals.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex. Key parameters that are often calculated include:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD suggests that the complex has reached equilibrium.[4][9]
-
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average position, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Quantifying the Affinity: Binding Free Energy Calculations
To obtain a more accurate estimation of the binding affinity, binding free energy calculations are performed on the snapshots from the MD simulation trajectory.
Experimental Protocol: MM/GBSA
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for calculating the binding free energy.[2][8]
-
Snapshot Extraction: A number of snapshots are extracted from the stable part of the MD trajectory.
-
Energy Calculations: For each snapshot, the following energy terms are calculated for the complex, the receptor, and the ligand:
-
Molecular Mechanics Energy: Includes bond, angle, dihedral, and van der Waals energies.
-
Polar Solvation Energy: Calculated using a Generalized Born (GB) model.
-
Nonpolar Solvation Energy: Proportional to the solvent-accessible surface area (SASA).
-
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.
Quantitative Data Summary
The following tables summarize key quantitative data from various molecular modeling studies on canagliflozin and other SGLT2 inhibitors.
| Parameter | Canagliflozin | Phlorizin | Empagliflozin | Reference |
| Docking Score (kcal/mol) | - | -12.118 | - | [2] |
| Binding Free Energy (ΔG_bind) (kcal/mol) | -57.1803 | -42.3791 | - | [2][8] |
| IC50 (nM) | 4.4 | - | 3.1 | [10] |
| Parameter | Value | Reference |
| Median RMSD (9-10 ns) | < 2.0 Å | [4][9] |
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Molecular Modeling Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. connectsci.au [connectsci.au]
- 4. Computational structural studies of SGLT2-related polypharmacy | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational structural studies of SGLT2-related polypharmacy | PLOS One [journals.plos.org]
- 7. Biocomputational Prediction Approach Targeting FimH by Natural SGLT2 Inhibitors: A Possible Way to Overcome the Uropathogenic Effect of SGLT2 Inhibitor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. journals.plos.org [journals.plos.org]
- 10. benchchem.com [benchchem.com]
A Technical Deep Dive: Physicochemical Differences Between Canagliflozin Hemihydrate and Canagliflozin Anhydrous
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical differences between canagliflozin (B192856) hemihydrate and canagliflozin anhydrous. Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability. Understanding the distinct characteristics of the hemihydrate and anhydrous forms is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy.
Introduction to Solid-State Forms of Canagliflozin
Canagliflozin can exist in various solid-state forms, including crystalline and amorphous states, as well as solvates and hydrates. The two forms under consideration here are:
-
Canagliflozin Hemihydrate: A crystalline solid in which canagliflozin molecules are associated with water molecules in a stoichiometric ratio of 2:1 (two molecules of canagliflozin to one molecule of water).[1] This is the form present in the marketed product, Invokana®.
-
Canagliflozin Anhydrous: A crystalline solid form of canagliflozin that does not contain water of crystallization.
The presence of water in the crystal lattice of the hemihydrate form significantly influences its physicochemical properties compared to the anhydrous form.
Comparative Physicochemical Properties
The following tables summarize the key physicochemical differences between this compound and a crystalline anhydrous form. It is important to note that data for a single, well-characterized crystalline anhydrous form is not abundantly available in publicly accessible literature; therefore, some data points for the anhydrous form are derived from patents describing various anhydrous crystalline forms.
Table 1: Crystal Structure and Molecular Properties
| Property | This compound | Canagliflozin Anhydrous |
| Chemical Formula | C₂₄H₂₅FO₅S · 0.5H₂O[1] | C₂₄H₂₅FO₅S |
| Molecular Weight | 453.53 g/mol | 444.52 g/mol |
| Crystal System | Orthorhombic | Not explicitly found |
| Space Group | P2₁2₁2₁[1] | Not explicitly found |
Table 2: Thermal Analysis Data
| Parameter | This compound | Canagliflozin Anhydrous (Crystalline) |
| Melting Point (°C) | ~94-96 °C (with dehydration)[2] | ~222-222.5 °C[3] |
| DSC Endotherm(s) | Endotherm at approximately 86°C corresponding to dehydration, followed by melting.[4] | A sharp endotherm corresponding to melting. |
| TGA Weight Loss | Weight loss corresponding to the loss of water of hydration (approximately 2%). | No significant weight loss before decomposition. |
Table 3: Solubility and Dissolution
| Parameter | This compound | Canagliflozin Anhydrous |
| Aqueous Solubility | Higher solubility compared to the monohydrate form.[5][6] | Generally expected to have lower thermodynamic aqueous solubility than the hydrate (B1144303) form. |
| Solubility in Water | 46.4 µg/mL[5] | Very low, "almost insoluble".[7] |
| Solubility in HCl (pH 1.0) | 47.0 µg/mL[5] | Data not available |
| Dissolution Rate | Faster dissolution rate compared to the monohydrate form.[5][6] | Expected to have a slower dissolution rate in aqueous media compared to the hemihydrate. |
Table 4: Hygroscopicity and Stability
| Parameter | This compound | Canagliflozin Anhydrous |
| Hygroscopicity | Stable at ambient humidity but may convert to the monohydrate form under high humidity conditions.[5] | Crystalline anhydrous forms are generally not hygroscopic. Amorphous anhydrous canagliflozin is hygroscopic. |
| Stability | The marketed form, demonstrating good stability under recommended storage conditions. Can convert to monohydrate at high humidity.[5] | A specific crystalline anhydrous form is reported to have good chemical stability under high temperature, strong illumination, and high humidity.[3] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are outlined below.
X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form and determine the characteristic diffraction peaks.
Methodology:
-
A small amount of the sample powder (typically 10-20 mg) is gently packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation, λ = 1.5406 Å).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle 2θ.
-
Typical instrument settings for canagliflozin analysis include a voltage of 40 kV and a current of 40 mA, with a scan range of 3° to 40° 2θ and a step size of 0.02°.[5]
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, such as melting point and dehydration events.
Methodology:
-
A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed.
-
The sample pan and an empty reference pan are placed in the DSC instrument.
-
The samples are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The heat flow to the sample is measured as a function of temperature.
References
- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 928672-86-0 [m.chemicalbook.com]
- 3. CN104447721A - Canagliflozin anhydrous compound - Google Patents [patents.google.com]
- 4. WO2016016774A1 - Crystalline forms of canagliflozin - Google Patents [patents.google.com]
- 5. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Canagliflozin Hemihydrate in Non-Diabetic Indications: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has garnered significant attention for its therapeutic potential beyond its established role in managing type 2 diabetes. A growing body of preclinical and early-stage clinical research is exploring its efficacy and mechanisms of action in a range of non-diabetic conditions. This technical guide provides an in-depth overview of this early-stage research, focusing on the core scientific findings, experimental methodologies, and underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals investigating novel applications for canagliflozin and other SGLT2 inhibitors.
Core Mechanism of Action in Non-Diabetic Conditions
While initially developed as a glucose-lowering agent, the benefits of canagliflozin in non-diabetic indications are thought to extend beyond its effect on glycemic control. The primary mechanism involves the inhibition of SGLT2 in the proximal tubules of the kidneys, which reduces the reabsorption of glucose and sodium, leading to increased urinary glucose and sodium excretion. This action is believed to trigger a cascade of downstream effects that are beneficial in various non-diabetic pathologies. These include modulation of cellular energy metabolism, reduction of inflammation and oxidative stress, and favorable hemodynamic effects.
Key Non-Diabetic Indications and Supporting Research
Chronic Kidney Disease (CKD)
Early research suggests that canagliflozin may offer reno-protective benefits in patients with chronic kidney disease, irrespective of their diabetic status. The proposed mechanisms include the restoration of tubuloglomerular feedback, reduction in glomerular hyperfiltration, and decreased inflammation and fibrosis within the kidneys.
Quantitative Data from Clinical Trials
| Trial Name/Study | Population | Canagliflozin Dosage | Key Outcomes | Reference |
| CREDENCE (subgroup analysis) | Patients with CKD and albuminuria (including non-diabetic individuals) | 100 mg daily | - Slowed progression of kidney dysfunction- Reduced risk of end-stage renal disease (ESRD) | [1] |
| Unnamed RCT | Non-diabetic obese patients with microalbuminuria | 100 mg daily | - No significant reduction in Urine Albumin-to-Creatinine Ratio (UACR)- Significant temporary decline in estimated Glomerular Filtration Rate (eGFR), suggesting a reduction in glomerular hyperfiltration | [2] |
Experimental Protocol: CREDENCE Trial (as relevant to non-diabetic subgroup)
The Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) trial was a randomized, double-blind, placebo-controlled study.[3][4][5] Although the primary population had type 2 diabetes, subgroup analyses have provided insights into the potential effects on non-diabetic CKD.
-
Participants: Patients with an eGFR of 30 to <90 mL/min/1.73 m² and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g).[5]
-
Intervention: Participants were randomly assigned to receive canagliflozin (100 mg) or placebo once daily.[5]
-
Primary Outcome: A composite of end-stage kidney disease (dialysis, transplantation, or a sustained eGFR of <15 mL/min/1.73 m²), a doubling of the serum creatinine (B1669602) level, or death from renal or cardiovascular causes.[5]
-
Follow-up: The median follow-up was 2.62 years.[5]
Signaling Pathway: Renal Protection
Caption: Canagliflozin's proposed renal protective signaling pathway.
Heart Failure
Canagliflozin is being investigated for its potential to improve outcomes in patients with heart failure, including those without diabetes. The mechanisms are thought to involve favorable hemodynamic effects, metabolic shifts in the heart, and reductions in cardiac inflammation and fibrosis.
Quantitative Data from Clinical Trials
| Trial Name/Study | Population | Canagliflozin Dosage | Key Outcomes | Reference |
| CHIEF-HF | Patients with heart failure (with and without diabetes) | 100 mg daily | - Significant improvement in the Kansas City Cardiomyopathy Questionnaire (KCCQ) Total Symptom Score at 12 weeks (4.3 points higher than placebo) | [6][7][8][9][10][11] |
Experimental Protocol: CHIEF-HF Trial
The Canagliflozin: Impact on Health Status, Quality of Life and Functional Status in Heart Failure (CHIEF-HF) trial was a novel, decentralized, randomized, double-blind, placebo-controlled study.[6][7][8][9][10][11]
-
Participants: 476 participants with heart failure, regardless of ejection fraction or diabetes status.[6][11]
-
Intervention: Participants were randomized to receive canagliflozin (100 mg) or placebo once daily for 12 weeks.[6][10]
-
Primary Outcome: The change in the Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) at 12 weeks.[6][10]
-
Study Design: The trial was conducted remotely, with patient-reported outcomes collected via a smartphone application.[6]
Signaling Pathway: Cardioprotection
Caption: Canagliflozin's proposed cardioprotective signaling pathway.
Non-Alcoholic Fatty Liver Disease (NAFLD)
Preclinical and early clinical data suggest that canagliflozin may improve liver health in the context of NAFLD, a condition often associated with obesity and metabolic syndrome. The proposed mechanisms include reduced hepatic steatosis, inflammation, and oxidative stress.
Quantitative Data from Clinical and Preclinical Studies
| Study Type | Population/Model | Canagliflozin Dosage | Key Outcomes | Reference |
| Prospective Cohort Study | Patients with NAFLD | 100 mg daily | - Significant decrease in serum AST, ALT, γ-GTP, triglycerides, and ferritin after 6 months- Significant reduction in body weight and FIB-4 index | [2] |
| Pilot Study | Type 2 diabetes patients with NAFLD | 100 mg daily | - Significant reduction in hepatic fat fraction at 6 and 12 months- Improvement in serum liver enzymes and type IV collagen | [12] |
| Preclinical (HFD-fed mice) | Diet-induced obese mice | Not specified | - Reduced liver weight and serum ALT- Decreased hepatic lipid accumulation- Upregulation of lipolysis markers and downregulation of lipogenesis markers | [13] |
Experimental Protocol: Prospective Cohort Study in NAFLD
-
Participants: Thirty-five patients diagnosed with NAFLD.[2]
-
Intervention: Participants were administered canagliflozin (100 mg) daily for 6 months.[2]
-
Measurements: Body weight, serum levels of liver enzymes (AST, ALT, γ-GTP), lipids, blood sugar, HbA1c, uric acid, ferritin, and FIB-4 index were measured at baseline, 3 months, and 6 months.[2]
Signaling Pathway: Hepatic Protection in NAFLD
Caption: Canagliflozin's proposed hepatic protective signaling pathway in NAFLD.
Cerebral Ischemia
Preclinical studies indicate a potential neuroprotective role for canagliflozin in the context of cerebral ischemia (stroke). The mechanism appears to involve the inhibition of SGLT1, leading to the activation of AMPK and subsequent anti-apoptotic effects in neurons.
Quantitative Data from Preclinical Studies
| Study Model | Canagliflozin Treatment | Key Outcomes | Reference |
| Rat MCAO model | Gavage before reperfusion | - Significantly reduced infarct volume- Improved neurological deficits- Lessened brain edema and neuronal damage- Reduced apoptosis | [14] |
| Mouse MCAO/R model | Intravenous at reperfusion | - Reduced hemispheric swelling- Improved neurological function (in both moderate and severe ischemic insults)- Reduced infarct volumes in moderate, but not severe, ischemic insults | [15] |
Experimental Protocol: Rat Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Male Sprague Dawley rats.[14]
-
Ischemia Induction: The middle cerebral artery was occluded for 2 hours, followed by reperfusion.[14]
-
Intervention: Canagliflozin was administered by gavage before the start of reperfusion.[14]
-
Outcome Measures: Infarct volume was assessed by TTC staining. Neurological deficits were evaluated using a scoring system. Brain edema was measured by the wet-dry method. Neuronal damage and apoptosis were assessed by histological and molecular techniques.[14]
Signaling Pathway: Neuroprotection in Cerebral Ischemia
Caption: Canagliflozin's proposed neuroprotective signaling pathway.
Conclusion and Future Directions
The early-stage research on canagliflozin hemihydrate for non-diabetic indications is promising, with potential applications in chronic kidney disease, heart failure, non-alcoholic fatty liver disease, and cerebral ischemia. The underlying mechanisms appear to be multifaceted, extending beyond simple glucose management to encompass fundamental cellular processes related to metabolism, inflammation, and cell survival.
Further research is warranted to fully elucidate the signaling pathways involved and to confirm these preliminary findings in larger, well-controlled clinical trials. A deeper understanding of the molecular targets of canagliflozin in different tissues will be crucial for optimizing its therapeutic use in these emerging non-diabetic indications and for the development of next-generation SGLT inhibitors with enhanced tissue-specific effects. Drug development professionals should consider these early findings as a strong rationale for initiating further investigation into the broader therapeutic potential of canagliflozin.
References
- 1. Application of SGLT-2 inhibitors in non-diabetic CKD: mechanisms, efficacy, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of canagliflozin against nonalcoholic fatty liver disease: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. ajmc.com [ajmc.com]
- 5. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SGLT2 inhibitor canagliflozin in heart failure: the CHIEF-HF remote, patient-centered randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primo.bgu.ac.il [primo.bgu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. INVOKANA - CHIEF-HF [jnjmedicalconnect.com]
- 11. The SGLT2 inhibitor canagliflozin in heart failure: the CHIEF-HF remote, patient-centered randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of canagliflozin on body composition and hepatic fat content in type 2 diabetes patients with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Canagliflozin ameliorates neuronal injury after cerebral ischemia reperfusion by targeting SGLT1 and AMPK-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Canagliflozin Hemihydrate
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
Abstract
This application note details a robust and validated isocratic Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Canagliflozin (B192856) Hemihydrate in bulk drug and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2] This protocol is suitable for routine quality control and stability analysis.
Introduction
Canagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[3] It functions by reducing renal glucose reabsorption, thereby increasing urinary glucose excretion.[4] As a BCS Class IV drug, canagliflozin has low solubility and permeability, making accurate quantification crucial for ensuring product quality and therapeutic efficacy.[5][6] This document provides a detailed protocol for a simple, rapid, and reliable RP-HPLC method for the determination of Canagliflozin Hemihydrate.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][7]
-
Chemicals & Reagents:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Ortho-phosphoric acid (AR Grade)
-
Water (HPLC Grade)
-
-
Sample: this compound tablets (e.g., 100 mg strength)
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and water (pH adjusted to 3.0 with ortho-phosphoric acid) in a 70:30 v/v ratio.[1]
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of this compound RS into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Cool to room temperature and make up the volume with the diluent.[1]
-
Working Standard Solution (100 µg/mL): From the stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Solution Preparation (from tablets):
-
Weigh and powder no fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Canagliflozin and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution.[1][8]
-
Cool the solution to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and make up the volume with the diluent to obtain a target concentration of 100 µg/mL.
-
Chromatographic Conditions
The optimized chromatographic conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30 v/v), pH 3.0 adjusted with ortho-phosphoric acid[1] |
| Flow Rate | 1.0 mL/min[1][3][4] |
| Detection Wavelength (λ) | 290 nm[7][8][9][10] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation Workflow
The developed method was validated according to ICH Q2(R1) guidelines for parameters including system suitability, specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[2][11]
Caption: Workflow for HPLC method development and validation.
Results: Method Validation Data
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results must meet the acceptance criteria before proceeding with sample analysis.
| Parameter | Result | Acceptance Criteria |
| Retention Time (tR) | ~4.1 min | Consistent tR |
| Theoretical Plates (N) | > 8000 | ≥ 2000[9] |
| Tailing Factor (Tf) | ~1.1 | < 2[9] |
| % RSD of Peak Area | < 1.0% | ≤ 2.0% |
Specificity
The method demonstrated excellent specificity. The chromatogram of the Canagliflozin peak was well-resolved from any potential interference from excipients in the formulation. Forced degradation studies (acid, base, oxidative, thermal, and photolytic) showed that the peak for Canagliflozin was pure and there was no co-elution from degradation products, confirming the stability-indicating nature of the method.[1][9]
Linearity
The linearity of the method was established over a concentration range of 25-150 µg/mL. The correlation coefficient was found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area.[3]
| Parameter | Result |
| Linearity Range | 25 - 150 µg/mL[3] |
| Regression Equation | y = 30445x + 1063[3] |
| Correlation Coefficient (r²) | 0.9999[3] |
Accuracy (% Recovery)
Accuracy was determined by performing recovery studies at three concentration levels (80%, 100%, and 120%) by spiking a known amount of standard drug into the sample solution. The mean recovery was within the acceptable limits.[2]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % Mean Recovery |
| 80% | 80 | 79.3 | 99.12 | 99.45% |
| 100% | 100 | 99.5 | 99.50 | |
| 120% | 120 | 119.6 | 99.70 |
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.[4]
Precision
The precision of the method was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The % RSD for both studies was well below 2%, confirming the high precision of the method.[4][9]
| Precision Study | Concentration (µg/mL) | Peak Area (% RSD) |
| Intra-day (n=6) | 100 | < 1.5% |
| Inter-day (n=6) | 100 | < 1.5% |
Acceptance Criteria: % RSD should not be more than 2.0%.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.037 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.112 µg/mL[3] |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in key chromatographic parameters. The system suitability parameters remained within acceptable limits, demonstrating the method's reliability during normal usage.
| Parameter Varied | Variation | Result |
| Flow Rate (mL/min) | ± 0.1 | System suitability passes |
| Mobile Phase Composition | ± 2% Organic | System suitability passes |
| Detection Wavelength (nm) | ± 2 nm | System suitability passes |
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis of the bulk drug and its pharmaceutical formulations. The method adheres to the standards set by the ICH guidelines, ensuring reliable and consistent results.
References
- 1. phmethods.net [phmethods.net]
- 2. jmolecularsci.com [jmolecularsci.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Validation of RP-HPLC method for canagliflozin API stability. [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. neuroquantology.com [neuroquantology.com]
- 9. ijcrt.org [ijcrt.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
analytical methods for canagliflozin hemihydrate in bulk drug and formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of Canagliflozin Hemihydrate in bulk drug substance and pharmaceutical formulations. The protocols are based on validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), in accordance with ICH guidelines.
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating HPLC method is suitable for the routine quality control analysis of this compound.
Quantitative Data Summary
| Parameter | Reported Values |
| Linearity Range | 1-150 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.48 - 100.52%[2] |
| Precision (% RSD) | < 2%[1][2] |
| Limit of Detection (LOD) | 0.0026 - 0.9 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 0.008 - 2.7 µg/mL[1][3] |
| Retention Time | 2.64 - 6.9 min[1][4][5] |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
Column: COSMOSIL 100 C18 (250 × 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and water (70:30 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[4] Other reported mobile phases include acetonitrile and 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 4) in a 65:35 v/v ratio.[7]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient.
-
Run Time: 6.0 min.[4]
2. Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727).[4]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.[4]
-
Sample Preparation (Tablets):
-
Weigh and powder twenty tablets.
-
Transfer a quantity of powder equivalent to 100 mg of Canagliflozin to a 100 mL volumetric flask.
-
Add approximately 75 mL of methanol and sonicate for 30 minutes with intermittent shaking.[4]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Dilute 5 mL of this solution to 50 mL with the mobile phase.[4]
-
Filter the resulting solution through a 0.2 µm nylon membrane filter before injection.[4]
-
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the standard solution and record the chromatogram.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
Calculate the amount of Canagliflozin in the sample by comparing the peak area of the sample with that of the standard.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for Canagliflozin.
UV-Visible Spectrophotometry Method
A simple and cost-effective method for the estimation of Canagliflozin in bulk and pharmaceutical dosage forms.
Quantitative Data Summary
| Parameter | Reported Values |
| Wavelength of Maximum Absorbance (λmax) | 288 - 290 nm[2][8] |
| Linearity Range | 1 - 25 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9998[2] |
| Accuracy (% Recovery) | 99.48 - 100.52%[2] |
| Precision (% RSD) | 0.072 - 1.44%[2] |
| Limit of Detection (LOD) | 0.084 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.255 µg/mL[8] |
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer: A double beam spectrophotometer with 1 cm matched quartz cells.[8]
2. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Canagliflozin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-25 µg/mL.[2]
-
Sample Preparation (Tablets):
-
Weigh and powder twenty tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Canagliflozin to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a suitable filter paper.
-
Dilute the filtrate appropriately with methanol to obtain a concentration within the calibration range.
-
3. Procedure:
-
Scan the Canagliflozin solution over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax).[2]
-
Measure the absorbance of the blank (methanol).
-
Measure the absorbance of the calibration standards and the sample solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of Canagliflozin in the sample solution from the calibration curve.
Experimental Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for Canagliflozin.
High-Performance Thin-Layer Chromatography (HPTLC) Method
A stability-indicating HPTLC method for the quantification of Canagliflozin.
Quantitative Data Summary
| Parameter | Reported Values |
| Mobile Phase | Toluene: Ethyl acetate: Methanol (2:2:1, v/v/v)[9][10] |
| Stationary Phase | Precoated Silica Gel 60 F254 plates[9][10] |
| Densitometric Scanning Wavelength | 290 nm[9][10] |
| Linearity Range | 10 - 500 ng/spot[9][10] |
| Correlation Coefficient (r²) | 0.9988[9][10] |
| Accuracy (% Recovery) | 99.04 - 99.82%[9] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.39 ng/spot[9][10] |
| Limit of Quantification (LOQ) | 1.19 ng/spot[9][10] |
| Rf Value | ~0.41[10] |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: A system equipped with a sample applicator, developing chamber, and a TLC scanner.
-
Stationary Phase: HPTLC aluminum plates precoated with Silica Gel 60 F254.[9][10]
-
Mobile Phase: Toluene: Ethyl acetate: Methanol (2:2:1, v/v/v).[9][10]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for 20 minutes.
-
Application: Apply the standard and sample solutions as bands of 6 mm width using a suitable applicator.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air-dry the plate after development.
-
Densitometric Scanning: Scan the dried plate at 290 nm.[9][10]
2. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Canagliflozin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[10]
-
Calibration Standards: Spot different volumes of the stock solution to obtain a concentration range of 10-500 ng/spot.[9][10]
-
Sample Preparation (Tablets):
-
Weigh and powder twenty tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Canagliflozin to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution.
-
Apply a suitable volume of the filtrate to the HPTLC plate.
-
3. Procedure:
-
Apply the standard and sample solutions to the HPTLC plate.
-
Develop the plate in a saturated developing chamber with the mobile phase.
-
Air-dry the plate.
-
Scan the plate densitometrically at 290 nm.
-
Plot a calibration curve of peak area versus concentration for the standard spots.
-
Determine the concentration of Canagliflozin in the sample spot from the calibration curve.
Experimental Workflow Diagram
Caption: HPTLC analysis workflow for Canagliflozin.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. online.bamu.ac.in [online.bamu.ac.in]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. phmethods.net [phmethods.net]
- 5. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Canagliflozin: A review with specific focus on analytical... [degruyterbrill.com]
- 8. phmethods.net [phmethods.net]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
Application Note: A Robust and Validated LC-MS/MS Bioanalytical Method for the Quantification of Canagliflozin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive bioanalytical method for the quantification of canagliflozin (B192856) in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation extraction procedure and has been validated for accuracy, precision, and linearity. This method is well-suited for pharmacokinetic and bioequivalence studies in drug development.
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] It lowers blood glucose by inhibiting the reabsorption of glucose in the kidneys.[2] To support clinical and preclinical studies, a reliable and robust bioanalytical method for the quantification of canagliflozin in plasma is essential. LC-MS/MS offers high sensitivity and specificity, making it the preferred platform for this application.[2][4] This document provides a detailed protocol for the determination of canagliflozin in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation results.
Experimental
Materials and Reagents
-
Canagliflozin reference standard was a gift from USV Private Limited.[2]
-
Canagliflozin-d4 (internal standard, IS).[5]
-
LC-MS grade acetonitrile (B52724) and methanol (B129727) were used.[2]
-
Ultrapure water was generated in-house.[2]
-
Human plasma was sourced from a certified blood bank.[2]
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for analysis.
Preparation of Solutions
-
Stock Solutions: A stock solution of canagliflozin (1 mg/mL) was prepared by dissolving the reference standard in methanol.[1] A separate stock solution of the internal standard, canagliflozin-d4, was also prepared in methanol.[6]
-
Working Solutions: Working solutions of canagliflozin were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water.[7]
-
Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions of canagliflozin and the internal standard.[1][4]
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of canagliflozin from plasma samples.[2][8]
-
To 250 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 1 mL of chilled acetonitrile to precipitate the plasma proteins.[2][4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 10°C.[4]
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.[1]
-
Reconstitute the dried residue with the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation was achieved on a C18 analytical column.[9]
| Parameter | Value |
| Column | C18 analytical column (50 mm × 4.6 mm i.d., 5 µm)[9] |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (60:40, v/v)[9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 2 µL[4] |
| Column Temperature | 25°C[2] |
| Run Time | 2.5 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM).[3][9]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[3] |
| MRM Transition (Canagliflozin) | m/z 462.5 → 267.1[10][5] |
| MRM Transition (Canagliflozin-d4, IS) | m/z 466.4 → 267.2[10][5] |
| Cone Voltage | 30 V[11] |
| Capillary Voltage | 3 KV[11] |
| Desolvation Temperature | 300°C[11] |
| Desolvation Gas Flow | 550 L/Hr[11] |
Method Validation
The bioanalytical method was validated according to the US FDA guidelines.[1][9] The validation assessed specificity, linearity, sensitivity, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 10 ng/mL to 7505 ng/mL.[10][5] The lower limit of quantification (LLOQ) was established at 10 ng/mL.[1][10]
Accuracy and Precision
The intra- and inter-assay precision and accuracy were evaluated at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).[4] The coefficient of variation (%CV) for both intra- and inter-assay precision was ≤ 15%.[2]
Recovery
The extraction recovery of canagliflozin from human plasma was determined by comparing the peak areas from extracted samples to those of unextracted standards. The average recovery was found to be consistently high.
| Analyte | Mean Recovery (%) |
| Canagliflozin | 89.79[2][8] |
| Canagliflozin-d4 (IS) | 76.66[5] |
Experimental Workflow
Caption: Experimental workflow for canagliflozin analysis.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of canagliflozin in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for supporting pharmacokinetic studies in the development of canagliflozin. The method has been successfully validated and demonstrated to be accurate and precise.
References
- 1. mdpi.com [mdpi.com]
- 2. irjms.com [irjms.com]
- 3. A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination | International Research Journal of Multidisciplinary Scope (IRJMS) [irjms.com]
- 9. Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for Stability Testing of Canagliflozin Hemihydrate Under Stress Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Canagliflozin (B192856) hemihydrate is an orally active inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1] Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4] Forced degradation studies, or stress testing, are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule.[4][5][6] This information is crucial for developing stable formulations, determining appropriate storage conditions, and selecting suitable packaging materials.
These application notes provide a detailed protocol for conducting stability testing of canagliflozin hemihydrate under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][7] The protocol outlines procedures for subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress, followed by analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials and Analytical Instrumentation
Materials
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% v/v
-
Methanol (B129727), HPLC Grade
-
Acetonitrile (B52724), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid, AR Grade
-
Ammonium (B1175870) Acetate (B1210297), AR Grade
Analytical Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
LC-MS/MS system for characterization of degradation products.
-
pH meter.
-
Forced-air oven.
-
Photostability chamber.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Sonication bath.
Experimental Protocols
Preparation of Stock and Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or a 50:50 (v/v) mixture of acetonitrile and water.[8] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase diluent to obtain a concentration of 100 µg/mL.
Forced Degradation (Stress) Studies
Forced degradation studies should be performed on the this compound drug substance to establish its stability profile. The following conditions are recommended based on published literature and ICH guidelines.[4][9]
-
Transfer 10 mL of the canagliflozin stock solution (1000 µg/mL) to a 100 mL volumetric flask.
-
Add 10 mL of 0.1 N HCl.
-
Reflux the solution at 60-80°C for a specified period (e.g., 2 to 18 hours).[1][8]
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution to 100 mL with the mobile phase diluent to achieve a final concentration of 100 µg/mL.
-
Analyze the sample by HPLC.
-
Transfer 10 mL of the canagliflozin stock solution (1000 µg/mL) to a 100 mL volumetric flask.
-
Add 10 mL of 0.1 N NaOH.
-
Reflux the solution at 60-80°C for a specified period (e.g., 2 to 18 hours).[1][8]
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the solution to 100 mL with the mobile phase diluent to achieve a final concentration of 100 µg/mL.
-
Analyze the sample by HPLC.
-
Transfer 10 mL of the canagliflozin stock solution (1000 µg/mL) to a 100 mL volumetric flask.
-
Add 10 mL of a hydrogen peroxide solution (e.g., 3-30% H₂O₂). A common condition is 15% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 to 72 hours).[8]
-
After the specified time, dilute the solution to 100 mL with the mobile phase diluent to achieve a final concentration of 100 µg/mL.
-
Analyze the sample by HPLC. Canagliflozin has been found to be particularly susceptible to oxidative degradation.[5]
-
Accurately weigh a sample of this compound powder and place it in a petri dish.
-
Expose the sample to dry heat in a forced-air oven at a specified temperature (e.g., 60-105°C) for a defined period (e.g., 18 hours to 7 days).[8][10]
-
For solution-state thermal stability, prepare a 100 µg/mL solution of canagliflozin in the mobile phase diluent and heat it under the same conditions.[8]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 100 µg/mL solution of the heat-stressed solid sample in the mobile phase diluent.
-
Analyze the samples by HPLC. Studies have shown canagliflozin to be relatively stable under thermal stress.[9]
-
Accurately weigh a sample of this compound powder and spread it as a thin layer in a petri dish.
-
Prepare a 100 µg/mL solution of canagliflozin in the mobile phase diluent.
-
Expose both the solid and solution samples to UV light (e.g., 254 nm and 366 nm) in a photostability chamber for a specified duration (e.g., 24 to 96 hours).[8]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
After exposure, prepare a 100 µg/mL solution of the photo-stressed solid sample in the mobile phase diluent.
-
Analyze all samples by HPLC. Significant degradation has been observed under photolytic conditions.
HPLC Method for Stability Indicating Analysis
A validated stability-indicating HPLC method is crucial for separating canagliflozin from its degradation products. The following is a representative method compiled from various sources.[11][12]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile and/or methanol). A common mobile phase is Acetonitrile:Water (pH 3.0 adjusted with 0.1% formic acid) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.[12]
-
Column Temperature: 30°C.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Retention Time(s) of Degradation Products (min) |
| Acid Hydrolysis | 0.1 N HCl | 18 hours | 60°C | 7.61%[10] | Multiple | Varies |
| Alkaline Hydrolysis | 0.1 N NaOH | 18 hours | 60°C | 6.61%[10] | Multiple | Varies |
| Oxidative Degradation | 15% H₂O₂ | 72 hours | Room Temp. | 9.42% | 1 | 6.152 |
| Thermal Degradation | Dry Heat | 18 hours | 105°C | < 6%[10] | Minimal | - |
| Photolytic Degradation | UV Light (254/366 nm) | 96 hours | Room Temp. | 41.13% | Not specified | - |
Note: The percentage of degradation and the number of degradation products can vary depending on the exact experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for canagliflozin forced degradation studies.
Proposed Oxidative Degradation Pathway
Under oxidative stress, canagliflozin is known to undergo S-oxidation of the thiophene (B33073) ring to form a thiophene oxide derivative.
Caption: Proposed S-oxidation pathway for canagliflozin.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines. The data generated from these studies are invaluable for understanding the degradation pathways of the drug substance, which in turn informs the development of robust and stable pharmaceutical formulations. It is evident that canagliflozin is most susceptible to oxidative and photolytic degradation, and appropriate protective measures should be considered during formulation and packaging. The provided HPLC method serves as a reliable tool for separating and quantifying canagliflozin in the presence of its degradation products. Further characterization of these degradants using techniques like LC-MS/MS is recommended to fully elucidate their structures and potential toxicities.[5][6]
References
- 1. phmethods.net [phmethods.net]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Official web site : ICH [ich.org]
- 8. benchchem.com [benchchem.com]
- 9. ajrconline.org [ajrconline.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. phmethods.net [phmethods.net]
Application Notes and Protocols for the Preparation of Canagliflozin Hemihydrate Solutions for In Vitro Assays
Introduction
Canagliflozin (B192856) is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, canagliflozin reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose, leading to increased urinary glucose excretion.[3] This insulin-independent mechanism makes it an effective treatment for type 2 diabetes mellitus.[1][4] In a research context, canagliflozin is a critical tool for investigating glucose transport mechanisms, the cellular consequences of SGLT2 inhibition, and its effects on various signaling pathways.[1][5] Beyond its primary target, canagliflozin has been shown to influence cellular energy metabolism by activating the AMPK-Sirt1-Pgc-1α signaling pathway.[5]
These application notes provide detailed protocols for the preparation, handling, and use of canagliflozin hemihydrate solutions for in vitro experiments, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
Data Presentation
The physicochemical properties of this compound are crucial for preparing accurate solutions for experimental use. The following table summarizes key quantitative data for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 444.52 g/mol | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (112.48 mM) | [1][6] |
| Solubility in Ethanol | ~30 mg/mL | [1] |
| Solubility in Water | Insoluble | [6] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [1] |
| Recommended Stock Solution | 10 mM - 50 mM in DMSO | [1] |
| Typical Working Concentration | 1 µM - 50 µM | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month (in DMSO) | [1][4] |
Experimental Protocols
Materials
-
This compound powder (MW: 444.52 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, fresh and anhydrous[6]
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
0.22 µm sterile syringe filter (optional, for sterilization)
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Pre-warm DMSO: Bring the DMSO vial to room temperature to ensure it is completely liquid and homogenous.[1]
-
Weigh Canagliflozin: On a calibrated analytical balance, accurately weigh out 4.45 mg of this compound powder.
-
Dissolve in DMSO: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add 1 mL of room temperature DMSO to the tube.[1]
-
Ensure Complete Dissolution: Vortex the solution vigorously until all the canagliflozin powder is completely dissolved.[1] Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Sterilization (Optional): For experiments requiring stringent sterility over long-term use, the stock solution can be sterilized by passing it through a 0.22 µm sterile syringe filter into a new sterile amber tube.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1][4]
Protocol 2: Preparation of a 10 µM Working Solution from a 10 mM Stock
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM canagliflozin stock solution from the freezer and thaw it at room temperature.[1]
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C before use.
-
Dilute in Culture Medium: To prepare the working solution, dilute the stock solution directly into the pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium (a 1:1000 dilution).[1]
-
Mix and Use: Gently mix the working solution by pipetting up and down or by gentle inversion. The solution is now ready for use in the in vitro assay.
Important Considerations:
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.1%) to prevent solvent-induced cytotoxicity.[1]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.[1]
-
Aqueous Instability: Canagliflozin is not stable in aqueous solutions for extended periods.[1] Prepare fresh working solutions from the DMSO stock for each experiment and use them promptly.
Signaling Pathway
Canagliflozin's primary mechanism of action is the inhibition of SGLT2 in the proximal tubules of the kidney, which blocks glucose reabsorption.[2] Additionally, in vitro studies have revealed that canagliflozin can directly impact cellular metabolism by activating the AMPK signaling pathway, which in turn stimulates Sirt1 and PGC-1α, key regulators of mitochondrial biogenesis and function.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism of Action [jnjmedicalconnect.com]
- 4. Canagliflozin CAS#: 842133-18-0 [m.chemicalbook.com]
- 5. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Note: Comprehensive Characterization of Canagliflozin Hemihydrate Polymorphs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Canagliflozin (B192856) is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. As with many active pharmaceutical ingredients (APIs), canagliflozin can exist in different solid-state forms, including various polymorphs and solvates. The specific polymorphic form of an API can significantly impact its physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability. Therefore, thorough characterization of these forms is a critical aspect of drug development and quality control. The commercially available form of canagliflozin is a hemihydrate, which has been found to have favorable dissolution properties.[1] However, it can convert to a monohydrate form, particularly under high humidity, which may alter its performance.[1][2] This document provides detailed protocols for the characterization of canagliflozin hemihydrate polymorphs using a suite of analytical techniques.
Powder X-ray Diffraction (PXRD)
Principle: PXRD is a non-destructive technique used to analyze the crystalline structure of materials. Each crystalline solid has a unique X-ray diffraction pattern, which serves as a "fingerprint" for its identification. PXRD is the primary method for distinguishing between different polymorphs.
Experimental Protocol:
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5418 Å) is typically used.
-
Sample Preparation: Gently grind a small amount (approximately 10-20 mg) of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat and level surface.
-
Data Acquisition:
-
Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting pattern with known patterns of canagliflozin polymorphs for identification.
Data Presentation:
Table 1: Characteristic PXRD Peaks for this compound Polymorphs
| Polymorph Form | Characteristic 2θ Peaks (±0.2°) | Reference |
| Hemihydrate (CG-Hemi) | 3.87, 7.96, 8.64, 9.66, 10.94, 15.48, 17.34, 18.74, 19.14, 20.30 | [1] |
| Hemihydrate (Form R1) | 6.7, 10.0, 12.0, 12.7, 13.2, 14.2, 14.9, 15.4, 16.1, 16.7, 18.1, 19.5, 20.8, 21.4, 22.2, 24.0, 24.4, 25.4, 26.2, 28.5 | [4] |
| Monohydrate (CG-H₂O) | 4.20, 8.40, 9.70, 12.62, 15.36, 16.84, 19.32, 23.08 | [1] |
Note: Different designations (e.g., CG-Hemi, Form R1) may be used in literature and patents for the same or similar polymorphic forms. Direct comparison of patterns is recommended.
Thermal Analysis: DSC and TGA
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify water/solvent content and assess thermal stability.
Experimental Protocol:
-
Instrumentation: A calibrated DSC instrument and a TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum pan. For DSC, crimp a lid onto the pan. An open pan or a pan with a pinhole lid may be used for TGA to allow for the escape of volatiles.
-
Data Acquisition (DSC):
-
Data Acquisition (TGA):
-
Temperature Range: Heat the sample from ambient temperature to a point where complete degradation is observed (e.g., 300°C).
-
Heating Rate: A heating rate of 10°C/min is standard.[5]
-
Atmosphere: Purge with an inert gas like nitrogen.
-
-
Data Analysis:
-
DSC: Identify the onset and peak temperatures of endothermic (melting, desolvation) and exothermic (crystallization) events.
-
TGA: Determine the percentage of weight loss and the corresponding temperature ranges. For a hemihydrate, a weight loss corresponding to 0.5 moles of water is expected.
-
Data Presentation:
Table 2: Thermal Analysis Data for Canagliflozin Hydrates
| Polymorph Form | Technique | Observed Thermal Events | Reference |
| Hemihydrate (Form R1) | DSC | Endotherm at ~86°C | [4] |
| Hemihydrate | DSC | Endothermic peak at ~67.49°C, followed by a melting endotherm at 94.15°C | [6] |
| Monohydrate | DSC | Endotherm peak at ~62±2°C | [5] |
| Monohydrate | TGA | Weight loss of ~3% to 5% between 50°C and 150°C | [5] |
Note: The theoretical water content for this compound (C₂₄H₂₅FO₅S · 0.5H₂O, MW ~453.53 g/mol ) is approximately 1.99%. For the monohydrate (MW ~462.54 g/mol ), it is approximately 3.9%.[5]
Vibrational Spectroscopy: FT-IR and Raman
Principle:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Measures the absorption of infrared radiation by a sample, exciting molecular vibrations. It is sensitive to functional groups and changes in the chemical environment, including those caused by polymorphism.
-
Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It provides information on molecular vibrations and is complementary to FT-IR, being particularly sensitive to non-polar bonds and crystal lattice vibrations.
Experimental Protocol (FT-IR - KBr Pellet Method):
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Mix approximately 1-2 mg of the canagliflozin sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Scan Range: Collect the spectrum over the mid-IR range, typically 4000 to 400 cm⁻¹.
-
Resolution: Set the spectral resolution to 4 cm⁻¹.
-
Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Identify the positions (wavenumber, cm⁻¹) of characteristic absorption bands. Differences in peak positions, shapes, or the appearance of new peaks between samples can indicate different polymorphic forms.
Experimental Protocol (Raman Spectroscopy):
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Sample Preparation: Place a small amount of the powder sample directly onto a microscope slide or into a vial.
-
Data Acquisition:
-
Laser Power: Use an appropriate laser power to avoid sample degradation.
-
Exposure Time & Accumulations: Adjust the exposure time and number of accumulations to achieve a high-quality spectrum.
-
Spectral Range: Collect the spectrum over a relevant range (e.g., 200 to 1800 cm⁻¹) to observe lattice and intramolecular vibrations.
-
-
Data Analysis: Identify the positions of characteristic Raman shifts. The low-frequency region (<200 cm⁻¹) is often particularly sensitive to differences in crystal packing.
Data Presentation:
Table 3: Key FT-IR Vibrational Bands for Canagliflozin
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |
| O-H Stretching | 3500 - 3000 | [7] |
| C-F (Alkyl Halide) | ~1230 | [8] |
Note: Specific peak lists differentiating canagliflozin polymorphs via vibrational spectroscopy are less commonly published than PXRD data. The primary utility is in confirming the presence of key functional groups and comparing spectra directly to a known reference standard to detect polymorphic or chemical changes.
Mandatory Visualizations
Caption: Experimental workflow for polymorph characterization.
Caption: Relationships between properties and techniques.
References
- 1. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2016016774A1 - Crystalline forms of canagliflozin - Google Patents [patents.google.com]
- 5. EP3148979B1 - Process for preparation of canagliflozin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fourier Transform Infrared Spectroscopic, Spectrofluorimetric Assays of Canagliflozin, and Stability-Indicating UV-Spectrophotometric Method for the Simultaneous Determination of Canagliflozin and Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Canagliflozin Hemihydrate in Diabetic Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing canagliflozin (B192856) hemihydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in preclinical diabetic animal model studies. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of canagliflozin.
Introduction to Canagliflozin
Canagliflozin is an orally active, selective inhibitor of SGLT2, which is primarily responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[1][2] By inhibiting SGLT2, canagliflozin reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose (RTG), thereby increasing urinary glucose excretion (UGE).[3] This mechanism of action is independent of insulin, making it an effective therapeutic agent for managing hyperglycemia in type 2 diabetes.[2] Preclinical studies in various animal models have been instrumental in elucidating the pharmacodynamics and therapeutic effects of canagliflozin, which extend beyond glycemic control to include benefits on body weight, blood pressure, and renal and cardiovascular outcomes.[4][5]
Key Signaling Pathways
The primary mechanism of action of canagliflozin is the inhibition of SGLT2 in the renal proximal tubule. However, research suggests that its beneficial effects may also be mediated through various other signaling pathways.
Beyond its primary mechanism, canagliflozin has been shown to modulate pathways involved in oxidative stress and inflammation.
Experimental Protocols
Induction of Diabetes in Animal Models
A common method for inducing diabetes in rodents is through chemical induction or the use of genetic models.
Protocol 1: Streptozotocin (STZ)-Induced Diabetes in Mice/Rats
This protocol is suitable for creating a model of type 1 diabetes.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate Buffer (pH 4.5)
-
Syringes and needles
-
Glucometer and test strips
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals for 4-6 hours.
-
Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer. The dose may need to be optimized depending on the species and strain, but a common starting point for mice is a single high dose of 150-200 mg/kg or multiple low doses. For rats, a single dose of 45-65 mg/kg is often used.
-
Administer the STZ solution via intraperitoneal (IP) injection.
-
Provide animals with 5% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.
-
Monitor blood glucose levels 72 hours after STZ injection. Animals with random blood glucose levels ≥16.7 mmol/L are considered diabetic.[6]
Note: Genetically diabetic models such as Zucker diabetic fatty (ZDF) rats and db/db mice, or diet-induced obesity models (e.g., high-fat diet) are also commonly used and do not require chemical induction.[5][7][8]
Administration of Canagliflozin Hemihydrate
Canagliflozin is typically administered orally.
Protocol 2: Oral Gavage Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of canagliflozin in the chosen vehicle at the desired concentration. Common dosages in rodent models range from 1 to 30 mg/kg/day.[5][9][10]
-
Administer the canagliflozin suspension to the animals once daily via oral gavage.
-
The control group should receive the vehicle alone.
-
Treatment duration can vary from acute (single dose) to chronic (several weeks or months) depending on the study objectives.[7][11]
Alternative Administration: Canagliflozin can also be formulated in the diet. For example, a concentration of 180 mg/kg of chow has been used in mice.[12]
Assessment of Glycemic Control and Metabolic Parameters
Protocol 3: Monitoring Blood Glucose and HbA1c
-
Fasting and Non-fasting Blood Glucose: Collect blood samples from the tail vein at regular intervals (e.g., weekly) to measure blood glucose using a glucometer.
-
Glycated Hemoglobin (HbA1c): At the end of the study, collect whole blood for HbA1c analysis to assess long-term glycemic control.[5][11]
Protocol 4: Oral Glucose Tolerance Test (OGTT)
-
Fast animals overnight (12-16 hours).
-
Collect a baseline blood sample (t=0).
-
Administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration to measure blood glucose levels.[8]
Quantitative Data from Preclinical Studies
The following tables summarize the effects of canagliflozin in various diabetic animal models.
Table 1: Effects of Canagliflozin on Glycemic Parameters in ZDF Rats
| Treatment Group | Duration | Dose | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Reference |
| Vehicle | 4 weeks | - | 585 ± 25 | 10.5 ± 0.3 | [11] |
| Canagliflozin | 4 weeks | 0.3 mg/kg | 459 ± 41 | 9.2 ± 0.4 | [11] |
| Canagliflozin | 4 weeks | 1 mg/kg | 206 ± 38 | 6.5 ± 0.6 | [11] |
| Canagliflozin | 4 weeks | 3 mg/kg | 125 ± 10 | 4.9 ± 0.2 | [11] |
| Vehicle | 8 weeks | - | ~600 | ~11.5 | [7][13] |
| Canagliflozin | 8 weeks | 10 mg/kg | ~150 | ~5.5 | [7][13] |
Table 2: Effects of Canagliflozin on Body Weight in Animal Models
| Animal Model | Treatment Group | Duration | Dose | Change in Body Weight | Reference |
| ZDF Rats | Canagliflozin | 4 weeks | 3 mg/kg | Decreased gain | [5] |
| db/db Mice | Canagliflozin | Acute | 10 mg/kg | Not specified | [5] |
| Obese Mice | Canagliflozin | 4 weeks | 10 mg/kg | Reduced gain | [5] |
Table 3: Effects of Canagliflozin on Renal Parameters in ZDF Rats
| Treatment Group | Dose | Renal Threshold for Glucose (RTG) (mg/dL) | Urinary Glucose Excretion (UGE) | Reference |
| Vehicle | - | 415 ± 12 | 0.612 g/kg per hour | [7][11] |
| Canagliflozin | 1 mg/kg | 94 ± 10 | Not specified | [11] |
| Canagliflozin | 30 mg/kg | Not specified | Significantly increased | [7] |
Troubleshooting and Considerations
-
Dehydration: Increased UGE can lead to dehydration. Ensure animals have free access to water and monitor for signs of dehydration, especially at higher doses.[14]
-
Urinary Tract Infections: The glucosuric effect may increase the risk of urinary tract infections. Monitor animals for relevant clinical signs.
-
Hypoglycemia: While the risk is low due to the insulin-independent mechanism, it is still important to monitor blood glucose, especially when co-administering with other anti-diabetic agents. Canagliflozin does not typically induce hypoglycemia in normoglycemic animals.[7][13]
-
Animal Strain and Sex Differences: The response to canagliflozin can vary between different animal strains and sexes.[12][15] It is important to consider these factors in the experimental design and data interpretation.
-
Off-target Effects: While highly selective for SGLT2, at higher concentrations, canagliflozin may have some inhibitory effects on SGLT1, which could influence intestinal glucose absorption.[3]
Conclusion
This compound is a valuable tool for studying the pathophysiology of diabetes and evaluating novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to design and conduct robust preclinical studies. Careful attention to experimental design, including the choice of animal model, drug administration, and endpoint analysis, is crucial for obtaining reliable and translatable results.
References
- 1. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism of Action [jnjmedicalconnect.com]
- 4. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Canagliflozin mitigates ferroptosis and improves myocardial oxidative stress in mice with diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Frontiers | Canagliflozin Prevents Lipid Accumulation, Mitochondrial Dysfunction, and Gut Microbiota Dysbiosis in Mice With Diabetic Cardiovascular Disease [frontiersin.org]
- 9. An SGLT2 inhibitor, canagliflozin, reduces blood glucose level in the renal capillaries and protects the capillary network in the diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canagliflozin Prevents Diabetes-Induced Vascular Dysfunction in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 12. Canagliflozin extends life span in genetically heterogeneous male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the effect of canagliflozin on renal glucose reabsorption and progression of hyperglycemia in zucker diabetic Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A systematic review on renal effects of SGLT2 inhibitors in rodent models of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Renal Effects of Canagliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical and in vitro studies to evaluate the effects of canagliflozin (B192856) on renal function. Detailed protocols for key experiments are included to ensure robust and reproducible data generation.
Introduction
Canagliflozin is a member of the sodium-glucose co-transporter 2 (SGLT2) inhibitor class of drugs, initially developed for the management of type 2 diabetes mellitus.[1][2] Beyond its glucose-lowering effects, canagliflozin has demonstrated significant renal protective benefits.[2][3] The primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys, which reduces the reabsorption of glucose and sodium, leading to increased urinary glucose and sodium excretion.[2][4] This action triggers a cascade of downstream effects, including the restoration of tubuloglomerular feedback, reduction of glomerular hyperfiltration, and ultimately, the preservation of renal function.[4] These notes will outline experimental designs to explore these multifaceted effects.
Key Renal Parameters and Expected Effects of Canagliflozin
A thorough investigation of canagliflozin's renal effects should include the assessment of several key parameters. The following table summarizes these parameters and the anticipated outcomes based on existing literature.
| Parameter | Experimental Model | Expected Effect of Canagliflozin | Rationale |
| Glomerular Filtration Rate (GFR) | Diabetic animal models (e.g., db/db mice, Zucker diabetic fatty rats) | Initial modest decrease, followed by long-term stabilization or slower decline compared to placebo.[5][6] | The initial dip is attributed to the correction of glomerular hyperfiltration. Long-term preservation is a key indicator of renal protection. |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Diabetic animal models, clinical trials | Significant reduction.[6][7] | A decrease in albuminuria is a strong surrogate marker for the reduction in the risk of progression of kidney disease. |
| Renal Threshold for Glucose (RTg) | Diabetic animal models | Lowering of the threshold.[8][9] | This is a direct pharmacodynamic effect of SGLT2 inhibition, leading to glycosuria at lower blood glucose concentrations. |
| Histological Changes | Diabetic animal models | Attenuation of glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis. | Histological examination provides direct evidence of structural protection of the kidney. |
| Biomarkers of Inflammation and Fibrosis | In vitro cell culture (e.g., HK-2 cells), animal models | Reduction in the expression of markers such as IL-6, MMP7, and FN1.[10] | Suggests that canagliflozin may have anti-inflammatory and anti-fibrotic properties in the kidney. |
| Oxidative Stress Markers | Animal models | Reduction in markers of oxidative stress.[11] | Oxidative stress is a key contributor to diabetic kidney disease, and its amelioration is a potential mechanism of renoprotection. |
Signaling Pathways and Experimental Workflows
The renal protective effects of canagliflozin are mediated through a network of interconnected signaling pathways. The primary mechanism involves the inhibition of SGLT2, which in turn influences tubuloglomerular feedback and downstream cellular processes.
Primary mechanism of canagliflozin's renal action.
A typical experimental workflow to investigate the renal effects of canagliflozin in a preclinical setting is outlined below.
Preclinical experimental workflow.
Experimental Protocols
Animal Models of Diabetic Nephropathy
Objective: To induce a diabetic state in rodents that leads to the development of kidney disease, mimicking human diabetic nephropathy.
Model: Streptozotocin (STZ)-induced diabetes in rats or mice is a commonly used model.[8][12]
Protocol for STZ-Induced Diabetes in Rats:
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-14 hours) with free access to water.
-
STZ Preparation: Prepare a fresh solution of STZ (Sigma-Aldrich) in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.[13]
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-injection from the tail vein using a glucometer. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[13]
-
Treatment Initiation: Begin canagliflozin treatment as per the study design.
Measurement of Glomerular Filtration Rate (GFR) by Inulin (B196767) Clearance
Objective: To accurately measure the GFR as an indicator of kidney function.
Principle: Inulin is freely filtered by the glomerulus and is not reabsorbed or secreted by the renal tubules, making its clearance an accurate measure of GFR.[6][14]
Protocol for Inulin Clearance in Anesthetized Rats:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., a combination of ketamine and xylazine).
-
Catheterization: Catheterize the jugular vein for inulin infusion, the carotid artery for blood sampling, and the bladder for urine collection.[15]
-
Inulin Infusion:
-
Equilibration: Allow a 30-60 minute equilibration period.
-
Sample Collection:
-
Collect urine samples from the bladder catheter at timed intervals (e.g., every 20-30 minutes).
-
Collect blood samples from the arterial catheter at the midpoint of each urine collection period.
-
-
Sample Analysis:
-
Measure the inulin concentration in plasma and urine samples using a suitable method (e.g., anthrone (B1665570) method or a fluorescent assay if using FITC-inulin).[15]
-
-
Calculation: Calculate GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration .[6]
Histological Analysis of Kidney Tissue
Objective: To assess structural changes in the kidney, including glomerulosclerosis and tubulointerstitial fibrosis.
Stains:
-
Periodic Acid-Schiff (PAS): Stains basement membranes and mesangial matrix, useful for assessing glomerulosclerosis.
-
Masson's Trichrome: Stains collagen blue, highlighting fibrosis.[16]
Protocol for Paraffin-Embedded Kidney Sections:
-
Tissue Fixation: Fix kidney tissue in 10% neutral buffered formalin for 24 hours.[17]
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 3-5 µm thick sections using a microtome.
-
Staining (Masson's Trichrome - representative protocol): [18]
-
Deparaffinize and rehydrate sections to distilled water.
-
Mordant in Bouin's solution (optional, for improved staining quality).
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain collagen with aniline (B41778) blue.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Microscopy and Analysis: Examine the stained sections under a light microscope and quantify the extent of pathological changes using image analysis software.
Measurement of Urinary Albumin and Creatinine (B1669602)
Objective: To determine the urinary albumin-to-creatinine ratio (UACR) as a measure of albuminuria.
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for albumin and a colorimetric assay for creatinine.
Protocol for Mouse Urine Sample Analysis:
-
Urine Collection: Place mice in metabolic cages for 24-hour urine collection.[2]
-
Sample Preparation: Centrifuge urine samples to remove debris and store at -80°C until analysis.
-
Albumin ELISA (using a commercial kit, e.g., Albuwell M): [2][5]
-
Prepare standards and samples according to the kit instructions.
-
Add samples, standards, and anti-albumin antibody to the pre-coated microplate.
-
Incubate and wash the plate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and wash.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader.
-
-
Creatinine Assay (using a commercial kit):
-
Follow the manufacturer's protocol, which typically involves a colorimetric reaction.
-
-
Calculation: Calculate UACR by dividing the albumin concentration (mg/L) by the creatinine concentration (g/L).
In Vitro Glucose Uptake Assay
Objective: To assess the direct inhibitory effect of canagliflozin on SGLT2-mediated glucose uptake in a relevant cell line.
Cell Line: Human kidney proximal tubule cells (HK-2), which endogenously express SGLT2.[10]
Method: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) uptake assay.[10]
Protocol:
-
Cell Culture: Culture HK-2 cells in a suitable medium (e.g., DMEM/F-12) in a 96-well black, clear-bottom plate until confluent.[10]
-
Compound Treatment:
-
Wash the cells with a sodium-containing buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with various concentrations of canagliflozin or vehicle control for 15-30 minutes.
-
-
Glucose Uptake:
-
Add 2-NBDG (a fluorescent glucose analog) to the wells and incubate for 30-60 minutes at 37°C.[10]
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular 2-NBDG.
-
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[10]
-
Data Analysis: A decrease in fluorescence in canagliflozin-treated wells compared to the vehicle control indicates inhibition of glucose uptake.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. An example is provided below.
Table 1: Effect of Canagliflozin on Renal Parameters in a Diabetic Rat Model (Mean ± SD)
| Parameter | Vehicle Control (n=10) | Canagliflozin (10 mg/kg/day) (n=10) | p-value |
| GFR (mL/min/100g) | 1.2 ± 0.2 | 0.9 ± 0.1 | <0.05 |
| UACR (mg/g) | 150 ± 35 | 75 ± 20 | <0.01 |
| Kidney/Body Weight Ratio | 0.85 ± 0.05 | 0.70 ± 0.04 | <0.01 |
| Glomerular Volume (µm³) | 1.5 x 10⁶ ± 0.2 x 10⁶ | 1.1 x 10⁶ ± 0.15 x 10⁶ | <0.05 |
| Mesangial Matrix Index (%) | 25 ± 5 | 15 ± 4 | <0.01 |
These application notes and protocols provide a robust framework for the comprehensive evaluation of canagliflozin's effects on renal function. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data essential for research and drug development.
References
- 1. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? | PLOS One [journals.plos.org]
- 5. diacomp.org [diacomp.org]
- 6. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Animal Models of Diabetes-Associated Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. dovepress.com [dovepress.com]
- 13. criver.com [criver.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Renal Masson Trichrome Staining Protocol - IHC WORLD [ihcworld.com]
- 17. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 18. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Canagliflozin Hemihydrate in Cardiovascular Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardioprotective effects beyond its glucose-lowering action. These benefits have spurred extensive research into its mechanisms of action in various cardiovascular disease models. This document provides detailed application notes and protocols for utilizing canagliflozin hemihydrate in preclinical cardiovascular research, focusing on models of atherosclerosis, myocardial infarction, cardiac fibrosis, and endothelial dysfunction.
Data Presentation: Canagliflozin's Efficacy in Cardiovascular Models
The following tables summarize the quantitative effects of canagliflozin across different cardiovascular research models.
Table 1: Effects of Canagliflozin on Atherosclerosis
| Animal Model | Canagliflozin Dose | Duration | Key Findings | Reference |
| Diabetic Apolipoprotein E-deficient (ApoE-/-) mice | 30 mg/kg/day | 12 weeks | Significantly reduced atherosclerotic lesions.[1] | [1] |
| Apolipoprotein E knockout (Apo-E(-/-)) mice on a high-fat diet | 10 mg/kg/day | 5 weeks | Significantly lower atherosclerotic plaque formation (25% reduction).[2] | [2] |
| Western diet-fed ApoE-/- mice | 20 mg/kg/day | 15 weeks | Decreased atherosclerotic plaque area by almost 50%.[3] | [3] |
Table 2: Effects of Canagliflozin on Myocardial Infarction and Ischemia
| Animal Model | Canagliflozin Dose | Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) rats | Not specified | 4 weeks | Reduced myocardial infarct size from 37 ± 3% to 20 ± 2% of the area at risk.[4] | [4] |
| Nondiabetic Zucker Lean (ZL) rats | Not specified | 4 weeks | Reduced myocardial infarct size from 55 ± 7% to 27 ± 3% of the area at risk.[4] | [4] |
| Yorkshire swine with chronic myocardial ischemia | 300 mg daily | 5 weeks | Increased stroke volume and stroke work; decreased left ventricular stiffness.[5][6][7] | [5][6][7] |
| Yorkshire swine with chronic myocardial ischemia | 300 mg daily | 5 weeks | Improved perfusion to ischemic myocardium at rest and during pacing.[8] | [8] |
Table 3: Effects of Canagliflozin on Cardiac Fibrosis
| Animal Model | Canagliflozin Dose | Duration | Key Findings | Reference |
| Swine with chronic myocardial ischemia | 300 mg daily | 5 weeks | Decreased interstitial and perivascular fibrosis.[5][6][9] | [5][6][9] |
| Rat model of Heart Failure with preserved Ejection Fraction (HFpEF) | Not specified | Not specified | Significantly reduced interstitial cardiac fibrosis.[10] | [10] |
| Rats with chronic heart failure | Not specified | 4 weeks | Effectively reduced collagen deposition and alleviated myocardial fibrosis.[11] | [11] |
Table 4: Effects of Canagliflozin on Endothelial Function
| Model | Canagliflozin Concentration | Duration | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Not specified | Inhibited cell proliferation by ~45% and tube formation by 65%.[12] | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3-10 µM | Not specified | Increased expression of the vasoprotective protein heme oxygenase-1 (HO-1).[13] | [13] |
| Human cardio microvascular endothelial cells (HCMECs) | 0.5µM, 1µM, and 10µM | 1 hour pre-incubation | Significantly inhibited TNF-α and IFN-Υ induced IL-6 secretion.[14] | [14] |
Experimental Protocols
Atherosclerosis Model in ApoE-/- Mice
Objective: To evaluate the effect of canagliflozin on the development of atherosclerotic plaques.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice.
-
High-fat diet (Western diet).
-
This compound.
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose).
-
Oil Red O stain.
-
Hematoxylin and Eosin (H&E) stain.
-
Masson's trichrome stain.
Procedure:
-
At 5-8 weeks of age, switch ApoE-/- mice to a high-fat diet.[3][15]
-
After an initial period on the high-fat diet (e.g., 5 weeks), randomly divide the mice into two groups: a control group receiving vehicle and a treatment group receiving canagliflozin (e.g., 10-20 mg/kg/day) via oral gavage.[15][16]
-
Continue the treatment for a specified duration (e.g., 5-15 weeks).[15][16]
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and aortic root.
-
For en face analysis of the aorta, stain with Oil Red O to visualize lipid-rich plaques.
-
For histological analysis of the aortic root, embed in OCT compound, and prepare cryosections.
-
Stain sections with H&E for general morphology, Oil Red O for lipid deposition, and Masson's trichrome for collagen content to assess plaque stability.[16]
-
Quantify the plaque area relative to the total aortic surface area or lumen area using image analysis software.
Myocardial Infarction (Ischemia/Reperfusion) Model in Rats
Objective: To assess the cardioprotective effect of canagliflozin against ischemia/reperfusion injury.
Materials:
-
Male Zucker Diabetic Fatty (ZDF) or Zucker Lean (ZL) rats.
-
This compound.
-
Anesthetic (e.g., sodium pentobarbital).
-
Surgical instruments for thoracotomy.
-
Suture for coronary artery ligation.
-
Langendorff perfusion system.
-
Triphenyltetrazolium chloride (TTC) stain.
Procedure:
-
Administer canagliflozin or vehicle to rats for a pre-treatment period (e.g., 4 weeks).[4]
-
Anesthetize the rats and perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30 minutes).
-
Release the ligature to allow for reperfusion (e.g., for 2 hours).
-
For ex vivo analysis, harvest the hearts and mount them on a Langendorff apparatus for controlled perfusion.[4]
-
After the reperfusion period, excise the heart and slice it into transverse sections.
-
Incubate the heart slices in TTC stain, which stains viable myocardium red and the infarcted area pale white.
-
Capture images of the stained sections and quantify the infarct size as a percentage of the area at risk (the region supplied by the occluded artery) using image analysis software.[4]
In Vitro Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of canagliflozin on the angiogenic potential of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Matrigel or a similar basement membrane extract.
-
This compound.
-
96-well culture plates.
-
Microscope with imaging capabilities.
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Culture HUVECs to sub-confluence.
-
Harvest the cells and resuspend them in a serum-free medium containing different concentrations of canagliflozin (e.g., 10 µM) or vehicle.[12]
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A significant reduction in these parameters indicates an anti-angiogenic effect.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Canagliflozin in Cardiomyocytes
Canagliflozin has been shown to exert its cardioprotective effects through various signaling pathways. One key pathway involves the inhibition of SGLT1, leading to an increased AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can then phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production. Furthermore, AMPK activation can inhibit Rac1, a component of NADPH oxidase, thereby reducing oxidative stress.[17][18][19]
Caption: Canagliflozin's signaling cascade in cardiomyocytes.
Experimental Workflow for Atherosclerosis Study
The following diagram illustrates a typical experimental workflow for investigating the effects of canagliflozin in a mouse model of atherosclerosis.
Caption: Workflow for canagliflozin in an atherosclerosis model.
Logical Relationship of Canagliflozin's Cardioprotective Effects
Canagliflozin's cardiovascular benefits stem from a combination of systemic and direct cardiac effects. The diagram below illustrates the logical relationships between its primary mechanism and the downstream cardioprotective outcomes.
Caption: Canagliflozin's multifaceted cardioprotective mechanisms.
References
- 1. Canagliflozin Prevents Diabetes-Induced Vascular Dysfunction in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canagliflozin attenuates the progression of atherosclerosis and inflammation process in APOE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. SGLT2 Inhibitor, Canagliflozin, Attenuates Myocardial Infarction in the Diabetic and Nondiabetic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Canagliflozin Improves Myocardial Perfusion, Fibrosis, and Function in a Swine Model of Chronic Myocardial Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Canagliflozin Ameliorates Myocardial Fibrosis and Cardiac Function in Chronic Heart Failure: A Dose‐Independent Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canagliflozin Inhibits Human Endothelial Cell Proliferation and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Canagliflozin attenuates the progression of atherosclerosis and inflammation process in APOE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Effects of canagliflozin on human myocardial redox signalling: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Canagliflozin Hemihydrate Solubility Challenges in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility issues with canagliflozin (B192856) hemihydrate in aqueous buffers. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of canagliflozin hemihydrate in common aqueous buffers?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1][2][3] It is practically insoluble in aqueous media across a wide pH range, from 1.1 to 12.9.[4] The saturation solubility is approximately 10 µg/mL in aqueous solutions at pH 1.2, 4.0, and 6.8.[5][6]
For reference, the equilibrium solubility of this compound has been reported to be around 46.4 µg/mL in water and 47.0 µg/mL in a hydrochloric acid solution (pH 1.0).[2][7]
Q2: Why is my this compound precipitating out of my buffer solution?
A2: Precipitation is a common issue and is most likely due to exceeding the low intrinsic solubility of this compound in the aqueous buffer. Several factors can contribute to this, including:
-
Concentration: The concentration of your solution may be above the saturation solubility of the compound in the specific buffer and at the experimental temperature.
-
pH: While generally poorly soluble across the pH spectrum, slight variations in pH can still influence solubility.
-
Buffer composition: The ionic strength and specific ions in your buffer can impact the solubility of the compound.
-
Temperature: Changes in temperature can affect solubility. Ensure your experimental temperature is controlled and consistent.
-
Solvent history: If a stock solution in an organic solvent was used, improper dilution into the aqueous buffer can cause the drug to crash out.
Q3: Can I use organic co-solvents to dissolve this compound in my aqueous buffer?
A3: Yes, using organic co-solvents is a common and effective strategy. Canagliflozin is soluble in organic solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[8] For use in aqueous buffers, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as ethanol or DMSO, and then dilute this stock solution with the aqueous buffer of choice.[5][8] A reported method achieves a solubility of approximately 0.125 mg/mL in a 1:7 solution of ethanol:PBS (pH 7.2).[8] However, be mindful that the final concentration of the organic solvent may impact your experimental system.
Q4: Are there other methods to improve the aqueous solubility of this compound for in vitro studies?
A4: Absolutely. Several formulation strategies can significantly enhance the aqueous solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix in an amorphous state, which can enhance solubility.[9][10]
-
Nanonization: Reducing the particle size to the nanometer range increases the surface area, leading to improved dissolution. This can be achieved through techniques like nanosuspensions or nanoemulsions (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS).
-
Co-crystallization: Forming co-crystals with a suitable co-former can alter the physicochemical properties of the drug, including its solubility.
Troubleshooting Guides
Issue 1: Persistent Cloudiness or Precipitation in Solution
Symptoms:
-
The solution appears hazy or cloudy immediately after preparation or upon standing.
-
Visible particles are present in the solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | 1. Review the known solubility data for this compound in your specific buffer system. 2. Attempt to prepare a more dilute solution. 3. If a higher concentration is necessary, consider using a solubility enhancement technique (see FAQs and Experimental Protocols). |
| Inadequate dissolution of the compound | 1. Ensure vigorous mixing (e.g., vortexing, sonication) during preparation. 2. Allow sufficient time for equilibration. 3. Consider gentle heating, but monitor for potential degradation. |
| pH of the final solution | 1. Measure the final pH of your solution to ensure it is within the desired range. 2. Adjust the pH if necessary, but be aware that canagliflozin is susceptible to acid and base-catalyzed hydrolysis.[5] |
| "Salting out" effect | 1. If using a high concentration of salts in your buffer, this may reduce the solubility of the non-polar drug. 2. Consider using a buffer with a lower ionic strength if your experiment allows. |
Data Presentation
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | pH | Temperature | Solubility | Reference |
| Water | Not specified | 37°C | 46.4 µg/mL | [2][7] |
| Hydrochloric Acid Solution | 1.0 | 37°C | 47.0 µg/mL | [2][7] |
| Aqueous Solutions | 1.2, 4.0, 6.8 | Not specified | ~10 µg/mL | [5][6] |
| 1:7 Ethanol:PBS | 7.2 | Not specified | ~125 µg/mL | [8] |
| Ethanol | Not applicable | Not specified | ~30 mg/mL | [8] |
| DMSO | Not applicable | Not specified | ~30 mg/mL | [8] |
| Dimethylformamide | Not applicable | Not specified | ~30 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
Objective: To prepare a clear aqueous solution of this compound for in vitro experiments using a co-solvent.
Materials:
-
This compound
-
Ethanol (or DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution:
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add a minimal volume of ethanol (or DMSO) to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of ethanol to 1 mg of this compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle sonication can be used to aid dissolution.
-
-
Dilute into aqueous buffer:
-
While vortexing the aqueous buffer, slowly add the desired volume of the stock solution to reach the final target concentration.
-
For example, to prepare a 10 µM solution from a 10 mg/mL stock (MW = 453.53 g/mol ), add 4.54 µL of the stock solution to 10 mL of the aqueous buffer.
-
Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
-
Final Observation:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may still be too high for the chosen co-solvent to buffer ratio.
-
Visualizations
Diagram 1: Workflow for Preparing an Aqueous Solution of this compound
Caption: Workflow for preparing a this compound solution.
Diagram 2: Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting guide for precipitation issues.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. NOVEL AMORPHOUS SOLID DISPERSIONS OF this compound IN EUDRAGIT | Semantic Scholar [semanticscholar.org]
- 10. ijpsr.com [ijpsr.com]
Technical Support Center: Optimizing HPLC Separation of Canagliflozin and its Degradation Products
Welcome to the technical support center for the HPLC analysis of canagliflozin (B192856) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for canagliflozin under stress conditions?
A1: Canagliflozin is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. The primary degradation pathways reported involve the S-oxidation of the thiophene (B33073) ring.[1] It is also known to be unstable under alkaline, oxidative, and thermal conditions.[2]
Q2: I am observing unexpected peaks in my chromatogram. What could be the cause?
A2: Unexpected peaks in your HPLC chromatogram are likely degradation products of canagliflozin.[3] The drug's susceptibility to acidic, alkaline, and oxidative environments can lead to the formation of various impurities.[3][4] The specific degradation products will depend on the storage and handling conditions of your sample solutions. It is also possible that these peaks represent isomeric impurities from the synthesis process.[5][6]
Q3: My canagliflozin peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing in HPLC analysis of canagliflozin can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase. To mitigate this, consider adjusting the pH of the mobile phase. Using a buffer and ensuring its pH is appropriate for the analyte and column chemistry can help. For instance, using a mobile phase with 0.1% orthophosphoric acid or 0.2% trifluoroacetic acid has been shown to produce good peak shapes.[7][8][9][10] Also, ensure that the column is not overloaded and is properly conditioned.
Q4: What are the recommended starting conditions for developing a stability-indicating HPLC method for canagliflozin?
A4: A good starting point for a stability-indicating method for canagliflozin is to use a C18 column.[1][4][7][11] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate, or acidified water) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][4][7][11][12] A common approach is to start with a gradient elution to separate the parent drug from its various degradation products effectively. The detection wavelength is generally set around 290 nm, where canagliflozin has a significant absorbance.[2][8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of canagliflozin peak in solution | Canagliflozin is susceptible to hydrolysis, especially in acidic or basic solutions.[3] | - Adjust the pH of your sample solution to be closer to neutral if possible.- Minimize storage time and temperature of your samples.- Analyze samples as quickly as possible after preparation.[3] |
| Poor resolution between canagliflozin and degradation peaks | The mobile phase composition may not be optimal for separating closely eluting compounds. | - Modify the organic solvent-to-buffer ratio in your mobile phase.- Change the pH of the aqueous portion of the mobile phase.- Consider using a different organic modifier (e.g., methanol instead of acetonitrile).- Evaluate a different column chemistry (e.g., a phenyl-hexyl column). |
| Significant degradation of canagliflozin at neutral pH | Oxidative stress due to dissolved oxygen or trace metal ions can catalyze degradation.[3] | - Degas the aqueous solvent before preparing the solution (e.g., by sparging with nitrogen or helium).- Consider adding a chelating agent like EDTA to sequester metal ions.- Protect the solution from light to prevent photo-oxidation.[3] |
| Inconsistent retention times | Fluctuations in mobile phase composition, flow rate, or column temperature. | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for proper functioning and consistent flow rate.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines a general procedure for conducting forced degradation studies on canagliflozin to assess its stability under various stress conditions.[3]
-
Preparation of Stock Solution: Accurately weigh and dissolve canagliflozin in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to a final concentration of approximately 100 µg/mL. Incubate at 60°C for 18 hours.[3]
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1N NaOH to a final concentration of approximately 100 µg/mL. Incubate at 60°C for 18 hours.[3]
-
Oxidative Degradation: Dilute the stock solution with 15% H₂O₂ to a final concentration of approximately 100 µg/mL. Store at room temperature for 72 hours.[3]
-
Thermal Degradation: Dilute the stock solution with HPLC grade water to a final concentration of approximately 100 µg/mL. Heat at 60°C for 18 hours.[3]
-
Photolytic Degradation: Expose the canagliflozin solution (approximately 100 µg/mL in water) to UV light for up to 96 hours.[3]
-
-
Sample Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Analyze all stressed samples using a validated stability-indicating HPLC method.
Example HPLC Method for Canagliflozin and its Degradation Products
The following table summarizes typical HPLC parameters used for the separation of canagliflozin and its degradation products, based on published methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | COSMICSIL 100 C18 (250 x 4.6 mm), 5 µm[11] | X-bridge C18 | Hypersil BDS, C18 (100 x 4.6 mm), 5 µm[4] |
| Mobile Phase | Acetonitrile: Water (70:30 v/v), pH 3.0 with ortho-phosphoric acid[11] | 0.1% orthophosphoric acid: Acetonitrile (60:40 v/v)[7] | 0.1% ortho phosphoric buffer: Acetonitrile (53:47 v/v)[4] |
| Flow Rate | 1.0 mL/min[11] | 1.0 mL/min[7] | 1.1 mL/min[4] |
| Detection Wavelength | 282 nm[11] | 230 nm[7] | 240 nm[4] |
| Injection Volume | 20 µL[11] | Not specified | Not specified |
| Run Time | 6.0 min[11] | 10 min[7] | ~5 min[13] |
| Retention Time of Canagliflozin | 4.1 min[11] | 8.70 min[7] | ~3.3 min[4] |
Visualizations
References
- 1. hrpub.org [hrpub.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. benchchem.com [benchchem.com]
- 4. A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. | Semantic Scholar [semanticscholar.org]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. Validation of RP-HPLC method for canagliflozin API stability. [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phmethods.net [phmethods.net]
- 12. A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies – Oriental Journal of Chemistry [orientjchem.org]
- 13. rjpbcs.com [rjpbcs.com]
Technical Support Center: Canagliflozin Hemihydrate Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with canagliflozin (B192856) hemihydrate in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My canagliflozin hemihydrate solution is cloudy or has formed a precipitate. What is the cause?
A1: this compound is practically insoluble in aqueous media across a wide pH range (1.1 to 12.9). The observed cloudiness or precipitation is likely due to the concentration of canagliflozin exceeding its solubility limit in the aqueous solvent. The saturation solubility in aqueous solutions is approximately 10 µg/mL.[1] To enhance solubility, consider using organic co-solvents such as methanol (B129727), ethanol, or dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
Q2: I am observing new, unexpected peaks in the HPLC chromatogram of my canagliflozin solution. What are they?
A2: These unexpected peaks are likely degradation products. Canagliflozin is susceptible to degradation under several conditions, including oxidative, acidic, and alkaline stress.[1][2][4][5][6][7] The specific degradation products formed will depend on the solvent, pH, temperature, and exposure to light and air of your solution.
Q3: Under which conditions is this compound most unstable in solution?
A3: this compound is particularly susceptible to degradation under oxidative and alkaline conditions.[1][2][4][5][6][7][8][9] It shows significant degradation when exposed to hydrogen peroxide and basic solutions. While it is also affected by acidic conditions, it is comparatively more stable under thermal and photolytic stress.[1][2]
Q4: What is the primary degradation pathway for canagliflozin in solution?
A4: Under oxidative stress, the primary degradation pathway involves the S-oxidation of the thiophene (B33073) ring, which leads to the formation of a thiophene oxide derivative.[4] In acidic conditions, pseudo-degradation products can form from the reaction of canagliflozin with co-solvents like acetonitrile (B52724) and methanol.[5]
Q5: How does the hydrate (B1144303) form of canagliflozin affect its stability and solubility?
A5: The hydration state of canagliflozin significantly impacts its physicochemical properties. This compound has been shown to have a higher solubility and dissolution rate compared to the monohydrate form.[10][11][12] However, the hemihydrate can convert to the more stable but less soluble monohydrate form, especially under high humidity conditions, which can affect experimental reproducibility.[10] Some studies suggest that certain crystalline forms of canagliflozin monohydrate exhibit better stability in aqueous systems compared to the hemihydrate.[13]
Troubleshooting Guides
Issue 1: Rapid degradation of canagliflozin in a neutral aqueous solution.
-
Possible Cause: Oxidative degradation catalyzed by dissolved oxygen or trace metal ions.
-
Troubleshooting Steps:
-
De-gas the aqueous solvent before use by sparging with an inert gas like nitrogen or by sonication.
-
Consider adding a chelating agent, such as EDTA, to sequester metal ions that can catalyze oxidation.
-
Prepare solutions fresh and use them immediately.
-
Store solutions protected from light in tightly sealed containers to minimize photo-oxidation and exposure to atmospheric oxygen.
-
Issue 2: Inconsistent results in bioassays or analytical tests.
-
Possible Cause 1: Degradation of canagliflozin in the experimental medium.
-
Troubleshooting Steps:
-
Assess the stability of canagliflozin in your specific assay buffer and under the experimental conditions (e.g., temperature, incubation time).
-
Include control samples of canagliflozin at different time points to monitor its stability throughout the experiment.
-
-
Possible Cause 2: Use of different hydrate or polymorphic forms between experiments.
-
Troubleshooting Steps:
-
Ensure the same form of this compound is used consistently.
-
Characterize the solid form of canagliflozin using techniques like powder X-ray diffraction (PXRD) if batch-to-batch variability is suspected.
-
Data Summary Tables
Table 1: Summary of Canagliflozin Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 18 hours | Drastic decrease in peak area | [4] |
| Acid Hydrolysis | 5M HCl | 85°C | 180 min | Significant Degradation | [14] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 18 hours | Significant Degradation | [1] |
| Alkaline Hydrolysis | 5M NaOH | 85°C | 180 min | Significant Degradation | [14] |
| Oxidative Degradation | 15% H₂O₂ | Room Temp | 72 hours | 9.42% | [4] |
| Thermal Degradation | HPLC grade water | 60°C | 18 hours | Stable | [1] |
| Photolytic Degradation | UV light | Room Temp | 96 hours | Stable | [1] |
Table 2: Comparison of HPLC Methods for Canagliflozin Stability Testing
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Supelcosil C18 (250 x 4.6 mm, 5 µm) | Aquity CSH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: Water (pH 3.0 with 0.1% formic acid) (70:30, v/v) | 0.2% v/v trifluoroacetic acid in water/acetonitrile (80:20% v/v) | Acetonitrile-methanol (70:30, v/v) and formic acid (gradient) |
| Flow Rate | 1 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 225 nm | 290 nm | Not Specified |
| Retention Time | Not specified for parent drug | 6.9 min | Not Specified |
| Reference | [4] | [15][16] | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of canagliflozin under various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a 1:1 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.[1]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 100 µg/mL. Incubate the solution at 60°C for 18 hours.[1]
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 100 µg/mL. Incubate the solution at 60°C for 18 hours.[1]
-
Oxidative Degradation: Dilute the stock solution with 15% H₂O₂ to a final concentration of approximately 100 µg/mL. Store the solution at room temperature for 72 hours.[1][4]
-
Thermal Degradation: Dilute the stock solution with HPLC grade water to a final concentration of approximately 100 µg/mL. Heat the solution at 60°C for 18 hours.[1]
-
Photolytic Degradation: Expose the canagliflozin solution (approximately 100 µg/mL in water) to UV light for an appropriate duration (e.g., 96 hours).[1]
-
-
Sample Analysis:
-
Prior to HPLC injection, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.[1]
-
Analyze all stressed samples, along with an unstressed control solution, using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of canagliflozin in the stressed samples to that of the unstressed control sample.
-
Visualizations
Troubleshooting workflow for canagliflozin solution instability.
Primary degradation pathways of canagliflozin in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. phmethods.net [phmethods.net]
- 3. selleckchem.com [selleckchem.com]
- 4. hrpub.org [hrpub.org]
- 5. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies – Oriental Journal of Chemistry [orientjchem.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US10174010B2 - Canagliflozin monohydrate and its crystalline forms, preparation methods and uses thereof - Google Patents [patents.google.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield and purity of canagliflozin hemihydrate synthesis
For researchers, scientists, and drug development professionals dedicated to advancing diabetes treatment, the synthesis of canagliflozin (B192856) hemihydrate presents a complex yet rewarding challenge. Achieving high yield and purity is paramount for clinical success. This technical support center provides a comprehensive resource to navigate and troubleshoot the intricacies of its synthesis, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during canagliflozin synthesis and what are their sources?
A1: During the synthesis of canagliflozin, several process-related and degradation impurities can arise. Key impurities include the 3-regio isomer, desfluoro impurity, dimer impurity, hydroperoxide, and sulfone.[1] The desfluoro impurity, for instance, can form during the C-arylation step in the presence of a strong base like n-butyl lithium through the desfluorination of the starting material.[1] Other impurities can be introduced through side reactions or degradation of intermediates and the final product.[1] A comprehensive list of potential impurities is provided by various suppliers of pharmaceutical reference standards.[][3][4]
Q2: How can I improve the yield and purity of the C-arylation step?
A2: The C-arylation step is critical for the successful synthesis of canagliflozin. Optimization of this step using Quality by Design (QbD) principles has shown to significantly improve both yield and purity.[5][6][7] Key parameters to control are the reaction temperature and the equivalents of n-butyl lithium (n-BuLi) used.[6] Maintaining the temperature between -75 °C and -50 °C is crucial for optimal conversion and purity.[6] The use of 1.4 to 1.6 equivalents of n-BuLi has been identified as critical to minimize side reactions and enhance the overall quality of the product.[6]
Q3: What is a recommended solvent system for the crystallization of canagliflozin hemihydrate?
A3: A common and effective method for the crystallization of this compound is to use a mixed solvent system. One established procedure involves dissolving canagliflozin in a mixture of water and acetonitrile (B52724) (10:1 ratio) and stirring at room temperature for 24 hours.[8] Another approach utilizes isopropyl acetate (B1210297). In this method, a solution of canagliflozin in isopropyl acetate is heated, filtered, and then the water content is adjusted to approximately 1.05-1.15 wt% before controlled cooling and seeding with this compound crystals.[9]
Q4: My canagliflozin solution appears cloudy or shows precipitation. What is the cause and how can I resolve it?
A4: Canagliflozin is known to have low aqueous solubility.[10] Cloudiness or precipitation is a common issue and is likely due to the concentration of the drug exceeding its solubility limit in the chosen solvent. To resolve this, you can either verify that the concentration is below the saturation point or incorporate an organic co-solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to improve solubility.[10]
Q5: I am observing unexpected peaks in my HPLC analysis. What could be the reason?
A5: Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products. Canagliflozin is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[10] To troubleshoot this, it is important to identify the specific stress condition that may be causing the degradation. For instance, if the solution is exposed to air for extended periods, oxidative degradation may occur.[10] Storing solutions under controlled conditions (pH, temperature, and inert atmosphere) can help minimize the formation of these degradation products.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound synthesis.
Low Yield
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Low conversion in Friedel-Crafts acylation | - Inactive Lewis acid- Inappropriate solvent- Suboptimal temperature | - Use fresh, anhydrous Lewis acid (e.g., AlCl₃).- Chlorobenzene has been shown to be an effective solvent, leading to high conversion rates.[6]- Optimize the reaction temperature; monitor the reaction progress by TLC or HPLC. |
| Poor yield in C-arylation step | - Incorrect stoichiometry of n-BuLi- Temperature fluctuations | - Precisely control the equivalents of n-BuLi (1.4-1.6 eq.).[6]- Maintain a stable low temperature (-75 °C to -50 °C).[6] |
| Product loss during work-up and purification | - Inefficient extraction- Suboptimal crystallization conditions | - Optimize extraction solvent and pH.- Carefully control solvent ratios, temperature, and seeding during crystallization.[9] |
Low Purity
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Presence of desfluoro impurity | - Excess n-BuLi or elevated temperature during C-arylation | - Reduce the equivalents of n-BuLi.- Ensure strict temperature control during the addition of n-BuLi.[1] |
| Formation of dimer impurity | - Side reactions during Friedel-Crafts reduction or subsequent steps | - A dimeric byproduct can form during the reduction of the ketone functionality if the temperature is too low (e.g., 0 °C). Warming the reaction mixture to around 35 °C after the addition of reducing agents can improve the yield of the desired product.[11][12] |
| Broad or multiple peaks in HPLC | - Presence of multiple isomers or degradation products | - Optimize the C-arylation step to favor the desired isomer.- Implement purification techniques such as column chromatography or recrystallization.- Ensure proper storage and handling to prevent degradation.[10] |
| Inconsistent hemihydrate formation | - Incorrect water content in the crystallization solvent | - Carefully control the water content in the solvent system. For isopropyl acetate, a water content of 1.05-1.15 wt% is recommended.[9]- The addition of acetic acid to the recrystallization solution can increase the upper limit of the water content, making the process more robust.[13] |
Experimental Protocols
Protocol 1: Optimized C-Arylation of Canagliflozin Precursor
Objective: To perform the C-arylation step with improved yield and purity.
Materials:
-
5-bromo-1-[5-(4-fluorophenyl)-2-thienylmethyl]-2-methylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Toluene (B28343), anhydrous
-
n-butyllithium (n-BuLi) in hexane (B92381) (concentration to be accurately determined)
-
2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve 5-bromo-1-[5-(4-fluorophenyl)-2-thienylmethyl]-2-methylbenzene in a mixture of anhydrous THF and toluene under an inert atmosphere.
-
Cool the mixture to -78 °C.
-
Slowly add 1.4-1.6 equivalents of n-BuLi solution dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous toluene.
-
Add the solution of the silylated gluconolactone (B72293) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional hour.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Proceed with the standard aqueous work-up and extraction procedures.
Protocol 2: Crystallization of this compound
Objective: To obtain crystalline this compound of high purity.
Materials:
-
Crude Canagliflozin
-
Isopropyl acetate
-
Deionized water
-
This compound seed crystals
-
Charcoal
Procedure:
-
Dissolve crude canagliflozin in isopropyl acetate and heat the solution to approximately 70-72 °C.[9]
-
Add activated charcoal to the hot solution and stir for a short period to decolorize.
-
Filter the hot solution to remove the charcoal.
-
Transfer the clear filtrate to a crystallization vessel.
-
Adjust the water content of the solution to 1.05-1.15 wt% by adding a calculated amount of deionized water.
-
Cool the solution to 54-58 °C with stirring.[9]
-
Add a small amount of this compound seed crystals (approximately 0.25 w/w%).[9]
-
Stir the mixture for 15 minutes to allow for crystal nucleation and growth.
-
Cool the suspension to 42 °C using a linear cooling profile.[9]
-
Hold the suspension at 42 °C for a period to allow for complete crystallization.
-
Further cool the suspension to 18 °C.
-
Isolate the crystals by filtration, wash with cold isopropyl acetate, and dry under vacuum.
Visualizing the Process
Canagliflozin Synthesis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in canagliflozin synthesis.
Key Reaction and Purification Pathway
Caption: A simplified pathway highlighting critical reactions and purification in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Canagliflozin Impurities | 842133-18-0 Certified Reference Substance [alfaomegapharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prezi.com [prezi.com]
- 7. Collection - Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles - Organic Process Research & Development - Figshare [figshare.com]
- 8. Canagliflozin monohydrate and its crystal forms, their preparation method and use - Eureka | Patsnap [eureka.patsnap.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. benchchem.com [benchchem.com]
- 11. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
method refinement for canagliflozin detection in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of canagliflozin (B192856) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: My canagliflozin peak is rapidly disappearing in my aqueous solution. What is the likely cause?
A1: Canagliflozin is susceptible to both acid and base-catalyzed hydrolysis. If your solution has a pH that is not close to neutral, degradation can occur. It is recommended to analyze samples as quickly as possible after preparation and minimize storage time and temperature.[1]
Q2: I'm observing unexpected peaks in my HPLC chromatogram. What could they be?
A2: These are likely degradation products. Canagliflozin can degrade under acidic, alkaline, and oxidative stress conditions.[1] The specific degradation products will depend on the conditions your sample has been exposed to. Using a stability-indicating method is crucial to separate these degradants from the parent peak.[2][3]
Q3: My analyte response is low, and I suspect matrix effects. How can I mitigate this?
A3: Matrix effects, particularly ion suppression in LC-MS/MS, are common in complex biological samples like plasma. To address this, consider optimizing your sample preparation method by using a more selective technique like solid-phase extraction (SPE) instead of simple protein precipitation.[4][5][6] Using a stable isotope-labeled internal standard, such as Canagliflozin-D4, can also help compensate for matrix effects.[5][6]
Q4: What is the primary mechanism of action of canagliflozin that I should be aware of for my research?
A4: Canagliflozin is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is located in the proximal renal tubules of the kidneys.[7][8][9] By inhibiting SGLT2, canagliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[7][8][9][10] This mechanism is independent of insulin (B600854) secretion.[7]
Q5: What are the main metabolic pathways for canagliflozin?
A5: The primary metabolic pathway for canagliflozin is O-glucuronidation. A smaller portion of the drug also undergoes oxidative metabolism, primarily through the CYP3A4 enzyme (~7%).[7]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with free silanol (B1196071) groups on the column; Incompatible mobile phase pH. | Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. Consider using an end-capped column or adding a competing amine (e.g., triethylamine) to the mobile phase to reduce silanol interactions.[11] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition; Column temperature variations; Insufficient column equilibration. | Ensure mobile phase solvents are thoroughly mixed and degassed.[12] Use a column oven for stable temperature control.[12] Equilibrate the column sufficiently before each injection sequence.[12] |
| Poor Resolution/Co-elution | Inadequate separation from endogenous matrix components or degradation products. | Optimize the mobile phase composition (e.g., acetonitrile (B52724):buffer ratio).[4] Adjust the pH of the mobile phase.[1] Try a different column chemistry (e.g., C18, Phenyl-Hexyl).[12] |
| Analyte Instability | Hydrolysis (acidic or basic conditions); Oxidation. | Adjust the pH of your sample to be near neutral.[1] Analyze samples promptly after preparation.[1] De-gas solvents to remove dissolved oxygen and store solutions protected from light.[1] |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response/Ion Suppression | Matrix components co-eluting with the analyte interfere with ionization. | Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][13] Adjust chromatographic conditions to separate the analyte from the interfering matrix components. Use a stable isotope-labeled internal standard. |
| In-source Fragmentation | High cone/fragmentor voltage causing the parent ion to fragment before entering the mass analyzer. | Optimize the cone/fragmentor voltage by infusing a standard solution of canagliflozin and finding the voltage that maximizes the parent ion signal while minimizing fragmentation. |
| Adduct Formation | Formation of adducts (e.g., [M+Na]+, [M+K]+) can split the ion signal across multiple m/z values, reducing sensitivity for the target ion. | Use a mobile phase additive that promotes the formation of a single, stable adduct (e.g., ammonium (B1175870) formate (B1220265) to promote [M+NH4]+) or use negative ionization mode to avoid adduct formation.[5] |
| Poor Reproducibility | Inconsistent sample preparation; Variability in matrix effects between samples. | Automate the sample preparation process if possible. Ensure consistent vortexing and centrifugation times.[13] Use a robust internal standard and check for its consistent response across the batch. |
Quantitative Data from Published Methods
The following table summarizes the performance of various analytical methods for canagliflozin quantification in biological matrices.
| Method | Matrix | Sample Preparation | LOQ | Recovery (%) | Linearity Range | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation | 10 ng/mL | 87.25 - 91.07% | 10 - 1000 ng/mL | [4] |
| LC-MS/MS | Human Plasma | Solid Phase Extraction | 10.253 ng/mL | 98.07% | 10.253 - 6019.311 ng/mL | [5][6] |
| LC-MS/MS | Human Plasma | Protein Precipitation & LLE | 10 ng/mL | >90.0% | 10 - 1000 ng/mL | [13] |
| RP-HPLC | Tablet Dosage Form | Methanol Extraction | 0.112 µg/mL | 98 - 102% | 25 - 150 µg/mL | [11] |
| RP-HPLC | Tablet Dosage Form | Mobile Phase Dilution | 0.94 µg/mL | N/A | 10 - 60 µg/mL | [14] |
LLE: Liquid-Liquid Extraction
Experimental Protocols
Protocol 1: Canagliflozin Extraction from Human Plasma via Protein Precipitation
This protocol is a common starting point for cleaning up plasma samples for LC-MS/MS analysis.[4]
-
Aliquoting : Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Spiking : Add 25 µL of the canagliflozin working standard or sample and 25 µL of the internal standard solution.
-
Precipitation : Add 500 µL of chilled acetonitrile to the plasma mixture.
-
Vortexing : Vortex the tube for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
-
Injection : Inject an aliquot of the reconstituted solution into the LC-MS/MS system.
Protocol 2: RP-HPLC Method for Canagliflozin Quantification
This protocol outlines a representative reversed-phase HPLC method for canagliflozin analysis in a pharmaceutical formulation.[2][3]
-
Column : Supelcosil C18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase : A mixture of 0.2% v/v trifluoroacetic acid in water and acetonitrile (80:20 v/v).[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection : UV detection at 290 nm.[2]
-
Column Temperature : Ambient or controlled at 30°C.[1]
-
Injection Volume : 10 µL.[1]
-
Run Time : 15 minutes.[2]
Procedure:
-
Standard Preparation : Prepare a stock solution of canagliflozin (e.g., 1 mg/mL) in a suitable solvent like methanol.[14] Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-60 µg/mL).[14]
-
Sample Preparation : Accurately weigh and powder tablets. Transfer a quantity of powder equivalent to 10 mg of canagliflozin into a 10 mL volumetric flask. Add methanol, sonicate for 10-15 minutes to ensure complete dissolution, and dilute to volume with methanol.[14] Filter the solution and further dilute with the mobile phase to bring the concentration into the calibration range.[14]
-
Analysis : Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification : Calculate the concentration of canagliflozin in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Visualizations
Caption: Mechanism of action of Canagliflozin via SGLT2 inhibition.
Caption: Typical workflow for Canagliflozin analysis in biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. irjms.com [irjms.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmascholars.com [pharmascholars.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmolecularsci.com [jmolecularsci.com]
addressing variability in canagliflozin hemihydrate dissolution testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in canagliflozin (B192856) hemihydrate dissolution testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high variability and inconsistent results in our canagliflozin hemihydrate dissolution testing. What are the potential causes?
High variability in dissolution testing can stem from several factors related to the analyst, equipment, method, or the drug product itself.[1] It is crucial to systematically investigate potential sources of error.[2][3] Key areas to examine include:
-
Analyst Technique: Inconsistencies in sampling, filtering, and timing can introduce significant variability.[1] Ensure all analysts are following a standardized protocol.
-
Equipment Setup and Calibration: Improperly calibrated or maintained equipment is a common source of erroneous results.[4] Regularly verify equipment settings such as temperature, rotation speed, and vessel dimensions.[4][5][6]
-
Dissolution Medium Preparation: The dissolution medium must be prepared consistently. Factors such as improper degassing, incorrect pH, or errors in buffer concentration can significantly impact results.[2][7]
-
Environmental Factors: Temperature and humidity in the laboratory can influence dissolution results. Maintaining a controlled environment is essential.[4]
-
Drug Substance Properties: this compound has low aqueous solubility, which can contribute to variability.[8][9] Additionally, the presence of different polymorphic forms can affect the dissolution rate.[10][11]
Q2: Our dissolution results for canagliflozin tablets are unexpectedly low. What could be the reason?
Low dissolution results can be alarming and may indicate issues with the drug product or the testing procedure.[2] Potential causes include:
-
Drug Degradation: Canagliflozin can degrade in the dissolution medium, especially under certain pH conditions or in the presence of impurities.[2][7] This degradation can lead to a lower measured concentration of the dissolved drug.[2][7]
-
Poor API Solubility: Canagliflozin is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has low solubility and low permeability.[8][10] Its saturation solubility is approximately 10 μg/mL, regardless of pH.[8]
-
Formulation Issues: The formulation of the tablet itself can impact dissolution. For instance, the presence of certain excipients or improper manufacturing processes can hinder drug release.[12]
-
Cross-linking of Gelatin Capsules: If the drug is in a gelatin capsule, cross-linking of the capsule shell can slow down or prevent drug release.[6]
-
Filter Selection: The type of filter used for sample preparation can impact the results. It's important to ensure the chosen filter does not adsorb the drug.[2]
Q3: We are observing a film forming on the surface of our dissolution medium (pellicle formation). How does this affect the results and how can we prevent it?
Pellicle formation, a thin film on the surface of the dissolution medium, can interfere with the dissolution process and lead to inaccurate results. This is a common issue in stability testing.
To address this, if cross-linking is suspected, especially with gelatin capsules, testing with enzymes like pepsin or pancreatin (B1164899) in the dissolution medium may be necessary.[6][13]
Q4: What is the recommended dissolution method for canagliflozin tablets?
Several dissolution methods have been reported for canagliflozin tablets. A common approach involves using the USP Apparatus II (paddle method).[8][14][15] Key parameters to consider are:
-
Rotation Speed: Agitation speeds of 50, 75, or 100 rpm have been used.[14][15][16] The dissolution rate generally increases with higher agitation, though the effect may plateau at higher speeds.[16]
-
Dissolution Medium: Due to canagliflozin's low solubility, various media have been employed:
-
Aqueous Buffers: pH 1.2, 4.5, and 6.8 buffers are often used to simulate physiological conditions.[8][17]
-
Surfactant-Containing Media: To enhance the solubility of the poorly soluble drug, a surfactant such as 0.75% sodium lauryl sulfate (B86663) (SLS) in water can be used.[18]
-
Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide a more in-vivo-like dissolution profile.[14]
-
-
Volume: A standard volume of 900 mL is typically used.[8][14]
-
Temperature: The medium should be maintained at 37 ± 0.5 °C.[8]
Q5: How does the polymorphic form of canagliflozin affect dissolution?
Canagliflozin can exist in different crystalline forms, or polymorphs, which can have different physical properties, including solubility and dissolution rate.[10][11]
Specifically, this compound has been shown to have a higher solubility and a dissolution rate that is more than three times faster than canagliflozin monohydrate in both water and hydrochloric acid solution.[10][11][19] Therefore, controlling the polymorphic form of the active pharmaceutical ingredient (API) is critical for ensuring consistent dissolution performance.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound solubility and dissolution.
| Parameter | Value | Medium/Conditions | Source |
| BCS Classification | Class IV | [8][10] | |
| Aqueous Solubility | ~10 µg/mL | pH 1.2, 4.0, and 6.8 | [8] |
| Equilibrium Solubility (Hemihydrate) | 46.4 µg/mL | Water | [10] |
| 47.0 µg/mL | HCl solution (pH 1.0) | [10] | |
| Equilibrium Solubility (Monohydrate) | 33.9 µg/mL | Water | [10] |
| 33.2 µg/mL | HCl solution (pH 1.0) | [10] | |
| Intrinsic Dissolution Rate (Hemihydrate) | 0.78 µg·mL⁻¹·min⁻¹ | Water | [11] |
| 1.20 µg·mL⁻¹·min⁻¹ | HCl solution (pH 1.0) | [11] | |
| Intrinsic Dissolution Rate (Monohydrate) | 0.24 µg·mL⁻¹·min⁻¹ | Water | [11] |
| 0.33 µg·mL⁻¹·min⁻¹ | HCl solution (pH 1.0) | [11] |
Experimental Protocols
Protocol 1: Basic Dissolution Test for Canagliflozin Tablets
This protocol is a general guideline based on commonly reported methods.
-
Apparatus: USP Apparatus II (paddle).
-
Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1 N HCl, pH 4.5 acetate (B1210297) buffer, or pH 6.8 phosphate (B84403) buffer). The medium should be de-aerated before use.
-
Temperature: Maintain the medium at 37 ± 0.5 °C.[8]
-
Agitation: Set the paddle rotation speed to 50 rpm.[15]
-
Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 25, and 30 minutes).[15] d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analysis: Determine the concentration of canagliflozin in the filtered samples using a validated analytical method, such as HPLC.[14]
Protocol 2: Solubility Determination of this compound
This protocol outlines a method for determining the saturation solubility of canagliflozin.
-
Materials: this compound powder, selected solvent (e.g., distilled water, pH 1.2 HCl solution).
-
Procedure: a. Add an excess amount of this compound to a known volume of the solvent in a suitable container. b. Agitate the mixture at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. c. After reaching equilibrium, allow the undissolved particles to settle. d. Carefully withdraw a sample from the supernatant. e. Filter the sample to remove any undissolved solid. f. Dilute the filtered sample as necessary and analyze the concentration of canagliflozin using a validated analytical method.
Visualizations
Caption: Troubleshooting workflow for addressing canagliflozin dissolution variability.
Caption: Factors influencing canagliflozin dissolution.
References
- 1. aaps.ca [aaps.ca]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Common Challenges in Conducting Dissolution Tests [techloy.com]
- 5. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 13. studylib.net [studylib.net]
- 14. biorelevant.com [biorelevant.com]
- 15. ijresm.com [ijresm.com]
- 16. Influence of higher rates of agitation on release patterns of immediate-release drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. scribd.com [scribd.com]
- 19. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing polymorphic transformation of canagliflozin hemihydrate during storage
Welcome to the Technical Support Center for Canagliflozin (B192856) Hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the polymorphic stability of canagliflozin hemihydrate during storage. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphic forms of canagliflozin, and which form is typically used in pharmaceutical formulations?
A1: Canagliflozin is known to exist in various polymorphic forms, including a hemihydrate and a monohydrate. The hemihydrate form is often used in pharmaceutical formulations to overcome challenges related to dissolution and bioavailability.[1][2]
Q2: What is the primary stability concern with this compound during storage?
A2: The main stability issue is the potential for polymorphic transformation of the hemihydrate form into the monohydrate form.[1][2] This conversion is particularly accelerated under conditions of high humidity.[1][2]
Q3: Why is the conversion of this compound to monohydrate a problem?
A3: The polymorphic transformation from the hemihydrate to the monohydrate form can lead to a deterioration in the dissolution rate of the drug substance.[1][2] Studies have shown that the equilibrium solubility of the hemihydrate is approximately 1.4 times higher than that of the monohydrate.[1] A slower dissolution rate can negatively impact the bioavailability of the drug.
Q4: What are the recommended storage conditions to prevent the polymorphic transformation of this compound?
A4: To maintain the stability of this compound, it is crucial to store it in a controlled environment with low relative humidity. For amorphous canagliflozin, storage at temperatures up to 40°C and a relative humidity of 25% to 75% for at least three months has been shown to prevent conversion to other solid forms.[3][4] While this data is for the amorphous form, it underscores the importance of moisture control for canagliflozin stability. For formulations, maintaining a water activity of ≤ 0.4 is recommended to ensure physical stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to the polymorphic stability of this compound.
Issue 1: Altered Dissolution Profile of this compound After Storage
-
Observation: You observe a significant decrease in the dissolution rate of your this compound active pharmaceutical ingredient (API) or formulated product after a period of storage.
-
Potential Cause: This is a strong indicator of a polymorphic transformation from the hemihydrate to the less soluble monohydrate form. This conversion is often triggered by exposure to moisture.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a decreased dissolution rate.
Issue 2: Unexpected Peaks in Powder X-ray Diffraction (PXRD) Pattern
-
Observation: Your PXRD analysis of a stored sample of this compound shows new peaks that do not correspond to the reference pattern of the pure hemihydrate form.
-
Potential Cause: The appearance of new peaks strongly suggests a polymorphic conversion has occurred.
-
Troubleshooting Steps:
-
Identify the New Form: Compare the new peaks to the known PXRD patterns of canagliflozin monohydrate.
-
Quantify the Conversion: Use a validated quantitative PXRD method to determine the percentage of the monohydrate form present in your sample.
-
Investigate the Cause:
-
Humidity: Review the humidity records of the storage chamber. Excursions to high humidity are a likely cause.
-
Temperature: While humidity is the primary driver, elevated temperatures can sometimes accelerate solid-state transformations. Check for any temperature fluctuations during storage.
-
Excipients: If the canagliflozin is in a formulation, consider the hygroscopicity of the excipients, as they can create a high-moisture microenvironment around the API.
-
-
Data Presentation
Table 1: Comparison of this compound and Monohydrate Properties
| Property | This compound (CG-Hemi) | Canagliflozin Monohydrate (CG-H₂O) | Reference |
| Solubility | Higher | Lower (approx. 1.4 times lower than hemihydrate) | [1] |
| Dissolution Rate | Faster | Slower (more than 3-fold slower than hemihydrate) | [1] |
| Stability | Less stable under high humidity | More stable under high humidity | [1] |
Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ)
| This compound (Form I) | Canagliflozin Monohydrate | Reference |
| 3.87 | 4.20 | [1] |
| 7.96 | 8.40 | [1] |
| 8.64 | 9.70 | [1] |
| 9.66 | 12.62 | [1] |
| 15.48 | 15.36 | [1] |
| 17.34 | 16.84 | [1] |
| 19.14 | 19.32 | [1] |
| 20.30 | 23.08 | [1] |
Experimental Protocols
1. Powder X-ray Diffraction (PXRD) for Polymorph Identification and Quantification
-
Objective: To identify and quantify the polymorphic forms of canagliflozin in a given sample.
-
Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source.
-
Sample Preparation:
-
Gently grind the canagliflozin sample using a mortar and pestle to ensure a uniform particle size.
-
Pack the powdered sample into the sample holder, ensuring a flat and even surface.
-
-
Instrumental Parameters (Example):
-
Radiation Source: CuKα, λ = 1.54059 Å
-
Voltage and Current: 40 kV and 250 mA
-
Scan Range (2θ): 3.0° to 40.0°
-
Step Size: 0.02°
-
Scan Speed: 2°/minute
-
-
Data Analysis:
-
Identification: Compare the obtained PXRD pattern with reference patterns for this compound and monohydrate. The presence of characteristic peaks of the monohydrate form indicates a polymorphic transformation.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using physical mixtures of known compositions of the hemihydrate and monohydrate forms. The peak areas of unique, well-resolved peaks of the monohydrate form can then be used to determine its concentration in the unknown sample.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To investigate the thermal behavior of canagliflozin and detect the presence of different polymorphic forms.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the canagliflozin sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of water during heating.
-
-
Instrumental Parameters (Example):
-
Temperature Range: 25°C to 200°C
-
Heating Rate: 10°C/minute
-
Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/minute
-
-
Data Analysis:
-
This compound: Typically exhibits a single endothermic peak corresponding to its melting point.
-
Canagliflozin Monohydrate: May show a more complex thermogram with multiple endothermic events, potentially corresponding to dehydration followed by melting. The presence of these additional thermal events can indicate the presence of the monohydrate form.
-
3. Thermogravimetric Analysis (TGA) for Water Content Determination
-
Objective: To determine the water content of canagliflozin samples and differentiate between the hemihydrate and monohydrate forms.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the canagliflozin sample into a TGA pan.
-
-
Instrumental Parameters (Example):
-
Temperature Range: 25°C to 300°C
-
Heating Rate: 10°C/minute
-
Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/minute
-
-
Data Analysis:
-
This compound: The theoretical water content is approximately 2.0%. The TGA thermogram should show a weight loss corresponding to this value.
-
Canagliflozin Monohydrate: The theoretical water content is approximately 3.9%. A weight loss in this range would suggest the presence of the monohydrate form.
-
Visualization of Key Relationships
Caption: Relationship between storage humidity, polymorphic form, and dissolution.
References
- 1. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations | MDPI [mdpi.com]
- 2. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20160083374A1 - Amorphous form of canagliflozin and process for preparing thereof - Google Patents [patents.google.com]
- 4. tga.gov.au [tga.gov.au]
Technical Support Center: Optimization of Canagliflozin Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of canagliflozin (B192856) from tissue samples for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting canagliflozin from tissue samples?
A1: The three most prevalent techniques for extracting canagliflozin from biological matrices, including tissue homogenates, are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3][4] The choice of method depends on factors such as the tissue type, required sample cleanliness, available equipment, and desired throughput.
Q2: Which solvent is best for Protein Precipitation (PPT) of canagliflozin?
A2: Acetonitrile (B52724) is a highly recommended solvent for PPT as it generally provides clear, reproducible recoveries and is effective at removing proteins from the sample matrix.[1] Methanol (B129727) is also a viable option and has been used successfully in several protocols.[5][6][7]
Q3: I am experiencing low recovery of canagliflozin. What are the potential causes?
A3: Low recovery can stem from several factors:
-
Poor Solubility: Canagliflozin is practically insoluble in aqueous solutions.[8][9] Ensure your homogenization and extraction solvents are appropriate to maintain its solubility.
-
Suboptimal Extraction Solvent: The choice of organic solvent in LLE or the elution solvent in SPE is critical. The polarity and composition must be optimized for canagliflozin.
-
Incomplete Homogenization: The tissue must be thoroughly homogenized to release the analyte into the matrix before extraction.
-
Analyte Degradation: Canagliflozin is susceptible to oxidative degradation.[10] Ensure samples are handled and stored properly to prevent degradation.
Q4: How can I minimize the matrix effect in my LC-MS/MS analysis?
A4: The matrix effect, which is the suppression or enhancement of ionization by co-eluting compounds, is a common issue.[11][12] To mitigate it:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as canagliflozin-d4, is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[4]
-
Optimize Sample Cleanup: Employ more rigorous extraction methods like SPE or a combined PPT-LLE approach to remove interfering matrix components.[4][13]
-
Chromatographic Separation: Adjust your HPLC/UPLC method (e.g., gradient, column chemistry) to separate canagliflozin from interfering compounds.[1][14]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[11]
Q5: What are the key stability considerations for canagliflozin in tissue samples?
A5: Canagliflozin is most notably unstable under oxidative conditions.[10] It is crucial to evaluate its stability under various conditions that mimic sample handling and storage, including:
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.[1][15]
-
Bench-Top Stability: Determine how long the analyte is stable in the tissue homogenate at room temperature.[15]
-
Long-Term Storage Stability: Evaluate stability in the tissue matrix when stored at low temperatures (e.g., -80°C) for extended periods.
-
Post-Preparative Stability: Check the stability of the extracted sample in the autosampler before injection.[15]
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in extraction recovery.
-
Possible Cause: Inconsistent homogenization of tissue samples.
-
Troubleshooting Steps:
-
Ensure the tissue-to-homogenization buffer ratio is consistent across all samples.
-
Use a high-quality mechanical homogenizer (e.g., bead beater, rotor-stator) and optimize the homogenization time and speed for the specific tissue type.
-
Visually inspect each homogenate to ensure no visible tissue fragments remain.
-
Keep samples on ice during homogenization to prevent heat-induced degradation.
-
Issue 2: Unexpected peaks are present in the chromatogram, interfering with the analyte peak.
-
Possible Cause: Co-extraction of endogenous matrix components or degradation products. Canagliflozin is known to be susceptible to oxidative degradation.[10]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from a simple PPT to a more selective method like SPE or LLE to better remove interfering substances.[3][13]
-
Modify Chromatography: Adjust the mobile phase gradient or change the analytical column to achieve better chromatographic separation between canagliflozin and the interfering peaks.[14]
-
Check for Degradation: Prepare fresh samples and analyze them immediately. If the interfering peaks are absent or smaller, it suggests degradation. Consider adding an antioxidant during homogenization or storing samples under an inert atmosphere (e.g., nitrogen).
-
Issue 3: Ion suppression or enhancement is observed during LC-MS/MS analysis.
-
Possible Cause: Matrix effects from co-eluting phospholipids (B1166683) or other endogenous compounds from the tissue.[12]
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Use the post-extraction spiking method to determine the degree of ion suppression or enhancement.[12] This involves comparing the analyte's response in a post-spiked blank tissue extract to its response in a neat solution.
-
Implement a Better Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., canagliflozin-d4).[4]
-
Optimize Extraction: For fatty tissues, which are high in phospholipids, consider a PPT followed by an LLE step with a solvent like methyl tert-butyl ether (MTBE) to remove lipids.[16]
-
Issue 4: Canagliflozin precipitates out of solution during sample preparation.
-
Possible Cause: Low solubility of canagliflozin in aqueous media.[9]
-
Troubleshooting Steps:
-
Ensure that stock and working standard solutions are prepared in an appropriate organic solvent like methanol or DMSO.[8]
-
When spiking into an aqueous matrix, ensure the final percentage of organic solvent is high enough to maintain solubility.
-
For the final extract that will be injected into the LC-MS/MS system, ensure the reconstitution solvent is compatible with both the analyte's solubility and the mobile phase. A mix of organic solvent and water is often required.[13]
-
Data Presentation: Extraction Efficiency & Method Parameters
The following tables summarize quantitative data from various published methods for canagliflozin extraction, primarily from plasma, which serves as a strong reference for tissue homogenate method development.
Table 1: Comparison of Canagliflozin Extraction Methods and Recovery Rates
| Extraction Method | Biological Matrix | Extraction Solvent(s) | Average Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | Acetonitrile | 89.5 | [1] |
| Protein Precipitation | Human Plasma | Methanol | 94.68 - 103.76 | [5] |
| Liquid-Liquid Extraction (LLE) | Rat Plasma | tert-Butyl methyl ether | >85 (approx.) | [3] |
| Combined PPT & LLE | Human Plasma | Acetonitrile & Ethyl Acetate | >90 | [13] |
| Solid-Phase Extraction (SPE) | Human Plasma | Not Specified | 98.07 | [2][4] |
Table 2: Bioanalytical Method Parameters for Canagliflozin Quantification
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 10.25 - 6019.31 ng/mL | Human Plasma | [2] |
| Linearity Range | 10 - 1000 ng/mL | Human Plasma | [13] |
| Linearity Range | 33.33 – 233.33 ng/mL | Human Plasma | [7] |
| LLOQ | 10.25 ng/mL | Human Plasma | [2] |
| LLOQ | 10 ng/mL | Human Plasma | [13] |
| Inter-day Accuracy | 88.14 - 111.22% | Human Plasma | [13] |
| Inter-day Precision (RSD%) | 4.53 - 10.24% | Human Plasma | [13] |
Experimental Protocols
Protocol 1: Tissue Homogenization
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100-200 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a fixed ratio (e.g., 1:3 or 1:4 w/v).
-
Add the internal standard (IS) solution (e.g., canagliflozin-d4) to the tube.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until no solid tissue is visible. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Use the resulting supernatant for the subsequent extraction procedure.
Protocol 2: Protein Precipitation (PPT) Extraction
-
Take 100 µL of the tissue homogenate supernatant.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (if not added during homogenization).[1]
-
Vortex the mixture vigorously for 3 minutes to precipitate proteins.[17]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[17]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase injection solvent (e.g., 50:50 acetonitrile:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Take 200 µL of the tissue homogenate supernatant.
-
Add 1 mL of an appropriate organic solvent, such as tert-butyl methyl ether.[16]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase injection solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Visualizations
Caption: General experimental workflow for canagliflozin extraction from tissue.
References
- 1. irjms.com [irjms.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. Quantitative determination of canagliflozin in human plasma samples using a validated HPTLC method and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Crushing the INVOKANA Tablet for Oral or Enteral Feeding Tube Administration [jnjmedicalconnect.com]
- 10. Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of experimental design in HPLC method optimization and robustness for the simultaneous determination of canagliflozin, empagliflozin, linagliptin, and metformin in tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
minimizing matrix effects in LC-MS/MS analysis of canagliflozin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS/MS analysis of canagliflozin (B192856).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my canagliflozin analysis?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, canagliflozin, due to the presence of co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4] Phospholipids are a major cause of ion suppression in plasma samples.[1]
Q2: What are the common sample preparation techniques to minimize matrix effects for canagliflozin?
A2: The most common sample preparation techniques to reduce matrix interferences for canagliflozin analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] In some cases, a combination of methods, such as PPT followed by LLE, is employed to achieve cleaner extracts.[5]
Q3: Which sample preparation method is most effective for canagliflozin?
A3: The choice of method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT) is a simple and fast technique, often using acetonitrile (B52724).[6][7] While convenient, it may result in less clean extracts compared to LLE or SPE.
-
Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup.[8] Solvents like ethyl acetate (B1210297) or methyl tert-butyl ether have been successfully used for canagliflozin extraction.[5][8]
-
Solid-Phase Extraction (SPE) is known for providing very clean extracts and can be highly selective.[8][9]
-
A combined approach of PPT followed by LLE has been shown to produce clear extracts with minimal matrix effect for canagliflozin.[5]
Q4: How do I choose an appropriate internal standard (IS) for canagliflozin analysis?
A4: An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte and should not be present in the biological matrix. For canagliflozin, a stable isotope-labeled internal standard, such as Canagliflozin-d4 , is highly recommended to compensate for matrix effects and variability in the analytical process.[9][10]
Troubleshooting Guide
Problem: I am observing significant ion suppression and low signal intensity for canagliflozin.
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | Endogenous matrix components, such as phospholipids, may be co-eluting with canagliflozin and suppressing its ionization.[1] |
| * Optimize Sample Preparation: If using PPT, consider switching to LLE or SPE for a more thorough cleanup.[8][9] A combination of PPT followed by LLE can also be effective.[5] | |
| * Modify LLE Parameters: Adjust the pH of the aqueous sample to ensure canagliflozin is in its neutral form for efficient extraction into an organic solvent.[1] Experiment with different extraction solvents like ethyl acetate or methyl tert-butyl ether.[5][8] | |
| Chromatographic Co-elution | Matrix components are not being adequately separated from canagliflozin on the analytical column. |
| * Adjust Mobile Phase Composition: Modify the gradient profile or the organic-to-aqueous ratio to improve separation.[2] | |
| * Change Column Chemistry: If using a standard C18 column, consider a different stationary phase, such as a phenyl column, which may offer different selectivity.[10] | |
| Suboptimal Ion Source Conditions | The temperature, gas flows, and voltages of the ion source may not be optimal for canagliflozin ionization in the presence of the sample matrix. |
| * Re-optimize Source Parameters: Infuse a standard solution of canagliflozin in a reconstituted blank plasma extract and optimize the ion source settings to maximize the signal. |
Problem: My results show high variability and poor reproducibility.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability between samples. |
| * Automate Sample Preparation: If possible, use automated liquid handling systems for more consistent extraction. | |
| * Ensure Complete Solvent Evaporation and Reconstitution: Inconsistent drying and reconstitution can lead to variable matrix effects. | |
| Matrix Effects Varying Between Lots | Different lots of blank biological matrix can have varying levels of interfering components. |
| * Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like Canagliflozin-d4 will co-elute and experience similar matrix effects as the analyte, thus correcting for variability.[9][10] | |
| * Evaluate Matrix from Multiple Sources: During method validation, test blank matrix from at least six different sources to assess the impact of inter-individual variability.[6] |
Experimental Protocols and Data
Below are examples of experimental conditions that have been successfully used for the LC-MS/MS analysis of canagliflozin, with a focus on minimizing matrix effects.
Sample Preparation Methodologies
| Method | Protocol | Reported Recovery/Matrix Effect |
| Protein Precipitation (PPT) | To 250 µL of plasma, add 25 µL of internal standard. Add chilled acetonitrile, vortex for 10 minutes, and centrifuge at 1000 RPM for 10 minutes.[6] | Average recovery of 89.79%.[6] |
| Protein Precipitation followed by Liquid-Liquid Extraction (PPT-LLE) | Spike plasma samples with drugs and internal standards. Add 1 mL of acetonitrile for protein precipitation. Perform liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 4 minutes and centrifuge at 4000 rpm for 5 minutes. Evaporate the supernatant and reconstitute with methanol.[5] | Recoveries higher than 90.0%.[5] |
| Solid-Phase Extraction (SPE) | A rapid and sensitive bioanalytical method using SPE has been developed for the determination of Canagliflozin in human plasma using Canagliflozin D4 as an internal standard.[9] | The recovery was found to be 98.07%.[9] |
| Liquid-Liquid Extraction (LLE) | Following liquid-liquid extraction by tert-butyl methyl ether.[8] | The mean recovery of canagliflozin was found to be 78.3%.[8] |
LC-MS/MS Parameters
| Parameter | Example 1 | Example 2 | Example 3 |
| LC Column | Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm)[10] | Quicksorb ODS (2.1 mm i.d. x 150 mm, 5 µm)[8] | C18 column[11] |
| Mobile Phase | Methanol:Acetate buffer (80:20 v/v)[10] | Acetonitrile:0.1% Formic acid (90:10, v/v)[8] | Acetonitrile:Water pH 3.0 with 0.1% formic acid (70:30, v/v)[11] |
| Flow Rate | 1.0 mL/min[10] | 0.2 mL/min[8] | 1.0 mL/min[11] |
| Internal Standard | Canagliflozin-d4[10] | Empagliflozin[8] | Canagliflozin-d4[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive ESI | Not Specified |
| MRM Transitions | Canagliflozin: 462.5/267.1 (m/z); IS: 466.4/267.2 (m/z)[10] | Canagliflozin: 462.0 [M+NH4]+ → 191.0; IS: 451.2 [M+H]+ → 71.0[8] | Not Specified |
Visualized Workflows
Caption: A decision tree for troubleshooting ion suppression in canagliflozin LC-MS/MS analysis.
Caption: A generalized workflow for sample preparation in canagliflozin bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjms.com [irjms.com]
- 7. idosi.org [idosi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hrpub.org [hrpub.org]
Technical Support Center: Enhancing Oral Bioavailability of Canagliflozin Hemihydrate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of canagliflozin (B192856) hemihydrate formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of canagliflozin hemihydrate?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1][2][3] These characteristics lead to poor and variable oral absorption and an absolute oral bioavailability of approximately 65%.[4][5][6] Additionally, it undergoes significant first-pass metabolism in the liver, further reducing its systemic availability.[2][4] Some formulations may also face issues with physical instability, such as changes in crystalline form during storage, particularly under high humidity, which can negatively impact dissolution rates.[7][8]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
The primary strategies focus on improving the solubility and dissolution rate of canagliflozin. Key approaches include:
-
Nanosizing: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution.[1] This can be achieved through techniques like nanosuspensions and nanocrystals.[1][2]
-
Amorphous Solid Dispersions: Dispersing canagliflozin in a polymeric carrier in an amorphous state can significantly improve its solubility and dissolution.[4][9][10]
-
Lipid-Based Formulations: Incorporating canagliflozin into lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS), nanostructured lipid carriers (NLCs), and nanoemulsions can improve its solubilization and absorption.[3][11][12][13]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with canagliflozin, enhancing its aqueous solubility.[14]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of Canagliflozin Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Large particle size of the active pharmaceutical ingredient (API). | Employ particle size reduction techniques such as wet media milling to prepare a nanosuspension or use a sono-homo-assisted precipitation method to produce nanocrystals.[1][2] | A significant increase in the dissolution rate due to a larger surface area-to-volume ratio.[1] |
| Crystalline nature of the drug. | Develop an amorphous solid dispersion by utilizing polymers like Eudragit® E PO or a combination of Soluplus® and Kolliphor® P188.[9][14] This can be achieved through solvent evaporation or spray drying.[4][9] | Conversion to an amorphous form, leading to improved solubility and faster dissolution.[9][10] |
| Inadequate wetting of the drug particles. | Incorporate surfactants or wetting agents, such as Poloxamer 407 in nanosuspensions or sodium caprate in nanocrystal formulations.[1][2] | Improved wettability of canagliflozin particles, resulting in better dispersion and dissolution.[1] |
Issue 2: Low Permeability Across Gastrointestinal Tract
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic low permeability of canagliflozin. | Formulate with permeability enhancers. For instance, sodium caprate can be included in sublingual tablet formulations of canagliflozin nanocrystals.[2][15] | Enhanced permeation across the mucosal membrane, potentially leading to increased bioavailability.[2] |
| First-pass metabolism. | Consider alternative routes of administration that bypass the liver, such as sublingual delivery of nanocrystal tablets.[2] | Avoidance of enterohepatic circulation and first-pass metabolism, resulting in higher systemic drug concentration.[2] |
| Formulation does not facilitate transport. | Develop lipid-based formulations such as SMEDDS or NLCs. These can promote lymphatic transport, thereby bypassing the portal circulation and first-pass metabolism.[3][13] | Increased oral bioavailability through enhanced absorption and reduced pre-systemic metabolism.[13] |
Issue 3: Physical Instability of the Formulation During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Conversion of this compound to a less soluble monohydrate form, especially under high humidity. | Carefully control humidity during manufacturing and storage.[7][16] Package the final product in moisture-protective materials. | Preservation of the more soluble hemihydrate form, ensuring consistent dissolution profiles over the product's shelf life. |
| Recrystallization of amorphous canagliflozin in solid dispersions. | Select appropriate polymers that provide good stability against recrystallization.[4] Solidify liquid formulations, for example, by spray drying liquid SMEDDS onto a solid adsorbent like Neusilin US2.[13] | A stable amorphous solid dispersion with sustained solubility and dissolution enhancement.[4][13] |
Quantitative Data Summary
Table 1: Enhancement of Canagliflozin Solubility and Dissolution
| Formulation Strategy | Key Excipients/Carriers | Fold Increase in Solubility | Key Dissolution Results | Reference(s) |
| Solid Dispersion | Eudragit® E PO | Manifold increase compared to pure drug | Faster release than the marketed product | [9][10] |
| Ternary Solid Dispersion | Soluplus® / Kolliphor® P188 (1:1:1) | 9.04 | 100.5% drug release | [14] |
| Spray-Dried Solid Dispersion | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | 3.58-fold and 3.84-fold increase in final dissolution rate at pH 1.2 and 6.8, respectively, compared to Invokana® | [4] |
| Silica Lipid Hybrid Particles | Labrasol, Acrysol-EL-135, Miglyol 812, Transcutol HP | 19.63 (F1 formulation) | - | [17] |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Peceol, Tween 80, Transcutol | - | 99.29% release in 30 minutes (F7) | [12] |
Table 2: Particle Size Reduction and In-Vivo Bioavailability Enhancement
| Formulation Strategy | Stabilizer/Enhancer | Mean Particle Size | In-Vivo Bioavailability Enhancement | Reference(s) |
| Nanosuspension | Poloxamer 407 | 120.5 nm (optimized batch) | - | [1] |
| Nanocrystals | PVP-K30 / Sodium Caprate | 157 nm | 5-fold increase in bioavailability (in rabbits) | [2][18] |
| Spray-Dried Solid SMEDDS | Neusilin US2 (adsorbent) | - | 2.73-fold increase in AUC₀₋₂₄h compared to pure API | [13] |
| Spray-Dried Solid Dispersion | HP-β-CD, SiO₂ | 5.89 µm (optimized) | 1.9-fold increase in AUC compared to pure drug (in rats) | [4] |
Experimental Protocols
1. Preparation of Canagliflozin Nanosuspension by Wet Media Milling
-
Objective: To reduce the particle size of canagliflozin to the nanometer range to improve its dissolution rate.
-
Materials: Canagliflozin, Poloxamer 407 (stabilizer), distilled water, zirconium oxide beads (0.5 mm).[1]
-
Procedure:
-
Prepare a suspension of 100 mg of canagliflozin in 10 ml of distilled water in a 20 ml vial.[1]
-
Add a specific concentration of Poloxamer 407 as a stabilizer.[1]
-
Introduce zirconium oxide beads as the milling medium.[1]
-
Mill the suspension for a predetermined time at a set speed.
-
Separate the nanosuspension from the milling beads.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.[1][15]
-
2. Formulation of Amorphous Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of canagliflozin to enhance its solubility and dissolution.
-
Materials: this compound, Eudragit® E PO (carrier), suitable solvent (e.g., methanol).[9]
-
Procedure:
-
Dissolve canagliflozin and Eudragit® E PO in the selected solvent in a specific drug-to-carrier ratio.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid mass in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Pulverize the dried mass and sieve it to obtain a uniform particle size.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of drug-carrier interaction.[9][10]
-
3. Preparation of Solid SMEDDS by Spray Drying
-
Objective: To solidify a liquid SMEDDS formulation to improve stability and handling, while retaining the bioavailability enhancement properties.
-
Materials: Canagliflozin, oil (e.g., Lauroglycol FCC), surfactant (e.g., Tween 80), co-surfactant (e.g., Transcutol P), solid adsorbent (e.g., Neusilin US2).[13]
-
Procedure:
-
Prepare the liquid SMEDDS by mixing the oil, surfactant, and co-surfactant, followed by the addition of canagliflozin until it is completely dissolved.
-
Disperse the solid adsorbent (Neusilin US2) in the liquid SMEDDS.
-
Spray-dry the resulting dispersion using a spray dryer with optimized process parameters (inlet temperature, feed rate, etc.).
-
Collect the resulting free-flowing powder.
-
Characterize the solid SMEDDS for drug content, flow properties, and reconstitution ability.[13] Evaluate the reconstituted microemulsion for globule size and zeta potential.[13]
-
Visualizations
Caption: Workflow for Canagliflozin Nanosuspension Preparation.
Caption: Strategies to Overcome Canagliflozin Bioavailability Challenges.
References
- 1. A recent solidification approach for nanosuspension: formulation, optimisation and evaluation of canagliflozin immediate release pellets [foliamedica.bg]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute oral bioavailability and pharmacokinetics of canagliflozin: A microdose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Canagliflozin monohydrate and its crystal forms, their preparation method and use - Eureka | Patsnap [eureka.patsnap.com]
- 9. ijpsr.com [ijpsr.com]
- 10. NOVEL AMORPHOUS SOLID DISPERSIONS OF this compound IN EUDRAGIT | Semantic Scholar [semanticscholar.org]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. jchr.org [jchr.org]
- 13. Enhanced oral bioavailability and anti-diabetic activity of canagliflozin through a spray dried lipid based oral delivery: a novel paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ViewArticleDetail [ijpronline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. EP2990029A1 - Pharmaceutical compositions comprising Canagliflozin - Google Patents [patents.google.com]
- 17. ijpsr.com [ijpsr.com]
- 18. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Validation & Comparative
A Comparative Guide to Analytical Methods for Canagliflozin Hemihydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the quantification of canagliflozin (B192856) hemihydrate: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry. The information presented is based on validated, stability-indicating methods to assist in the selection of the most appropriate technique for routine quality control and stability testing.
High-Performance Liquid Chromatography (HPLC): A High-Precision Method
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and widely used technique for the determination of canagliflozin hemihydrate in bulk drug and pharmaceutical formulations.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a representative example of a validated stability-indicating HPLC method for canagliflozin.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent is typical. For instance, a mobile phase consisting of acetonitrile (B52724) and 1-octanesulfonic acid in a 70:30 v/v ratio has been shown to be effective.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[1]
-
Detection Wavelength: Canagliflozin can be detected at a wavelength of 245 nm.[1]
-
Injection Volume: A 20 µL injection volume is standard.[1]
-
Retention Time: Under these conditions, canagliflozin typically elutes at approximately 3.4 ± 0.5 minutes.[1]
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed. Canagliflozin is subjected to stress conditions such as acid and alkali hydrolysis, oxidation, and photolytic and thermal stress. The method should be able to separate the intact drug from any degradation products that may form.
Alternative Analytical Methods: HPTLC and UV-Spectrophotometry
While HPLC is a powerful technique, HPTLC and UV-Spectrophotometry offer alternative approaches with their own advantages and limitations.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the separation and quantification of canagliflozin.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are used.
-
Mobile Phase: A suitable solvent system for the development of the chromatogram is a mixture of toluene, ethyl acetate, and methanol (B129727) in a ratio of 2:2:1 (v/v/v).
-
Application: The sample and standard solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at 290 nm.
UV-Spectrophotometry
UV-Spectrophotometry is a simpler and more cost-effective method for the quantification of canagliflozin, particularly in bulk drug analysis.
-
Solvent: Methanol is a suitable solvent for dissolving canagliflozin.
-
Wavelength of Maximum Absorbance (λmax): The λmax of canagliflozin in methanol is approximately 280 nm.
-
Quantification: The absorbance of the sample solution is measured at the λmax and the concentration is determined using a calibration curve.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of the validated HPLC, HPTLC, and UV-Spectrophotometric methods for the analysis of canagliflozin.
| Parameter | HPLC Method | HPTLC Method | UV-Spectrophotometric Method |
| Linearity Range | 10-100 µg/mL | 10-500 ng/spot | 5-50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.990 |
| Accuracy (% Recovery) | 98-102%[1] | 99.04-99.82% | 99.305-100.375% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Limit of Detection (LOD) | 0.0170 µg/mL[1] | 0.39 ng/spot | 0.00945 µg/mL |
| Limit of Quantification (LOQ) | 0.1705 µg/mL[1] | 1.19 ng/spot | 2.8638 µg/mL |
Visualizing the Workflow and Principles
The following diagrams illustrate the workflow of the HPLC method validation and the fundamental principles of the compared analytical techniques.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Caption: Fundamental principles of HPLC, HPTLC, and UV-Spectrophotometry.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC offers the highest degree of precision, specificity, and sensitivity, making it the gold standard for stability-indicating assays and the analysis of formulations containing multiple components.
-
HPTLC provides a good alternative to HPLC, with the advantages of high throughput and lower solvent consumption. It is also suitable for stability studies.
-
UV-Spectrophotometry is a simple, rapid, and cost-effective method, well-suited for the routine analysis of the bulk drug where high specificity is not a critical requirement.
All three methods, when properly validated, can provide accurate and reliable results for the quantification of this compound. The selection should be based on a balance of performance requirements, available instrumentation, and cost considerations.
References
A Comparative Guide to Analytical Methods for Canagliflozin Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary analytical methods for the quantification of canagliflozin (B192856) hemihydrate in pharmaceutical formulations. The focus is on the two most prevalent techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. The information presented is collated from various validation studies to aid in method selection and cross-validation efforts.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for RP-HPLC and UV-Spectrophotometry methods as reported in the literature. This data allows for an objective comparison of the performance characteristics of each technique.
| Validation Parameter | RP-HPLC Methods | UV-Spectrophotometry Methods |
| Linearity Range (µg/mL) | 1-10[1], 12.6–37.9[2][3], 25-75[4], 25-150[5], 100-300[6] | 1-25[7], 5-10[8], 5-50[9] |
| Accuracy (% Recovery) | 99.8-100.5%[3] | 99.48-100.52%[7], 99.7%[8], 100.033%[10] |
| Precision (% RSD) | Intraday: <2%[1], Interday: <2%[1], Overall: ~0.50-0.66%[2][3] | Intraday: 0.34-1.44%[7], Interday: 0.072-1.44%[7], Overall: <2%[10] |
| Limit of Detection (LOD) | 0.0026 ng/mL[1] | 0.084 µg/mL[8], 0.9123 µg/mL[7], 2.38 µg/mL[10] |
| Limit of Quantification (LOQ) | 0.008 ng/mL[1] | 0.255 µg/mL[8], Lower than 0.9123 µg/mL[7], 7.24 µg/mL[10] |
| Wavelength of Detection (nm) | 220[6], 252[11], 260[12], 264[4], 282[13], 290[1][2][14], 291[4] | 288[7], 290[8][9][10] |
Experimental Protocols
Below are representative experimental methodologies for the analysis of canagliflozin hemihydrate using RP-HPLC and UV-Spectrophotometry.
Stability-Indicating RP-HPLC Method
This method is designed for the quantification of canagliflozin in the presence of its degradation products.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A C18 column is commonly used, with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm[2][13].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The ratio is optimized for best separation, for instance, water and acetonitrile in a 55:45 v/v ratio[5].
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed[5][6][13].
-
Detection Wavelength: Detection is commonly performed at 290 nm[1][2][14].
-
Injection Volume: A 20 µL injection volume is standard[11][13][14].
-
Column Temperature: The analysis is typically carried out at ambient temperature[11].
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase or a suitable diluent (e.g., methanol).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the diluent to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range.
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder at least 20 tablets to get a uniform sample.
-
Accurately weigh a portion of the powder equivalent to 100 mg of canagliflozin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
UV-Spectrophotometric Method
This method offers a simpler and more rapid approach for the quantification of canagliflozin.
Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
Methodology:
-
Solvent: Methanol (B129727) is a commonly used solvent due to the good solubility of canagliflozin[8].
-
Wavelength of Maximum Absorbance (λmax): The λmax for canagliflozin is typically found to be around 290 nm[8][9][10].
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of methanol and then make up the volume with the same solvent to get a concentration of 100 µg/mL.
Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 5-40 µg/mL[10].
-
Measure the absorbance of each solution at 290 nm against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
Sample Preparation (for Tablet Dosage Form):
-
Follow the same procedure as for the RP-HPLC sample preparation to obtain a stock solution.
-
Dilute the stock solution with methanol to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at 290 nm.
-
Determine the concentration of canagliflozin in the sample from the calibration curve.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, such as RP-HPLC and UV-Spectrophotometry, for the same analyte.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. pharmascholars.com [pharmascholars.com]
- 6. METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANAGLIFLOZIN IN DRUG SUBSTANCE BY RP-HPLC METHOD [zenodo.org]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. phmethods.net [phmethods.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. phmethods.net [phmethods.net]
- 14. ajpaonline.com [ajpaonline.com]
A Comparative Analysis of Canagliflozin Hemihydrate and Other SGLT2 Inhibitors: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of canagliflozin (B192856) hemihydrate and other prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, including dapagliflozin (B1669812), empagliflozin (B1684318), and ertugliflozin (B560060). The comparison is based on an extensive review of pivotal clinical trials and network meta-analyses, focusing on glycemic efficacy, cardiovascular and renal outcomes, and safety profiles. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key trials.
Mechanism of Action: SGLT2 Inhibition
Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal convoluted tubules of the kidneys and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] SGLT2 inhibitors, as a class of oral antihyperglycemic agents, work by selectively blocking this cotransporter. This inhibition leads to increased urinary glucose excretion (glucosuria), which in turn lowers plasma glucose levels in an insulin-independent manner.[1][2][3] Beyond glycemic control, this mechanism also contributes to a mild osmotic diuresis and natriuresis, which are thought to play a role in the observed reductions in blood pressure, body weight, and the significant cardiorenal protective effects of this drug class.[2][3]
Mechanism of action of SGLT2 inhibitors.
Comparative Efficacy on Glycemic and Metabolic Parameters
While direct head-to-head trials are limited, network meta-analyses provide valuable insights into the comparative efficacy of SGLT2 inhibitors. Canagliflozin 300 mg generally demonstrates slightly greater reductions in HbA1c and body weight compared to other SGLT2 inhibitors at their highest approved doses.[2][4]
| Parameter | Canagliflozin (100 mg / 300 mg) | Dapagliflozin (10 mg) | Empagliflozin (10 mg / 25 mg) | Ertugliflozin (5 mg / 15 mg) |
| HbA1c Reduction (vs. Placebo) | -0.85% / -1.01%[2] | -0.51%[2] | -0.62% / -0.69%[2] | -0.76% / -0.86% (vs. Placebo, add-on to Metformin) |
| Body Weight Reduction (vs. Placebo) | -2.2 kg / -2.66 kg[2] | -1.80 kg[2] | -1.6 kg / -1.81 kg[2] | -2.0 kg / -2.2 kg (vs. Placebo, add-on to Metformin) |
| Systolic Blood Pressure Reduction (vs. Placebo) | -4.0 mmHg / -4.77 mmHg[2] | -2.66 mmHg[2] | -3.8 mmHg / -4.2 mmHg | -3.7 mmHg / -4.5 mmHg (vs. Placebo, add-on to Metformin) |
Note: Data is derived from various meta-analyses and may not be from direct head-to-head comparisons. Efficacy can vary based on baseline characteristics and background therapy.
A network meta-analysis found that ertugliflozin 15 mg was more effective in lowering HbA1c than dapagliflozin 10 mg and empagliflozin 25 mg when added to diet/exercise and to metformin (B114582) monotherapy.[5][6][7] Another analysis showed that canagliflozin 300 mg was superior to empagliflozin 25 mg and dapagliflozin 10 mg for both HbA1c and weight reduction.[2]
Cardiovascular and Renal Outcomes: A Landmark Shift
The most significant impact of SGLT2 inhibitors has been their proven benefit in reducing cardiovascular and renal events. Large-scale cardiovascular outcome trials (CVOTs) have established these drugs as a cornerstone of therapy for patients with type 2 diabetes and high cardiovascular risk, and more recently for heart failure and chronic kidney disease, even in patients without diabetes.
| Outcome | Canagliflozin (CANVAS Program) | Dapagliflozin (DECLARE-TIMI 58) | Empagliflozin (EMPA-REG OUTCOME) | Ertugliflozin (VERTIS CV) |
| Primary Outcome (MACE) | Reduced by 14% (HR 0.86)[8][9] | Did not achieve statistical superiority (HR 0.93)[6] | Reduced by 14% (HR 0.86)[10][11] | Non-inferior to placebo (HR 0.97)[12] |
| Hospitalization for Heart Failure | Reduced by 33% (HR 0.67)[8] | Reduced by 27% (HR 0.73)[13] | Reduced by 35% (HR 0.65)[10] | Reduced by 30% (HR 0.70)[12] |
| Cardiovascular Death | Trend toward reduction (HR 0.87)[14] | Trend toward reduction (HR 0.98) | Reduced by 38% (HR 0.62)[10][11] | No significant reduction (HR 0.92) |
| Composite Renal Outcome | Reduced by 40% (HR 0.60)[8] | Reduced by 47% (HR 0.53)[6] | Reduced by 39% (HR 0.61) | Trend toward reduction (HR 0.81) |
MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. Composite Renal Outcome definitions vary slightly between trials but generally include sustained eGFR decline, end-stage kidney disease, or renal death.
While all four agents have demonstrated a robust reduction in hospitalization for heart failure, empagliflozin was the first to show a significant reduction in cardiovascular death.[11][15] Canagliflozin and empagliflozin both demonstrated a significant reduction in MACE.[9][10][15] The DECLARE-TIMI 58 trial for dapagliflozin included a larger proportion of patients in a primary prevention setting, which may partly explain the lack of a statistically significant MACE reduction.[6][13] The VERTIS CV trial established the cardiovascular safety of ertugliflozin (non-inferiority) but did not demonstrate superiority for MACE reduction.[12][16]
Safety and Tolerability Profile
The safety profiles of SGLT2 inhibitors are broadly similar, with a few notable differences. The most common adverse events are related to the mechanism of action, which increases glucose in the genitourinary tract.
| Adverse Event | Canagliflozin | Dapagliflozin | Empagliflozin | Ertugliflozin |
| Genital Mycotic Infections | Increased risk[17][18] | Increased risk[17][18][19] | Increased risk[17][18] | Increased risk |
| Urinary Tract Infections (UTIs) | Generally no significant increase vs. placebo[17][20] | Generally no significant increase vs. placebo[17][20] | Generally no significant increase vs. placebo[17][20] | No significant increase vs. placebo |
| Diabetic Ketoacidosis (DKA) | Small increased risk, can be euglycemic[20] | Small increased risk, can be euglycemic[20] | Small increased risk, can be euglycemic[20] | Small increased risk |
| Lower-Limb Amputation | Increased risk observed in CANVAS Program[8][9] | No significant increase in DECLARE-TIMI 58 | No significant increase in EMPA-REG OUTCOME | No significant increase in VERTIS CV |
| Bone Fractures | Increased risk observed in CANVAS Program | No significant increase in DECLARE-TIMI 58 | No significant increase in EMPA-REG OUTCOME | No significant increase in VERTIS CV |
The risk of genital mycotic infections is a recognized class effect, occurring more frequently in women.[18] While the risk of UTIs is often a concern, large meta-analyses have generally not shown a statistically significant increase compared to placebo.[17][20] A notable finding from the CANVAS Program was an increased risk of lower-limb amputations and bone fractures with canagliflozin, a risk that has not been consistently observed with other SGLT2 inhibitors in their respective CVOTs.[8][9]
Experimental Protocols: A Look into a Landmark CVOT
The design of large cardiovascular outcome trials is critical to understanding the evidence. Below is a summary of the methodology for the CANVAS Program, which evaluated canagliflozin.
CANVAS Program: Experimental Protocol
-
Study Design: The CANVAS Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[8][21]
-
Participant Population: A total of 10,142 patients with type 2 diabetes and high cardiovascular risk were enrolled. This included patients with a history of symptomatic atherosclerotic cardiovascular disease (secondary prevention) and those aged ≥50 with at least two cardiovascular risk factors (primary prevention).[21]
-
Intervention: Patients were randomly assigned to receive canagliflozin (100 mg or 300 mg daily) or a matching placebo, in addition to their standard of care for diabetes and cardiovascular disease.[3][21]
-
Primary Endpoint: The primary efficacy endpoint was a composite of major adverse cardiovascular events (MACE), defined as death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[9]
-
Key Secondary Endpoints: Included all-cause mortality, hospitalization for heart failure, and progression of albuminuria.
-
Statistical Analysis: A prespecified integrated analysis of data from both trials was conducted. The primary analysis used a Cox proportional-hazards model to assess the time to the first MACE event. The trial was designed to first test for non-inferiority and then for superiority if non-inferiority was met.[8]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Efficacy of SGLT2 inhibitors in glycemic control, weight loss and blood pressure reduction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Ertugliflozin Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Ertugliflozin Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
- 10. Empagliflozin Reduced Mortality and Hospitalization for Heart Failure Across the Spectrum of Cardiovascular Risk in the EMPA-REG OUTCOME Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 12. Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
- 13. droracle.ai [droracle.ai]
- 14. ajmc.com [ajmc.com]
- 15. prescriber.org.uk [prescriber.org.uk]
- 16. ahajournals.org [ahajournals.org]
- 17. SGLT2 Inhibitors and the Risk of Urogenital Infections: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative risk of genital infections associated with SGLT2 inhibitors: A real-world retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Recommendations for Managing Genitourinary Adverse Effects in Patients Treated with SGLT-2 Inhibitors: A Multidisciplinary Expert Consensus | MDPI [mdpi.com]
- 21. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of canagliflozin hemihydrate vs. monohydrate forms
A Comparative Guide to Canagliflozin (B192856) Hemihydrate and Monohydrate Forms for Pharmaceutical Researchers
Introduction
Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus. As a Biopharmaceutics Classification System (BCS) Class IV compound, it exhibits both low solubility and low permeability, posing significant challenges for oral drug delivery and achieving adequate bioavailability. The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, which in turn influence its therapeutic efficacy. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact solubility, dissolution rate, stability, and manufacturability.
This guide provides an objective comparison of two hydrate (B1144303) forms of canagliflozin: the hemihydrate and the monohydrate. The selection of a specific hydrate form is a crucial decision in drug development. While the intrinsic pharmacological activity of the canagliflozin molecule remains the same regardless of its crystalline form, its ability to be absorbed by the body can be significantly altered. The currently marketed formulation of canagliflozin utilizes the hemihydrate form to overcome dissolution and bioavailability limitations.[1] However, understanding the properties of other forms, such as the monohydrate, is essential for robust formulation development and lifecycle management.
Physicochemical Properties: A Head-to-Head Comparison
The primary differences between canagliflozin hemihydrate and monohydrate lie in their crystal structures, which leads to significant variations in their solubility and dissolution characteristics.
Crystal Structure and Stability
The this compound (CG-Hemi) crystal consists of two canagliflozin molecules and one water molecule.[2] In contrast, the canagliflozin monohydrate (CG-H₂O) crystal contains one canagliflozin molecule and one water molecule.[2] Hirshfeld surface analysis reveals that the monohydrate form possesses stronger intermolecular forces.[2][3] Specifically, the water molecules in the monohydrate structure participate in three hydrogen bonds, creating extensive hydrogen bond networks that contribute to a more stable crystal lattice.[2][3]
This higher stability in the monohydrate form comes at a cost to its dissolution performance. From a thermodynamic standpoint, the most stable crystalline form is often the least soluble. While stability is a desirable attribute for shelf-life, the hemihydrate's metastable nature provides a significant solubility advantage. However, this also presents a potential liability: the hemihydrate form can convert to the more stable, less soluble monohydrate form, particularly during manufacturing or storage under high-humidity conditions, which can negatively impact the product's dissolution profile over time.[1]
Solubility and Dissolution Rate
Direct comparative studies have demonstrated the superior solubility and dissolution rate of the hemihydrate form. The solubility of this compound is approximately 1.4 times higher than that of the monohydrate in both aqueous and acidic environments.[1][2][3] This advantage is even more pronounced in its dissolution rate, where the hemihydrate dissolves over three times faster than the monohydrate.[1][2][3]
The following table summarizes the key quantitative differences between the two forms.
| Parameter | This compound (CG-Hemi) | Canagliflozin Monohydrate (CG-H₂O) | Fold Difference (Hemi vs. Mono) |
| Equilibrium Solubility (Water, 37°C) | 46.4 µg/mL[1] | 33.9 µg/mL[1] | 1.4x |
| Equilibrium Solubility (HCl, pH 1.0) | 47.0 µg/mL[1] | 33.2 µg/mL[1] | 1.4x |
| Intrinsic Dissolution Rate (Water) | 0.78 µg·mL⁻¹·min⁻¹[1] | 0.24 µg·mL⁻¹·min⁻¹[1] | 3.25x |
| Intrinsic Dissolution Rate (HCl, pH 1.0) | 1.20 µg·mL⁻¹·min⁻¹[1] | 0.33 µg·mL⁻¹·min⁻¹[1] | 3.6x |
Implications for Oral Bioavailability
For a BCS Class IV drug like canagliflozin, the dissolution rate is often the rate-limiting step for absorption. The absolute oral bioavailability of canagliflozin has been determined to be approximately 65%.[4][5] The selection of the hemihydrate form for the commercial product is a strategic choice to maximize this dissolution rate, thereby ensuring more consistent and adequate absorption. The 3.6-fold faster dissolution in acidic conditions, which mimic the stomach environment, is particularly crucial for initiating the absorption process.
The relationship between the solid-state form and the ultimate therapeutic effect is a critical concept in pharmaceutical sciences.
Experimental Protocols
Detailed and standardized methodologies are required to characterize and compare different solid-state forms of an API.
Protocol 1: Equilibrium Solubility Determination
This protocol determines the saturation concentration of the compound in a specific solvent at a controlled temperature.
-
Preparation: Add an excess amount of the canagliflozin hydrate sample (e.g., 10 mg) to a known volume of the test medium (e.g., 1 mL of water or pH 1.0 HCl solution) in a sealed vial.[6]
-
Equilibration: Place the vials in a shaking water bath maintained at a constant temperature (e.g., 37°C) and agitate for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.[6]
-
Sampling & Filtration: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant and immediately filter it through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of canagliflozin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 290 nm.[6]
-
Replicates: Perform the experiment in triplicate for each form and medium to ensure statistical validity.
Protocol 2: Intrinsic Dissolution Rate (IDR) Measurement
IDR measures the dissolution rate of a pure substance from a constant surface area, which is a fundamental property independent of formulation variables. The rotating disk method (USP <1087>) is standard.
-
Disk Preparation: Compress a precise amount (e.g., 100-200 mg) of the canagliflozin hydrate powder into a die using a hydraulic press to create a smooth, non-disintegrating compact disk with a defined surface area.
-
Apparatus Setup: Mount the die into a holder attached to a USP Apparatus 2 (paddle) stirring shaft. Place 900 mL of the dissolution medium (e.g., water or pH 1.0 HCl), pre-heated to 37°C, into the dissolution vessel.[6]
-
Dissolution: Lower the rotating disk into the medium and begin rotation at a controlled speed (e.g., 100 rpm).[6]
-
Sampling: Collect samples of the dissolution medium at predetermined, frequent time intervals (e.g., 2, 5, 10, 15, 20 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of canagliflozin in each sample using a validated HPLC method.
-
Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The IDR is calculated from the slope of the linear portion of this curve.[1]
Protocol 3: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)
DVS is used to measure the extent and rate of water vapor uptake by a sample as a function of relative humidity (RH), which is critical for assessing the stability of different hydrate forms.
-
Sample Preparation: Place a small, accurately weighed amount of the canagliflozin hydrate sample (e.g., 5-10 mg) onto the DVS microbalance.
-
Drying: Dry the sample in situ by exposing it to a 0% RH nitrogen stream at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry baseline mass.[7]
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument holds the RH constant until the sample mass equilibrates ( dm/dt ≤ 0.002% per minute).[8]
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise fashion back to 0% RH to assess the reversibility of water sorption.
-
Analysis: Plot the percentage change in mass against the target RH. The resulting sorption/desorption isotherm reveals the hygroscopicity of the material and can indicate phase transitions between different hydrate states.
Conclusion
The choice between this compound and monohydrate for pharmaceutical development involves a critical trade-off between solubility and stability. The hemihydrate form offers significantly enhanced solubility and a much faster dissolution rate, which are vital for achieving adequate bioavailability for this BCS Class IV compound.[1][3] These advantages are the primary reason for its selection in the marketed product. However, its potential to convert to the more stable but less soluble monohydrate form under conditions of high humidity necessitates careful control over manufacturing processes and storage conditions. The monohydrate form, while more stable due to stronger intermolecular forces, presents a greater challenge for oral absorption due to its lower solubility and dissolution rate.[2][3] For researchers and drug development professionals, a thorough characterization of all accessible solid-state forms is paramount to selecting the optimal candidate for development and ensuring consistent product performance and stability throughout its lifecycle.
References
- 1. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute oral bioavailability and pharmacokinetics of canagliflozin: A microdose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach [mdpi.com]
- 6. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. azom.com [azom.com]
head-to-head comparison of canagliflozin and dapagliflozin in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, canagliflozin (B192856) and dapagliflozin (B1669812). The information presented is collated from in vitro and in vivo preclinical studies to support an evidence-based understanding of their respective pharmacological profiles.
Key Differentiators at the Preclinical Stage
Canagliflozin and dapagliflozin, while both potent SGLT2 inhibitors, exhibit notable differences in their preclinical profiles, primarily concerning their selectivity for SGLT2 over SGLT1. This distinction in selectivity is a key factor influencing their broader pharmacological effects observed in both preclinical and clinical settings.
Canagliflozin demonstrates a moderate selectivity for SGLT2 over SGLT1, whereas dapagliflozin is significantly more selective for SGLT2.[1][2] This difference in selectivity profile suggests that canagliflozin may have a more pronounced inhibitory effect on SGLT1 at therapeutic concentrations, which is primarily located in the intestine and to a lesser extent in the kidney.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and supplementary pharmacodynamic studies to provide a clear side-by-side comparison of canagliflozin and dapagliflozin.
Table 1: In Vitro SGLT1 and SGLT2 Inhibition
| Parameter | Canagliflozin | Dapagliflozin | Reference |
| SGLT1 IC50 (nM) | ~663 | ~1400 | [3][4] |
| SGLT2 IC50 (nM) | ~2.7-4.2 | ~1.1-1.2 | [4][5] |
| SGLT2/SGLT1 Selectivity Ratio | ~160:1 | ~1400:1 | [1][2] |
Table 2: Comparative Effects in a Preclinical Model of Type 2 Diabetes
| Finding | Canagliflozin | Dapagliflozin | Animal Model | Reference |
| Bone Metabolism | Unfavorable effects on the skeletal system | Unfavorable effects on the skeletal system, but the impact was not equivalent to canagliflozin | Wistar rats with induced type 2 diabetes | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the evidence.
In Vitro SGLT1 and SGLT2 Inhibition Assays
The inhibitory potency of canagliflozin and dapagliflozin on human SGLT1 and SGLT2 is determined using in vitro cell-based assays. Chinese Hamster Ovary (CHO) cells or other suitable cell lines are stably transfected to express human SGLT1 or SGLT2 transporters. The assay measures the uptake of a radiolabeled glucose analog, such as ¹⁴C-α-methylglucopyranoside (AMG), in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the uptake of the glucose analog by 50% is determined as the IC50 value. The ratio of the IC50 for SGLT1 to the IC50 for SGLT2 is then calculated to determine the selectivity of the compound.
Animal Model of Type 2 Diabetes for Bone Metabolism Studies
Visualizations
The following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: Mechanism of SGLT2 and SGLT1 inhibition by canagliflozin and dapagliflozin in the kidney.
Caption: Experimental workflow for a comparative preclinical study in a diabetic rat model.
Off-Target Effects and Other Considerations
Preclinical studies have also begun to explore the off-target effects of SGLT2 inhibitors, including their potential impact on cardiovascular and renal outcomes, as well as anticancer properties.[7][8] While a comprehensive head-to-head preclinical comparison of all off-target effects is not yet available, initial research suggests that both canagliflozin and dapagliflozin may exert beneficial effects beyond glycemic control.[7][8] For example, both drugs have been investigated for their potential to disrupt glycolysis-dependent tumor growth in various cancer models.[8] Further preclinical research is needed to fully elucidate and compare the off-target profiles of these two agents.
References
- 1. Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double‐blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canagliflozin and Dapagliflozin on Diabetes - LKT Labs [lktlabs.com]
- 7. Cardioprotection of Canagliflozin, Dapagliflozin, and Empagliflozin: Lessons from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential anticancer effects of sodium-glucose cotransporter protein 2 (SGLT2) inhibitors Canagliflozin and Dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic Canagliflozin Hemihydrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence between generic and branded formulations of canagliflozin (B192856) hemihydrate, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The following sections present key pharmacokinetic data from a pivotal bioequivalence study, detail the experimental protocols employed, and visualize the study workflow.
Pharmacokinetic Data Summary
The bioequivalence of a generic (test) and a branded (reference) 100 mg canagliflozin tablet was evaluated in a randomized, open-label, two-way crossover study involving 55 healthy subjects.[1] The study assessed the pharmacokinetic profiles under both fasting and fed conditions.[1] The primary endpoints for bioequivalence assessment were the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[1]
For two drug products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of the primary pharmacokinetic parameters (Cmax and AUC) must fall within the range of 80% to 125%.
Table 1: Pharmacokinetic Parameters of Test vs. Reference Canagliflozin (Fasting State)
| Parameter | Test Formulation (Generic) | Reference Formulation (Branded) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 734.5 ± 211.3 | 828.6 ± 288.1 | 85.14% - 114.40% |
| AUC0–t (ng·h/mL) | 7589.2 ± 1533.7 | 7300.9 ± 1478.5 | 102.14% - 106.51% |
| AUC0–∞ (ng·h/mL) | 7780.4 ± 1589.6 | 7490.3 ± 1522.8 | 102.21% - 106.85% |
| tmax (h) | 1.5 ± 0.8 | 1.2 ± 0.5 | N/A |
| t1/2 (h) | 12.5 ± 2.1 | 12.3 ± 1.9 | N/A |
Data presented as mean ± standard deviation. Cmax, Maximum Plasma Concentration; AUC0–t, Area Under the Curve from time 0 to the last measurable concentration; AUC0–∞, Area Under the Curve from time 0 to infinity; tmax, Time to Maximum Plasma Concentration; t1/2, Elimination Half-life.[1]
Table 2: Pharmacokinetic Parameters of Test vs. Reference Canagliflozin (Fed State)
| Parameter | Test Formulation (Generic) | Reference Formulation (Branded) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 956.2 ± 245.7 | 973.8 ± 233.4 | 90.15% - 107.17% |
| AUC0–t (ng·h/mL) | 9876.4 ± 1899.2 | 9912.5 ± 1876.3 | 97.38% - 102.19% |
| AUC0–∞ (ng·h/mL) | 10089.7 ± 1955.4 | 10155.6 ± 1933.1 | 96.78% - 101.92% |
| tmax (h) | 2.5 ± 0.9 | 2.1 ± 0.8 | N/A |
| t1/2 (h) | 12.8 ± 2.3 | 12.6 ± 2.2 | N/A |
Data presented as mean ± standard deviation. Cmax, Maximum Plasma Concentration; AUC0–t, Area Under the Curve from time 0 to the last measurable concentration; AUC0–∞, Area Under the Curve from time 0 to infinity; tmax, Time to Maximum Plasma Concentration; t1/2, Elimination Half-life.[1]
The results demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0–t, and AUC0–∞ for both fasting and fed conditions were within the acceptable range of 80-125%.[1] This indicates that the generic canagliflozin formulation is bioequivalent to the branded product.[1]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of bioequivalence studies. The following protocols are based on the aforementioned study and established guidelines for bioanalytical method validation.
1. Study Design and Subject Enrollment
-
Design: A randomized, open-label, single-dose, two-way crossover study was conducted.[1]
-
Subjects: 55 healthy adult subjects were enrolled.[1] Inclusion criteria typically include age between 18 and 55 years, a body mass index (BMI) within a normal range, and no clinically significant abnormalities upon medical examination. Exclusion criteria often include a history of clinically significant diseases, allergies to the study drug, and use of other medications.
-
Randomization: Subjects were randomly assigned to one of two treatment sequences: Test formulation followed by Reference formulation, or Reference formulation followed by Test formulation.
-
Washout Period: A washout period of at least one week is maintained between the two treatment periods to ensure the complete elimination of the drug from the body.
-
Dosing: A single oral dose of 100 mg of either the test or reference canagliflozin tablet was administered with water after an overnight fast (for fasting studies) or after a standardized high-fat meal (for fed studies).[1]
2. Blood Sampling
-
Venous blood samples were collected in tubes containing an anticoagulant (e.g., K2EDTA) at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).
-
Plasma was separated by centrifugation and stored at -20°C or lower until analysis.
3. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The concentration of canagliflozin in plasma samples was determined using a validated LC-MS/MS method.[1]
-
Sample Preparation: A protein precipitation method is commonly used for sample extraction.[2][3] An internal standard (e.g., Canagliflozin-D4) is added to the plasma samples, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.[4]
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: A constant flow rate, for instance, 1.0 mL/minute.[6]
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for canagliflozin and its internal standard.[5]
-
-
Method Validation: The bioanalytical method was validated according to regulatory guidelines (e.g., USFDA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.[4][6]
4. Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic parameters including Cmax, AUC0–t, AUC0–∞, tmax, and t1/2 were calculated from the plasma concentration-time data for each subject using non-compartmental methods.
-
The log-transformed Cmax and AUC values were analyzed using an Analysis of Variance (ANOVA) model to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC were calculated to determine bioequivalence.
Visualizations
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a randomized, crossover bioequivalence study.
Caption: Workflow of a two-way crossover bioequivalence study.
References
- 1. Pharmacokinetics and bioequivalence of two oral formulations of canagliflozin after single-dose administration in healthy Chinese subjects - ProQuest [proquest.com]
- 2. LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination | International Research Journal of Multidisciplinary Scope (IRJMS) [irjms.com]
- 3. irjms.com [irjms.com]
- 4. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of In-Vitro Dissolution Profiles of Various Canagliflozin Hemihydrate Tablet Formulations
This guide provides a comparative overview of the in-vitro dissolution profiles of different canagliflozin (B192856) hemihydrate tablet formulations, intended for researchers, scientists, and professionals in drug development. The data presented is compiled from various studies to offer insights into the performance of alternative formulations compared to the reference product.
Comparative Dissolution Data
The following table summarizes the dissolution data from different studies on various canagliflozin hemihydrate tablet formulations. This allows for a quantitative comparison of their in-vitro performance under specified conditions.
| Formulation Type | Dissolution Medium | Time (min) | % Drug Released | Source |
| Fast-Disintegrating Tablet (F4) | pH 6.8 Phosphate (B84403) Buffer | 30 | > 93% | [1] |
| Sublingual Nanocrystals Tablet (CFZ-NCs-T4) | McIlvaine Buffer (pH 4) | 5 | 85% | [2] |
| Sublingual Nanocrystals Tablet (CFZ-NCs-T4) | McIlvaine Buffer (pH 4) | 15 | ~100% | [2] |
| Marketed Tablet (Invokana®) | McIlvaine Buffer (pH 4) | 60 | < 35% | [2] |
| Immediate Release Pellets (PF5) | 0.75% w/v SLS | 10 | 89.59% | [3] |
| Conventional Tablet (B09) | 900 ml SLS | 5 | 63.34% | [4] |
| Conventional Tablet (B09) | 900 ml SLS | 10 | 78.22% | [4] |
| Conventional Tablet (B09) | 900 ml SLS | 15 | 85.34% | [4] |
| Conventional Tablet (B09) | 900 ml SLS | 20 | 92.12% | [4] |
| Spray-Dried Solid Dispersion (CFZ-SD) | pH 1.2 or pH 6.8 | 15 | 85% | [5] |
| Ternary Solid Dispersion Tablet (C1) | Not Specified | Not Specified | Comparable to Invokana® | [6] |
| Non-Stoichiometric Hydrate Formulation | Not Specified | 5 | > 20% | [7] |
| Non-Stoichiometric Hydrate Formulation | Not Specified | 10 | > 40% | [7] |
| Non-Stoichiometric Hydrate Formulation | Not Specified | 15 | > 60% | [7] |
| Non-Stoichiometric Hydrate Formulation | Not Specified | 30 | > 82% | [7] |
Experimental Protocols
The methodologies for the key dissolution experiments cited in this guide are detailed below. These protocols are based on standard pharmacopeial methods and are crucial for the accurate assessment of drug release from solid dosage forms.
1. In-Vitro Dissolution Test for Fast-Disintegrating Tablets [1]
-
Apparatus: USP 23 Paddle Method
-
Dissolution Medium: pH 6.8 phosphate buffer
-
Volume: Not specified
-
Temperature: 37 ± 1°C
-
Stirring Rate: 50 rpm
-
Sampling Intervals: Regular intervals (specific times not detailed)
-
Analytical Method: UV-visible spectrophotometer at 290 nm.
2. In-Vitro Dissolution Study for Sublingual Tablets [2]
-
Apparatus: USP Dissolution Tester (Apparatus II - Paddle)
-
Dissolution Medium: McIlvaine buffer (citric acid/phosphate buffer), pH 4
-
Volume: 250 mL
-
Temperature: 37 ± 0.5°C
-
Stirring Rate: 50 rpm
-
Sampling Intervals: 5, 10, 15, 30, 60, and 360 minutes
-
Analytical Method: HPLC at a maximum of 240 nm.
3. In-Vitro Drug Release Studies for Immediate Release Pellets [3]
-
Apparatus: USP Apparatus I (Basket)
-
Dissolution Medium: 0.75% w/v of Sodium Lauryl Sulfate (SLS)
-
Volume: 900 mL
-
Temperature: 37 ± 2°C
-
Stirring Rate: 75 rpm
-
Sampling Intervals: Predetermined time intervals
-
Analytical Method: UV-Visible spectrophotometer at 290 nm.
4. In-Vitro Dissolution for Spray-Dried Solid Dispersions [5][8]
-
Apparatus: USP Apparatus II (Paddle)
-
Dissolution Media: pH 1.2 and pH 6.8 solutions
-
Volume: 900 mL
-
Temperature: 37 ± 0.5°C
-
Stirring Rate: 100 rpm
-
Sampling Intervals: 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes
-
Analytical Method: HPLC.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative dissolution profiling of this compound tablets, from preparation to data analysis.
Caption: Generalized workflow for the in-vitro dissolution testing of tablets.
References
- 1. researchersworld.com [researchersworld.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A recent solidification approach for nanosuspension: formulation, optimisation and evaluation of canagliflozin immediate release pellets [foliamedica.bg]
- 4. ijresm.com [ijresm.com]
- 5. mdpi.com [mdpi.com]
- 6. ViewArticleDetail [ijpronline.com]
- 7. EP2990029A1 - Pharmaceutical compositions comprising Canagliflozin - Google Patents [patents.google.com]
- 8. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Renoprotective Effects of Canagliflozin Hemihydrate in Diabetic Nephropathy Models
This guide provides a comprehensive comparison of canagliflozin (B192856) hemihydrate's performance against other therapeutic alternatives in preclinical models of diabetic nephropathy (DN). It is intended for researchers, scientists, and professionals in drug development, offering objective data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to Canagliflozin and Diabetic Nephropathy
Diabetic nephropathy, a major microvascular complication of diabetes, is a leading cause of end-stage renal disease.[1] The pathophysiology involves complex processes including glomerular hyperfiltration, inflammation, fibrosis, and podocyte injury.[1][2] Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of antidiabetic agents, have demonstrated significant renoprotective effects.[2][3] Canagliflozin, a prominent SGLT2 inhibitor, functions by blocking glucose reabsorption in the renal proximal tubule, which promotes the excretion of glucose and sodium, thereby lowering blood glucose levels.[1][4] Beyond its glycemic control, emerging evidence from various animal models highlights its direct renoprotective mechanisms, including the reduction of inflammation, fibrosis, and apoptosis.[5][6][7][8][9]
This guide compares the efficacy of canagliflozin with standard-of-care treatments like angiotensin receptor blockers (ARBs) and other antidiabetic drugs such as metformin, presenting key data from relevant diabetic nephropathy models.
Comparative Performance Data
The following tables summarize the quantitative effects of canagliflozin compared to other agents on key parameters of renal function, glycemic control, and markers of renal injury in preclinical diabetic nephropathy models.
Table 1: Effects on Renal Function and Glycemic Control
| Treatment Group | Model | Change in UACR (Urinary Albumin-to-Creatinine Ratio) | Change in Serum Creatinine (B1669602) | Change in Blood Glucose | Change in HbA1c | Reference |
| Canagliflozin | STZ-induced DKD Mice | Significantly Decreased vs. DKD group | Significantly Decreased vs. DKD group | N/A | N/A | [1] |
| Losartan (B1675146) | STZ-induced DKD Mice | Significantly Decreased vs. DKD group (Comparable to Canagliflozin) | Significantly Decreased vs. DKD group (Comparable to Canagliflozin) | N/A | N/A | [1] |
| Canagliflozin (20 & 40 mg/kg) | STZ-Nicotinamide Rats | Dose-related Reduction | Dose-related Reduction | Significantly Reduced | Significantly Reduced | [6] |
| Telmisartan (5 & 10 mg/kg) | STZ-Nicotinamide Rats | Dose-related Reduction | Dose-related Reduction | No Significant Effect | No Significant Effect | [6] |
| Canagliflozin | STZ-Nicotinamide-L-NAME Rats | Significantly Reduced tubular injury | N/A | Significantly Lower | N/A | [10] |
| Metformin | STZ-Nicotinamide-L-NAME Rats | Significantly Reduced tubular injury (Comparable to Canagliflozin) | N/A | No Significant Effect | N/A | [10] |
Table 2: Effects on Inflammation, Fibrosis, and Apoptosis Markers
| Treatment Group | Model | Key Inflammatory Markers | Key Fibrosis Markers | Key Apoptosis Markers | Reference |
| Canagliflozin | STZ-induced DKD Mice | ↓ TXNIP, NLRP3, IL-1β, IL-18 | N/A | N/A | [1] |
| Canagliflozin | Type 2 Diabetes Patients | ↓ Plasma TNFR1 (9.2%), IL-6 (26.6%) | ↓ Plasma MMP7 (24.9%), FN1 (14.9%) | N/A | [5][9] |
| Glimepiride | Type 2 Diabetes Patients | (Used as comparator) | (Used as comparator) | N/A | [5][9] |
| Canagliflozin (40 mg/kg) | STZ-Nicotinamide Rats | ↓ TNF-α (less than Telmisartan) | ↓ TGF-β1 | ↓ Caspase-3 (more than Telmisartan) | [6][8] |
| Telmisartan (10 mg/kg) | STZ-Nicotinamide Rats | ↓ TNF-α (more than Canagliflozin) | ↓ TGF-β1 | ↓ Caspase-3 (less than Canagliflozin) | [6][8] |
| Canagliflozin | STZ-induced DN Mice | N/A | ↓ Type I Collagen, Fibronectin, α-SMA (via PDGF/SIRT1 axis) | N/A | [11] |
| Canagliflozin | STZ-induced DN Mice | N/A | Attenuated renal fibrosis via ↓ TGF-β and ↓ STAT3 phosphorylation | N/A | [12] |
Mechanisms of Action and Signaling Pathways
Canagliflozin exerts its renoprotective effects through multiple signaling pathways, often independent of its glucose-lowering action. Key mechanisms include the suppression of inflammatory pathways, inhibition of fibrotic processes, and modulation of cellular metabolism.
Inhibition of the TXNIP/NLRP3 Inflammasome Pathway
Canagliflozin has been shown to suppress the activation of the NLRP3 inflammasome in podocytes.[1] This action mitigates inflammation and pyroptosis, a form of programmed cell death, thereby protecting podocytes from injury in the diabetic kidney.[1]
Modulation of Fibrotic Pathways (TGF-β/STAT3 and PDGF/SIRT1)
Renal fibrosis is a hallmark of advanced diabetic nephropathy. Canagliflozin has been found to interfere with key fibrotic signaling cascades. It attenuates renal injury by modulating the TGF-β and STAT3 pathways.[12] Additionally, it reduces the expression of pro-fibrotic markers like Type I collagen and fibronectin by acting on the PDGF/SIRT1-mediated mitochondrial biogenesis axis.[11]
Experimental Protocols
Reproducibility is critical in scientific research. This section details the methodologies used in the cited studies to validate the renoprotective effects of canagliflozin.
Diabetic Nephropathy Animal Models
-
Streptozotocin (STZ)-Induced Model: This is a widely used model for inducing diabetes that mimics features of Type 1 or, when combined with a high-fat diet, Type 2 diabetes.[1][13]
-
Animals: 4-week-old male mice (e.g., FVB or C57BL/6 strains) are commonly used.[1]
-
Induction: Animals are often fed a high-fat diet for 4 weeks. Diabetes is then induced by intraperitoneal (i.p.) injections of STZ (dissolved in citrate (B86180) buffer, pH 4.5) at a dose of 50 mg/kg/day for 5 consecutive days.[1]
-
Confirmation: Diabetes is confirmed by measuring blood glucose levels; levels >16.7 mmol/L typically indicate successful induction.[14] The development of nephropathy is confirmed by elevated urinary albumin excretion.[1]
-
-
STZ-Nicotinamide Induced Model: This model is often used to represent Type 2 diabetes in rats.
-
Induction: Diabetes is induced by a single i.p. injection of STZ (e.g., 60 mg/kg) 15 minutes after an i.p. injection of nicotinamide (B372718) (e.g., 120 mg/kg).[10]
-
Treatment: Following induction, animals are divided into groups and treated with vehicle, canagliflozin (e.g., 20-40 mg/kg/day), or a comparator drug via oral gavage for a period of 8-12 weeks.[6][8][10]
Key Experimental Assays
-
Assessment of Renal Function:
-
Urinary Albumin-to-Creatinine Ratio (UACR): 24-hour urine samples are collected using metabolic cages. Albumin and creatinine concentrations are measured using commercially available ELISA kits and colorimetric assays, respectively. The UACR is calculated to assess the degree of albuminuria.[1]
-
Serum Creatinine and BUN: Blood samples are collected, and serum is separated. Creatinine and Blood Urea Nitrogen (BUN) levels are measured using automated biochemical analyzers or specific assay kits to evaluate glomerular filtration function.[6][8]
-
-
Histological Analysis:
-
Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin.
-
Sections (3-4 μm) are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerular basement membrane thickening and mesangial expansion.
-
Fibrosis can be visualized using Masson's trichrome or Sirius red staining.[14]
-
-
Quantification of Gene and Protein Expression:
-
Quantitative PCR (qPCR): Total RNA is extracted from kidney cortex tissue. It is then reverse-transcribed to cDNA, and qPCR is performed using specific primers for target genes (e.g., IL-1β, IL-18, TGF-β1, Collagen I).[1][11]
-
Western Blot: Proteins are extracted from kidney tissue lysates. Protein concentrations are determined, and samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, p-STAT3, SIRT1).[1]
-
Experimental Workflow Diagram
Conclusion
The evidence from diabetic nephropathy models strongly supports the renoprotective effects of canagliflozin hemihydrate. It not only improves glycemic control but also directly mitigates key pathological processes in the diabetic kidney, including inflammation and fibrosis.[1][5][9][11]
Key Findings:
-
Comparable Efficacy to ARBs: Canagliflozin demonstrates renoprotective effects comparable to the standard-of-care angiotensin receptor blockers like losartan and telmisartan, with a distinct mechanistic profile characterized by more potent anti-apoptotic effects.[1][6][8]
-
Superior Anti-inflammatory Profile: Compared to sulfonylureas like glimepiride, canagliflozin significantly reduces a broader range of plasma biomarkers associated with inflammation and extracellular matrix turnover.[5][9]
-
Distinct Mechanisms from Metformin: While equally renoprotective, canagliflozin's effects are closely tied to its glucose-lowering action, whereas metformin's benefits can be observed independent of glycemic control.[10]
-
Multi-Pathway Modulation: Canagliflozin's benefits are mediated through the inhibition of multiple detrimental signaling pathways, including the TXNIP/NLRP3 inflammasome and pro-fibrotic TGF-β/STAT3 and PDGF/SIRT1 axes.[1][11][12]
References
- 1. Canagliflozin Attenuates Podocyte Inflammatory Injury through Suppressing the TXNIP/NLRP3 Signaling Pathway in Diabetic Kidney Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Renoprotective Effects of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dppiv.com [dppiv.com]
- 5. Canagliflozin reduces inflammation and fibrosis biomarkers: a potential mechanism of action for beneficial effects of SGLT2 inhibitors in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Frontiers | Renal outcomes with sodium-glucose cotransporters 2 inhibitors [frontiersin.org]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. research.rug.nl [research.rug.nl]
- 10. Metformin and Canagliflozin Are Equally Renoprotective in Diabetic Kidney Disease but Have No Synergistic Effect [mdpi.com]
- 11. tjqk.magtech.com.cn [tjqk.magtech.com.cn]
- 12. tjqk.magtech.com.cn [tjqk.magtech.com.cn]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Canagliflozin Hemihydrate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the impurity profiling of canagliflozin (B192856) hemihydrate, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like canagliflozin is paramount, making robust analytical methods for impurity detection and quantification essential. This document outlines and compares the performance of several chromatographic techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
Introduction to Canagliflozin and Its Impurities
Canagliflozin, as a complex molecule, can be susceptible to degradation under various stress conditions, leading to the formation of impurities.[1][2][3] Forced degradation studies, as per the International Conference on Harmonisation (ICH) guidelines, have shown that canagliflozin is particularly susceptible to oxidative degradation.[1][2][3][4] Other potential impurities can arise from the manufacturing process, including isomeric impurities.[5] The accurate identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.[1][4]
Core Analytical Techniques for Impurity Profiling
The primary analytical techniques employed for canagliflozin impurity profiling are high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS). High-performance thin-layer chromatography (HPTLC) and UltraPerformance Convergence Chromatography (UPC²) have also been explored for specific applications.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of impurities in pharmaceutical substances.[1][6][7][8][9][10] Reversed-phase HPLC (RP-HPLC) is the most common mode used for canagliflozin analysis.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity, by utilizing columns with smaller particle sizes.[2][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the structural elucidation and characterization of unknown impurities and degradation products.[1][2][4][11][13][14]
High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and more cost-effective method for quantification and has been applied for the analysis of canagliflozin and its oxidative degradation product.[3][15]
UltraPerformance Convergence Chromatography (UPC²) is a novel technique that utilizes compressed carbon dioxide as the primary mobile phase, offering orthogonal selectivity to reversed-phase LC and is particularly useful for the separation of isomeric impurities.[5]
Quantitative Data Comparison
The following tables summarize the performance of various analytical methods reported in the literature for the analysis of canagliflozin and its impurities.
| Table 1: HPLC Method Performance | ||||||
| Parameter | Method 1[1] | Method 2[6] | Method 3[7] | Method 4[8] | Method 5[9] | Method 6[16] |
| Column | C18 | GL Sciences C18 | Kromasil C18 | COSMICSIL 100 C18 | Kromasil C18 | Inertsil C8-3 |
| Mobile Phase | Acetonitrile (B52724): Water (pH 3.0 with 0.1% formic acid) (70:30, v/v) | Buffer:Acetonitrile (53:47) | Gradient with Mobile Phase A (20mM KH2PO4, 0.05% H3PO4) and Mobile Phase B (Acetonitrile) | Acetonitrile: Water (pH 3.0 with orthophosphoric acid) (70:30%v/v) | Acetonitrile: Water (pH 2.5 with orthophosphoric acid) (50:50 v/v) | Gradient with Mobile Phase A (0.1% orthophosphoric acid in water) and Mobile Phase B (Acetonitrile:Water, 80:20 v/v) |
| Flow Rate | 1 mL/min | Not Specified | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV (Wavelength Not Specified) | UV (Wavelength Not Specified) | UV at 341 nm | UV (Wavelength Not Specified) | UV at 260 nm | Not Specified |
| Linearity Range | 25-225 µg/mL | 75-450 µg/ml | 0.83-6.24 ppm (for hydroperoxide impurity) | Not Specified | 10-200 µg/ml | 1-15 μg/ml (for canagliflozin and its impurities) |
| LOD | Not Specified | 0.23µg/ml | 0.32 ppm (for hydroperoxide impurity) | Not Specified | Not Specified | 0.1 µm/mL (for impurities) |
| LOQ | Not Specified | 0.7µg/ml | 0.97 ppm (for hydroperoxide impurity) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 100.27 to 101.73% | 99.83-100.27% | 90.58% and 114.16% (for hydroperoxide impurity) | Not Specified | Not Specified | Not Specified |
| Table 2: UPLC and Other Techniques Performance | |||
| Parameter | UPLC Method 1[2][11] | UPLC Method 2[12] | HPTLC Method[3] |
| Column/Plate | Aquity CSH C18 (100 × 2.1 mm, 1.7 µm) | C18 (100 x 2mm, 1.8µm) | HPTLC aluminum plates precoated with Silica (B1680970) Gel 60F254 |
| Mobile Phase | Acetonitrile-methanol (70:30, v/v) and formic acid (gradient) | Water and Methanol (B129727) (70:30) | Acetone (B3395972)/ethanol (B145695) (80:20, v/v) |
| Flow Rate | Not Specified | 1 ml/ min | Not Applicable |
| Detection | LC/QTOF/MS/MS | UV at 286 nm | Densitometric scanning at 290 nm |
| Linearity Range | Not Specified | Not Specified | 0.4-3.6 µ g/band (Canagliflozin), 0.2-3.2 µ g/band (Degradation product) |
| LOD | Not Specified | 0.0039 µg/ ml | Not Specified |
| LOQ | Not Specified | 0.0119 µg/ ml | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the key techniques discussed.
RP-HPLC Method for Oxidative Degradation Product[1][4]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of Acetonitrile and Water (pH adjusted to 3.0 with 0.1% formic acid) in a ratio of 70:30 (v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection (wavelength to be optimized based on the analyte's absorbance maximum).
-
Sample Preparation: Canagliflozin was subjected to forced degradation using an oxidizing agent. The resulting solution was diluted with the mobile phase to a suitable concentration.
UPLC-QTOF/MS/MS for Characterization of Forced Degradation Products[2][13]
-
Chromatographic System: An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer.
-
Column: Aquity CSH C18 (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and methanol (70:30, v/v) and formic acid.
-
Mass Spectrometry: Operated in a suitable ionization mode (e.g., electrospray ionization - ESI) for the detection and fragmentation of analytes to determine their mass-to-charge ratio and structural information.
-
Forced Degradation: Canagliflozin was subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress as per ICH guidelines.
HPTLC Method for Quantification of Canagliflozin and its Oxidative Degradation Product[3]
-
Stationary Phase: HPTLC aluminum plates precoated with silica gel 60F254.
-
Mobile Phase (Developing System): A mixture of acetone and ethanol in a ratio of 80:20 (v/v).
-
Application: Samples were applied to the HPTLC plate as bands.
-
Development: The plate was developed in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning was performed at 290 nm.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the impurity profiling of canagliflozin hemihydrate.
Caption: General workflow for canagliflozin impurity profiling.
Conclusion
The choice of an analytical technique for this compound impurity profiling depends on the specific requirements of the analysis. HPLC remains a robust and widely used method for routine quality control. UPLC offers significant improvements in speed and resolution, making it suitable for high-throughput screening and complex separations. LC-MS is indispensable for the identification and structural elucidation of unknown impurities, a critical step in drug development and safety assessment. HPTLC provides a cost-effective alternative for quantification, while UPC² demonstrates promise for the challenging separation of isomeric impurities. The data and protocols presented in this guide are intended to assist researchers and analytical scientists in selecting and developing the most appropriate methods for their needs, ultimately ensuring the quality and safety of canagliflozin-containing drug products.
References
- 1. hrpub.org [hrpub.org]
- 2. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrpub.org [hrpub.org]
- 5. lcms.cz [lcms.cz]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. phmethods.net [phmethods.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. jneonatalsurg.com [jneonatalsurg.com]
- 15. ajrconline.org [ajrconline.org]
- 16. ijpsr.com [ijpsr.com]
Safety Operating Guide
Proper Disposal of Canagliflozin Hemihydrate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of canagliflozin (B192856) hemihydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in compliance with federal and local regulations.
Hazard and Safety Information
Canagliflozin hemihydrate is a chemical compound intended for laboratory use.[1] It is classified with several hazards that necessitate careful handling and disposal.
Summary of Hazard Classifications:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[3][4] |
Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes chemical-resistant gloves, a protective suit, and eye/face protection.[1] In case of dust formation, a particle respirator is recommended.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with all pharmaceutical waste in a research setting, must comply with the guidelines set by the Resource Conservation and Recovery Act (RCRA) and other applicable state and local regulations.[5][6]
Waste Identification and Segregation:
-
Initial Assessment: Determine if the this compound waste is considered hazardous. This should be done in consultation with your institution's Environmental Health and Safety (EHS) department.[6]
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container to await disposal.
Spill Management:
In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Wear Appropriate PPE: Don full personal protective equipment, including respiratory protection, before entering the spill area.[2]
-
Containment: Prevent the powder or solution from entering drains or water courses.[2]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][7]
-
For solutions, absorb the liquid with an inert material (e.g., diatomite, universal binders) and collect the contaminated material into a designated waste container.[2][8]
-
-
Decontamination: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[8]
Final Disposal Procedure:
-
Primary Disposal Method: The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures the material is handled and disposed of in accordance with all regulatory requirements.
-
Packaging for Disposal:
-
Place the waste this compound, including any contaminated materials from spills, into a suitable, closed, and clearly labeled container.[1]
-
The label should clearly identify the contents as "this compound Waste" and include any relevant hazard symbols.
-
-
Contacting Disposal Vendor:
-
Your institution's EHS department will typically manage the collection and disposal through approved vendors.[6]
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the disposal vendor used, in accordance with your institution's policies and regulatory requirements.
Important Considerations:
-
Do Not: Dispose of this compound down the drain or in the regular trash.[1][2] This is to prevent environmental contamination.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. combi-blocks.com [combi-blocks.com]
- 8. abmole.com [abmole.com]
Personal protective equipment for handling canagliflozin hemihydrate
Essential Safety and Handling Guide for Canagliflozin (B192856) Hemihydrate
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of canagliflozin hemihydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some safety data sheets also indicate that it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[2][4] The toxicological properties of this material have not been thoroughly investigated.[2]
GHS Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child[2][4]
-
H362: May cause harm to breast-fed children[2]
Physical and Chemical Properties
| Property | Value |
| Chemical Name | (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2- yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H- pyran-3,4,5-triol hemihydrate[5] |
| Synonyms | JNJ-28431754, TA 7284, Invokana[6][7] |
| CAS Number | 928672-86-0[1][3][5][6] |
| Molecular Formula | C24H25FO5S · 1/2H2O[5][6] |
| Molecular Weight | 453.52 g/mol [6] |
| Appearance | Solid, white powder or crystalline solid[1][7] |
| Solubility | Soluble in DMSO[7] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach is critical when working with this compound. The following procedural guidance outlines the necessary steps from preparation to disposal to ensure personnel safety and prevent contamination.
Engineering Controls
Before handling the compound, ensure that the proper engineering controls are in place and functional.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4][8] Use a chemical fume hood for all procedures that may generate dust or aerosols.[3][7]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][3][9][10]
Personal Protective Equipment (PPE)
Select and use appropriate PPE to prevent any direct contact with the substance.[1][8] All PPE must be inspected prior to use.[1][4]
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][7][8][9][10] |
| Hand Protection | Wear compatible, chemical-resistant gloves (e.g., standard BS EN 374:2003).[2][4][7][11] Dispose of contaminated gloves after use in accordance with applicable laws.[1][4] |
| Body Protection | Wear a complete protective suit or impervious clothing to prevent skin exposure.[1][9][10] A standard lab coat is the minimum requirement. |
| Respiratory Protection | For nuisance exposures or where dust is formed, use a NIOSH/MSHA or European Standard EN 149 approved particle respirator (e.g., type P95 or P1).[1][2][7] If exposure limits are exceeded, a full-face respirator should be used.[4][8] |
Safe Handling Protocol
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[1][2][3][4][7]
-
Avoid Inhalation: Do not breathe dust, fumes, or mists.[1][2][3][7] Avoid the formation of dust and aerosols.[1][3][4][7]
-
Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][3] Do not eat, drink, or smoke in the work area.[3]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][9][12] Some sources recommend refrigerated storage.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Spill, Disposal, and First Aid Plans
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel to a safe area and cordon off the spill zone.[1][4][7][8]
-
Protect: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[5][7][9]
-
Contain & Clean: Pick up and arrange disposal without creating dust.[1] Use a neutralizing agent if appropriate.[12] Collect the material with spark-proof tools and place it in a suitable, closed container for disposal.[1][2][8]
-
Prevent Environmental Contamination: Do not let the product enter drains, surface water, or soil.[1][2][4][8][9]
Waste Disposal Plan
Disposal of this compound and its contaminated packaging must be handled with care.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[1] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[4][5]
-
Contaminated Packaging: Dispose of as unused product.[1] Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[4]
-
Regulations: All disposal practices must be in accordance with applicable local, state, and federal regulations.[10][13]
First Aid Measures
Immediate first aid is crucial in case of exposure. Always show the Safety Data Sheet to the attending physician.[1][3]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1][2][3] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding eyelids apart.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][2][3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][4] |
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. kmpharma.in [kmpharma.in]
- 6. abmole.com [abmole.com]
- 7. cellagentech.com [cellagentech.com]
- 8. echemi.com [echemi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. medkoo.com [medkoo.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
